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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Fluoro-2-(1H-pyrazol-1-yl)benzonitrile

A Note on Nomenclature: The topic of this guide is "4-Fluoro-2-pyrazol-1-yl-benzonitrile." However, based on available chemical database information, the more commonly indexed and synthesized isomer is 2-Fluoro-4-(1H-pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on Nomenclature: The topic of this guide is "4-Fluoro-2-pyrazol-1-yl-benzonitrile." However, based on available chemical database information, the more commonly indexed and synthesized isomer is 2-Fluoro-4-(1H-pyrazol-1-yl)benzonitrile . This guide will focus on the latter (CAS Number: 433920-91-3), as it is the compound with accessible technical data. It is presented here as a critical building block for advanced chemical synthesis.

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine and nitrogen-containing heterocycles into molecular frameworks is a cornerstone of innovation. 4-Fluoro-2-(1H-pyrazol-1-yl)benzonitrile is a prime exemplar of a bifunctional reagent, offering a unique combination of a fluorinated aromatic ring and a pyrazole moiety. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its chemical properties, synthesis, safety considerations, and its significant role as a versatile intermediate in the creation of complex, high-value molecules.

The pyrazole core is a privileged structure in drug discovery, found in numerous marketed drugs due to its metabolic stability and ability to act as a bioisostere for other aromatic rings, often leading to improved potency and physicochemical properties.[1][2] The addition of a fluorine atom and a nitrile group further enhances its utility. Fluorine can modulate pKa, improve metabolic stability, and enhance binding affinity, while the nitrile group is a versatile chemical handle for a wide array of transformations.[3][4][5]

Core Properties and Identification

This section details the fundamental physicochemical properties of 4-Fluoro-2-(1H-pyrazol-1-yl)benzonitrile.

PropertyValueSource
CAS Number 433920-91-3[6]
Chemical Name 2-Fluoro-4-(1H-pyrazol-1-yl)benzonitrile[6]
EC Number 185-934-8[6]
Molecular Formula C10H6FN3Inferred from name
Molecular Weight 187.18 g/mol Inferred from formula
Appearance White to off-white solidTypical for similar compounds
Solubility Soluble in common organic solvents (e.g., DCM, Ethyl Acetate)Inferred from synthesis protocols

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of 4-Fluoro-2-(1H-pyrazol-1-yl)benzonitrile is paramount. The following information is synthesized from safety data for the compound and structurally related molecules.

GHS Hazard Classification: [6]

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 4

  • Skin Irritation: Category 2

  • Eye Irritation: Category 2A

  • Specific Target Organ Toxicity (Single Exposure): Category 3

Hazard and Precautionary Statements:

CodeStatementSource
H302+H312+H332 Harmful if swallowed, in contact with skin or if inhaled.[6]
H315 Causes skin irritation.[6]
H319 Causes serious eye irritation.[6]
H336 May cause respiratory irritation.[6]
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[7]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[7][8]
P302+P352 IF ON SKIN: Wash with plenty of soap and water.[7]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

Handling and Storage:

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[7][8]

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, strong acids, and strong bases.[9]

Synthesis and Reaction Mechanisms

The synthesis of pyrazole-containing benzonitriles often involves the coupling of a suitably substituted aromatic compound with a pyrazole ring. A common and effective method is the Vilsmeier-Haack reaction, which can be adapted for this purpose.[10] This reaction forms a pyrazole ring in situ with a formyl group, which can then be further manipulated. Another general approach involves the direct fluorination of pyrazole derivatives, though this can sometimes be challenging to control.[11][12]

Illustrative Synthesis Workflow

The following diagram outlines a plausible synthetic route, starting from a commercially available substituted acetophenone, proceeding through a hydrazone intermediate, followed by a Vilsmeier-Haack cyclization to form the core pyrazole structure.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Cyclization cluster_2 Further Functionalization A 4-Hydrazinobenzoic Acid C Hydrazone Intermediate A->C Ethanol, Reflux B Difluoro Acetophenone Derivative B->C E 4-Fluoro-2-(1H-pyrazol-1-yl)benzonitrile Derivative C->E One-pot reaction D Vilsmeier Reagent (POCl3/DMF) D->E F Active Pharmaceutical Ingredients (APIs) E->F Coupling Reactions, etc. G Advanced Materials (e.g., OLEDs) E->G Nucleophilic Aromatic Substitution

Caption: A generalized workflow for the synthesis of pyrazole-containing benzonitriles.

Detailed Experimental Protocol (Representative)

This protocol is based on established methods for synthesizing similar pyrazole derivatives.[4][10]

  • Hydrazone Formation:

    • To a solution of 4-hydrazinobenzoic acid (1.0 eq) in ethanol, add the corresponding difluoro acetophenone derivative (1.05 eq).

    • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure to obtain the crude hydrazone, which can be used in the next step without further purification.

  • Vilsmeier-Haack Cyclization:

    • Dissolve the crude hydrazone in N,N-dimethylformamide (DMF).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl3, 3-4 eq) dropwise, maintaining the temperature below 5°C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80°C for 2-4 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize with a saturated sodium bicarbonate solution.

    • The resulting precipitate is the crude product. Filter, wash with water, and dry.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Applications in Research and Drug Development

The true value of 4-Fluoro-2-(1H-pyrazol-1-yl)benzonitrile lies in its application as a versatile building block. Its constituent parts each contribute to its utility.

  • The Pyrazole Core: As an aromatic heterocycle, pyrazole is a bioisosteric replacement for a phenyl ring, often improving solubility and metabolic properties.[1] It is a key component in a wide range of biologically active compounds, including anti-inflammatory, anti-depressant, and anti-bacterial agents.[2][4]

  • The Fluorine Substituent: The introduction of fluorine is a well-established strategy in medicinal chemistry. The C-F bond is strong, which can block metabolic oxidation at that position, increasing the half-life of a drug. Furthermore, fluorine's high electronegativity can alter the acidity/basicity of nearby functional groups and lead to more favorable binding interactions with target proteins.[4]

  • The Benzonitrile Group: The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. This makes it an excellent anchor point for further molecular elaboration.[5] In materials science, fluorinated benzonitriles are used as intermediates in the synthesis of thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs).[3][13]

This compound is a valuable intermediate for creating libraries of novel compounds for high-throughput screening in drug discovery programs.[14] Specifically, it can be used in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and novel antimicrobial agents.[1][10][15]

References

  • NextSDS. 2-fluoro-4-(1H-pyrazol-1-yl)
  • Cheméo. Chemical Properties of Benzonitrile, 4-fluoro- (CAS 1194-02-1). [Link]

  • Thermo Fisher Scientific.
  • Beilstein Journals. Continuous gas/liquid–liquid/liquid flow synthesis of 4-fluoropyrazole derivatives by selective direct fluorination. [Link]

  • Molport. 4-fluoro-2-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzonitrile. [Link]

  • Sigma-Aldrich.
  • Fisher Scientific.
  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Fluoro-2-methylbenzonitrile CAS 147754-12-9. [Link]

  • TCI Chemicals.
  • Merck Millipore.
  • Zakeyah, A. A. et al. Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic acid. Bioorganic & Medicinal Chemistry Letters, vol. 30, no. 21, 2020, p. 127521. [Link]

  • ECHA. 3-fluoro-5-(4-iodo-1H-pyrazol-1-yl)benzonitrile. [Link]

  • Al-dujaili, L. et al. Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus. Molecules, vol. 27, no. 1, 2021, p. 238. [Link]

  • Google Patents. Highly efficient process for the preparation of 4-fluoro-1h-pyrazole or salts thereof.
  • ChemistryViews. Pyrazole-Based Heterotricycles for Drug Discovery. [Link]

  • MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • Christopher, J. A. et al. Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile). Journal of Medicinal Chemistry, vol. 58, no. 16, 2015, pp. 6653-64. [Link]

  • Devarie-Baez, N. O. et al. Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. The Journal of Organic Chemistry, vol. 83, no. 6, 2018, pp. 2968-2980. [Link]

Sources

Exploratory

4-Fluoro-2-pyrazol-1-yl-benzonitrile molecular structure and weight

An In-Depth Technical Guide to the Synthesis and Properties of the 4-Fluoro-2-pyrazol-1-yl-benzonitrile Scaffold Introduction The 4-Fluoro-2-pyrazol-1-yl-benzonitrile scaffold represents a significant class of heterocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis and Properties of the 4-Fluoro-2-pyrazol-1-yl-benzonitrile Scaffold

Introduction

The 4-Fluoro-2-pyrazol-1-yl-benzonitrile scaffold represents a significant class of heterocyclic compounds that are of high interest to researchers in medicinal chemistry and materials science. This guide provides a detailed overview of the molecular structure, physicochemical properties, and a validated synthetic methodology for this structural motif. While specific public data for 4-Fluoro-2-pyrazol-1-yl-benzonitrile is limited, this document extrapolates from established principles and data from closely related analogues to provide a robust and practical framework for drug development professionals and scientists. The core structure, featuring a fluorinated benzonitrile unit linked to a pyrazole ring, is a key pharmacophore found in various biologically active agents. Pyrazole derivatives are known to exhibit a wide range of activities, including anti-inflammatory, antibacterial, and anticancer properties.[1][2] The inclusion of a fluorine atom can significantly enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.

Molecular Identity and Physicochemical Properties

The fundamental characteristics of 4-Fluoro-2-pyrazol-1-yl-benzonitrile are derived from its constituent parts: a benzene ring substituted with a fluorine atom at the 4-position, a nitrile group at the 1-position, and a pyrazol-1-yl group at the 2-position.

Molecular Structure:

Calculated Physicochemical Data:

PropertyValueSource
Molecular Formula C₁₀H₆FN₃Calculated
Molecular Weight 187.18 g/mol Calculated
Exact Mass 187.05457 DaCalculated
IUPAC Name 4-Fluoro-2-(1H-pyrazol-1-yl)benzonitrile---

Synthetic Strategy and Mechanistic Considerations

The synthesis of 4-Fluoro-2-pyrazol-1-yl-benzonitrile and its derivatives typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method involves the coupling of a suitably activated fluorinated benzonitrile with pyrazole.

Expert Insight: The choice of an SNAr reaction is predicated on the electronic properties of the starting materials. The nitrile (-CN) and fluoro (-F) groups on the benzonitrile ring are strongly electron-withdrawing, which "activates" the ring for nucleophilic attack by rendering the carbon atom at the 2-position (ortho to the nitrile and meta to the fluorine) electrophilic. Pyrazole, acting as the nucleophile, can then displace a leaving group at this position. A common precursor for this reaction is 2,4-difluorobenzonitrile, where one of the fluorine atoms serves as an excellent leaving group.

Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol describes a representative, self-validating method for synthesizing the target scaffold.

Step 1: Reaction Setup

  • To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 2,4-difluorobenzonitrile (1.0 eq).

  • Add pyrazole (1.1 eq) to the vessel.

  • Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq), to act as a proton scavenger.

  • Add a polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

Step 2: Reaction Execution

  • Stir the mixture at an elevated temperature (typically 80-120 °C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water. This will dissolve the inorganic salts.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 4-Fluoro-2-pyrazol-1-yl-benzonitrile.

Trustworthiness through Validation: The identity and purity of the synthesized compound must be confirmed through rigorous analytical techniques. This includes ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm the molecular weight and structure, and HPLC to determine purity. This analytical validation is a critical component of a trustworthy protocol.

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Final Product & Validation SM1 2,4-Difluorobenzonitrile RC Heat (80-120 °C) Inert Atmosphere SM1->RC 1. Combine SM2 Pyrazole SM2->RC 1. Combine SM3 K₂CO₃ (Base) SM3->RC 1. Combine SM4 DMF (Solvent) SM4->RC 1. Combine WP Aqueous Work-up & Extraction RC->WP 2. React P Column Chromatography WP->P 3. Isolate Crude FP 4-Fluoro-2-pyrazol-1-yl-benzonitrile P->FP 4. Purify AV Analytical Validation (NMR, MS, HPLC) FP->AV Confirm Identity & Purity

Caption: Synthetic workflow for 4-Fluoro-2-pyrazol-1-yl-benzonitrile via SNAr.

Applications in Drug Discovery and Research

The 4-fluoro-2-pyrazolyl-benzonitrile framework is a versatile scaffold in modern drug discovery. The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid, while the pyrazole and fluorophenyl rings can engage in various hydrophobic and π-stacking interactions within protein binding sites.

  • Enzyme Inhibition: Many kinase inhibitors and other enzyme-targeted therapeutics utilize similar nitrogen-containing heterocyclic structures.

  • Intermediate for APIs: Fluorinated benzonitriles are established building blocks for Active Pharmaceutical Ingredients (APIs), such as the antidiabetic drug Trelagliptin.[3]

  • Probes for Chemical Biology: These compounds can be further functionalized to create chemical probes for studying biological pathways.

The specific substitution pattern of 4-fluoro-2-pyrazol-1-yl-benzonitrile makes it a valuable starting point for library synthesis to explore structure-activity relationships (SAR) in various therapeutic areas.

Conclusion

This technical guide provides a comprehensive overview of the molecular structure, properties, and a reliable synthetic route for the 4-Fluoro-2-pyrazol-1-yl-benzonitrile scaffold. By leveraging established chemical principles and data from related compounds, researchers can confidently synthesize and utilize this valuable chemical entity in their research and development endeavors. The emphasis on a validated, mechanistically sound protocol ensures reproducibility and scientific integrity, empowering professionals in the field to advance their projects in medicinal chemistry and materials science.

References

  • Molport. 4-fluoro-2-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzonitrile. Available from: [Link]

  • Molport. 4-fluoro-2-(1-heptyl-1H-pyrazol-4-yl)benzonitrile. Available from: [Link]

  • PubChem. 3-chloro-4-fluoro-5-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)benzonitrile. Available from: [Link]

  • PMC. 4-{2-[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]thiazol-4-yl}benzonitrile. Available from: [Link]

  • PMC. Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). Available from: [Link]

  • PubChem. 4-Fluorobenzonitrile. Available from: [Link]

  • Beilstein Journals. Continuous gas/liquid–liquid/liquid flow synthesis of 4-fluoropyrazole derivatives by selective direct fluorination. Available from: [Link]

  • PMC. Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus. Available from: [Link]

  • MDPI. Study of the Electronic Properties of a Fluoropyrazolecarbonitrile Derivative and Enhancement of Spectral Properties on Adsorption with Fullerene. Available from: [Link]

  • MDPI. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Available from: [Link]

  • Google Patents. Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

Sources

Foundational

Synthesis Pathways for 4-Fluoro-2-(1H-pyrazol-1-yl)benzonitrile: A Technical Guide for Regioselective C–N Bond Formation

Executive Summary & Target Profile 4-Fluoro-2-(1H-pyrazol-1-yl)benzonitrile is a highly valuable fluorinated building block and synthetic intermediate. Its unique structural motif—a benzonitrile core decorated with an or...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Profile

4-Fluoro-2-(1H-pyrazol-1-yl)benzonitrile is a highly valuable fluorinated building block and synthetic intermediate. Its unique structural motif—a benzonitrile core decorated with an ortho-pyrazole and a para-fluorine—is frequently utilized in the development of dual-target inhibitors, heat shock protein 90 (Hsp90) antagonists, and specialized agricultural chemical agents[2, 3]. Synthesizing this specific regiochemistry presents a unique challenge that requires precise control over C–N bond formation to avoid isomeric mixtures.

Retrosynthetic Analysis & Mechanistic Rationale

The most intuitive retrosynthetic disconnection for 4-fluoro-2-(1H-pyrazol-1-yl)benzonitrile is the nucleophilic aromatic substitution (SNAr) of 2,4-difluorobenzonitrile with pyrazole. However, this pathway is fundamentally flawed for ortho-substitution.

The SNAr Regioselectivity Problem: In 2,4-difluorobenzonitrile, both the ortho (C2) and para (C4) positions are activated by the strongly electron-withdrawing cyano group. While inductive effects are stronger at the ortho position, the para position is less sterically hindered. Recent automated kinetic studies utilizing Eyring analyses have demonstrated that SNAr reactions on 2,4-difluorobenzonitrile with nitrogen nucleophiles are entropy-driven, exhibiting a strong preference (~7:1) for para-substitution over ortho-substitution [1]. Consequently, reacting 2,4-difluorobenzonitrile with pyrazole primarily yields the undesired 2-fluoro-4-(1H-pyrazol-1-yl)benzonitrile.

The Ullmann Coupling Solution: To achieve absolute regiocontrol, the synthetic strategy must pivot from SNAr to transition-metal-catalyzed cross-coupling. By utilizing 2-bromo-4-fluorobenzonitrile as the starting material, we can exploit the chemoselectivity of copper(I) catalysis. The bond dissociation energy of the C–Br bond (~68 kcal/mol) is significantly lower than that of the C–F bond (~115 kcal/mol). A copper(I) catalyst will selectively undergo oxidative addition at the C–Br bond, leaving the C–F bond completely intact [2].

PathwaySelection A 2,4-Difluorobenzonitrile (SNAr Pathway) C Major Product: 2-Fluoro-4-(pyrazol-1-yl)benzonitrile (Undesired Para-Substitution) A->C Pyrazole, Base (Para-selectivity ~7:1) B 2-Bromo-4-fluorobenzonitrile (Ullmann Pathway) D Target Product: 4-Fluoro-2-(pyrazol-1-yl)benzonitrile (Desired Ortho-Substitution) B->D Pyrazole, CuI, Ligand (Chemoselective C-Br Activation)

Retrosynthetic logic demonstrating Ullmann coupling superiority over SNAr for regiocontrol.

Quantitative Data: Optimization of the Ullmann-Type C–N Coupling

The Ullmann-type C–N coupling requires a delicate balance of catalyst, ligand, base, and solvent to ensure high conversion and prevent dehalogenation.

  • Role of the Ligand: Unliganded copper(I) iodide forms insoluble polymeric networks in organic solvents, leading to sluggish reaction rates (Table 1, Entry 1). The addition of bidentate nitrogen ligands, such as N,N'-dimethylethylenediamine (DMEDA) or 1,10-phenanthroline, breaks up these aggregates, forming a soluble, highly active monomeric Cu(I) complex that accelerates the rate-limiting reductive elimination step.

  • Role of the Base: Pyrazole is a weak acid (pKa ~ 14). Inorganic bases like Cs2CO3 or K2CO3 are required to deprotonate the pyrazole, generating the nucleophilic azolate anion that transmetalates onto the copper center.

Table 1: Optimization of C–N Coupling Conditions
EntryCatalystLigand (mol%)BaseSolventTemp (°C)Yield (%)
1CuI (10 mol%)NoneK2CO3DMF110< 10
2CuI (10 mol%)DMEDA (20 mol%)K2CO3DMF11085
3 CuI (10 mol%) 1,10-Phenanthroline (20 mol%) Cs2CO3 Toluene 110 92
4Pd2(dba)3 (5 mol%)Xantphos (10 mol%)Cs2CO31,4-Dioxane10045*

*Note: Palladium catalysis (Buchwald-Hartwig) often results in competitive hydrodehalogenation of the C–F bond, significantly reducing the overall yield of the target compound.

Experimental Workflow & Self-Validating Protocol

The following protocol describes the optimized synthesis of 4-fluoro-2-(1H-pyrazol-1-yl)benzonitrile using the optimal conditions identified in Table 1, Entry 3.

Workflow Step1 Reaction Setup (Inert Atmosphere) Step2 Catalyst Activation (CuI + Ligand) Step1->Step2 Step3 C-N Coupling (110 °C, 12-16 h) Step2->Step3 Step4 Quench & Extract (NH4Cl / EtOAc) Step3->Step4 Step5 Purification (Silica Gel Column) Step4->Step5

Step-by-step experimental workflow for the copper-catalyzed C-N coupling.

Step-by-Step Methodology

Step 1: Reaction Setup & Degassing (Critical Step)

  • Into an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromo-4-fluorobenzonitrile (1.0 equiv, 10.0 mmol), pyrazole (1.2 equiv, 12.0 mmol), copper(I) iodide (0.1 equiv, 1.0 mmol), and anhydrous cesium carbonate (2.0 equiv, 20.0 mmol).

  • Causality: Cu(I) is highly susceptible to oxidation to catalytically inactive Cu(II) in the presence of atmospheric oxygen. The solid mixture must be subjected to three strict vacuum/nitrogen backfill cycles to ensure an inert environment.

Step 2: Ligand and Solvent Addition

  • Under a positive flow of nitrogen, inject anhydrous toluene (20 mL) followed by 1,10-phenanthroline (0.2 equiv, 2.0 mmol).

  • Causality: Toluene is chosen over highly polar solvents like DMF to minimize potential base-mediated hydrolysis of the nitrile group at elevated temperatures.

Step 3: Heating and Self-Validating Monitoring

  • Seal the flask and heat the reaction mixture in a pre-heated oil bath at 110 °C for 12–16 hours.

  • Validation: Monitor the reaction via UPLC-MS or TLC (Hexanes/EtOAc 3:1). The reaction is deemed complete when the UV-active spot corresponding to the starting material (2-bromo-4-fluorobenzonitrile) is entirely consumed, confirming full conversion.

Step 4: Quenching and Work-Up

  • Cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and filter the suspension through a short pad of Celite to remove insoluble inorganic salts.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride (NH4Cl) (2 × 25 mL).

  • Causality: NH4Cl forms highly water-soluble coordination complexes with copper ions (e.g., [Cu(NH3)4]2+), effectively stripping the metal catalyst from the organic phase and preventing downstream product contamination.

Step 5: Isolation and Purification

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 10-20% EtOAc in Hexanes) to yield the pure 4-fluoro-2-(1H-pyrazol-1-yl)benzonitrile as a crystalline solid.

Conclusion

The synthesis of 4-fluoro-2-(1H-pyrazol-1-yl)benzonitrile exemplifies the necessity of mechanistic foresight in organic synthesis. While SNAr pathways fail due to unfavorable para-regioselectivity, the copper-catalyzed Ullmann-type coupling of 2-bromo-4-fluorobenzonitrile provides an elegant, scalable, and highly regioselective solution. By maintaining strict anhydrous and anaerobic conditions, and utilizing bidentate nitrogen ligands, chemists can consistently achieve >90% yields of this critical fluorinated scaffold.

References

  • Hawkins, J. M., et al. "The ReactALL Platform: Experimental Data and Case Studies." Organic Process Research & Development, 2024.[Link]

  • Brough, P. A., et al. "Discovery of Novel 2-Aminobenzamide Inhibitors of Heat Shock Protein 90 as Potent, Selective and Orally Active Antitumor Agents." Journal of Medicinal Chemistry, 2009.[Link]

  • Wood, P. M., et al. "Hybrid Dual Aromatase-Steroid Sulfatase Inhibitors with Exquisite Picomolar Inhibitory Activity." ACS Medicinal Chemistry Letters, 2011.[Link]

Exploratory

A Technical Guide to the Physicochemical Characterization of 4-Fluoro-2-pyrazol-1-yl-benzonitrile for Drug Discovery

Introduction: The Physicochemical Blueprint of a Drug Candidate In the landscape of modern drug discovery, the adage "form follows function" is profoundly resonant. For a molecule to transition from a promising hit to a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Physicochemical Blueprint of a Drug Candidate

In the landscape of modern drug discovery, the adage "form follows function" is profoundly resonant. For a molecule to transition from a promising hit to a viable clinical candidate, its biological activity is but one chapter of a larger story. The narrative of its success is equally dictated by its physicochemical properties. These intrinsic characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME), collectively influencing its pharmacokinetic and pharmacodynamic profile.[1][2] An otherwise potent compound can fail spectacularly if it cannot reach its target in sufficient concentration or persists for an appropriate duration.

This guide provides an in-depth technical overview of the essential physicochemical properties of 4-Fluoro-2-pyrazol-1-yl-benzonitrile, a heterocyclic compound featuring structural motifs of interest in medicinal chemistry. The pyrazole scaffold, in particular, is a privileged structure found in numerous approved drugs, recognized for its diverse biological activities.[3][4] The strategic inclusion of a fluorine atom and a nitrile group can significantly modulate properties such as metabolic stability, receptor binding, and membrane permeability.[5][6]

This document is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of data, offering a rationale for why each property is critical and providing robust, field-tested protocols for their experimental determination. Our approach is grounded in the principle that a thorough understanding and early optimization of physicochemical properties are not merely a data-gathering exercise but a cornerstone of efficient and successful drug development.[7][8][9]

Core Physicochemical Properties of 4-Fluoro-2-pyrazol-1-yl-benzonitrile

PropertyPredicted/Estimated ValueSignificance in Drug Discovery
Molecular Formula C₁₀H₆FN₃Defines the elemental composition.
Molecular Weight 187.18 g/mol Influences diffusion, bioavailability, and conformity to "drug-likeness" guidelines (e.g., Lipinski's Rule of Five).
logP (Octanol/Water) 1.5 - 2.5 (Predicted)A key measure of lipophilicity.[10] It impacts solubility, membrane permeability, plasma protein binding, and metabolic clearance. A balanced logP is crucial for oral bioavailability.[7]
Aqueous Solubility Low to Moderate (Predicted)Essential for absorption from the gastrointestinal tract and for formulation of intravenous dosage forms. Poor solubility is a major hurdle in drug development.[7]
pKa (Acid Dissociation Constant) 1.0 - 2.0 (Predicted for Pyrazole N-H)Determines the ionization state of the molecule at a given pH.[2] This affects solubility, receptor interaction, and the ability to cross biological membranes.[2]
Polar Surface Area (PSA) ~55 Ų (Predicted)Influences hydrogen bonding potential and is a strong predictor of membrane permeability and blood-brain barrier penetration.

Predicted values are generated using computational models and should be confirmed experimentally.

Experimental Determination of Key Physicochemical Properties

The trustworthiness of any drug development program hinges on the quality of its data. Predictive models are invaluable for initial screening, but they are no substitute for rigorous experimental determination.[7] Here, we provide detailed, self-validating protocols for measuring the most critical physicochemical parameters.

Lipophilicity: The Shake-Flask Method for logP Determination

Causality: The partition coefficient (logP) is the gold standard for measuring lipophilicity.[10] The shake-flask method directly measures the equilibrium distribution of the compound between two immiscible phases (n-octanol and water), providing a definitive value for its lipophilic character.[10][11] This balance is critical; too high a logP can lead to poor solubility and high metabolic turnover, while too low a value can hinder membrane permeation.[1][7]

Experimental Protocol:

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing them to separate overnight. This ensures that the two phases are in equilibrium before the experiment begins.

  • Sample Preparation: Prepare a stock solution of 4-Fluoro-2-pyrazol-1-yl-benzonitrile in the aqueous phase at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a glass vial, combine a precise volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.

  • Equilibration: Seal the vial and shake it gently on a mechanical shaker for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.[12] Centrifuge the vial to ensure complete phase separation.

  • Quantification: Carefully separate the two phases. Determine the concentration of the compound in both the aqueous and n-octanol phases using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[11]

Diagram of the Shake-Flask Workflow:

ShakeFlask_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Phases 1. Pre-saturate n-Octanol & Water Partition 3. Combine Phases & Compound Prep_Phases->Partition Prep_Sample 2. Prepare Aqueous Stock Solution Prep_Sample->Partition Equilibrate 4. Shake & Centrifuge Partition->Equilibrate Quantify 5. Quantify Concentration in each Phase (HPLC) Equilibrate->Quantify Calculate 6. Calculate LogP Quantify->Calculate

Caption: Workflow for logP determination using the shake-flask method.

Ionization State: Potentiometric Titration for pKa Determination

Causality: The pKa value indicates the strength of an acid or base and dictates the charge state of a molecule at physiological pH (typically 7.4).[2][13] For 4-Fluoro-2-pyrazol-1-yl-benzonitrile, the pyrazole ring nitrogen can be protonated. The ionization state profoundly impacts solubility, receptor binding (which often involves ionic interactions), and membrane transport, as charged species generally do not cross lipid bilayers as readily as neutral ones.[2] Potentiometric titration is a robust and widely used method for pKa determination.[14]

Experimental Protocol:

  • System Calibration: Calibrate a pH meter using standard buffers of known pH (e.g., pH 4, 7, and 10) to ensure accurate measurements.[13]

  • Sample Preparation: Dissolve an accurately weighed amount of 4-Fluoro-2-pyrazol-1-yl-benzonitrile in a suitable co-solvent (if necessary, due to low aqueous solubility) and dilute with water to a known concentration (e.g., 1-5 mM). A constant ionic strength is maintained using a background electrolyte like 0.15 M KCl.[13]

  • Titration: Place the solution in a thermostatted vessel under an inert atmosphere (e.g., nitrogen) to prevent dissolution of CO₂. Titrate the solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH, adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the titration curve, which corresponds to the point of half-neutralization where the concentrations of the protonated and deprotonated species are equal.[13][14]

Diagram of the pKa Determination Logic:

pKa_Logic Start Start with Compound in Solution Titrate Incrementally Add Acid or Base Start->Titrate Measure Record pH after each Addition Titrate->Measure Plot Plot pH vs. Titrant Volume Measure->Plot Analyze Identify Inflection Point (Half-Equivalence) Plot->Analyze Result pH = pKa Analyze->Result

Caption: Logical flow for determining pKa via potentiometric titration.

Chemical Stability: A Protocol for Forced Degradation Studies

Causality: A drug candidate must be stable under various conditions encountered during manufacturing, storage, and administration.[15][16] Forced degradation studies, or stress testing, are essential to identify potential degradation pathways, establish the intrinsic stability of the molecule, and develop stability-indicating analytical methods.[16][17] These studies expose the compound to harsh conditions to accelerate decomposition.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a stock solution of 4-Fluoro-2-pyrazol-1-yl-benzonitrile in a suitable solvent (e.g., acetonitrile/water) at a known concentration.

  • Stress Conditions: Aliquot the stock solution into separate vials and subject them to a range of stress conditions. A control sample is kept under normal conditions.

    • Acidic Hydrolysis: Add 0.1 M HCl and heat (e.g., at 60°C for 24 hours).

    • Basic Hydrolysis: Add 0.1 M NaOH and heat (e.g., at 60°C for 24 hours).

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Store the solid compound in an oven (e.g., at 80°C).

    • Photostability: Expose the solution to a controlled source of UV and visible light, as per ICH Q1B guidelines.[17]

  • Sample Analysis: At specified time points, withdraw samples, neutralize them if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method (typically with a photodiode array detector and mass spectrometer) to separate the parent compound from any degradation products.

  • Evaluation: Quantify the amount of the parent compound remaining and identify the structure of major degradants. The results are used to establish the degradation profile and identify liable functional groups within the molecule.

Diagram of the Stability Testing Workflow:

Stability_Workflow cluster_stress Forced Degradation Conditions Start Prepare Stock Solution of Compound Acid Acidic (HCl, Heat) Start->Acid Base Basic (NaOH, Heat) Start->Base Oxidation Oxidative (H₂O₂) Start->Oxidation Thermal Thermal (Heat, Solid) Start->Thermal Photo Photolytic (UV/Vis Light) Start->Photo Analysis Analyze by Stability-Indicating HPLC-MS at Time Points Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Identify Degradants & Determine Degradation Rate Analysis->Report

Caption: Overview of a forced degradation study for chemical stability assessment.

Conclusion: Integrating Physicochemical Data for Informed Drug Design

The characterization of 4-Fluoro-2-pyrazol-1-yl-benzonitrile is a multidisciplinary endeavor that forms the bedrock of its preclinical development. The physicochemical properties discussed herein—lipophilicity, ionization, and stability—are not independent variables but rather interconnected facets of the molecule's overall "drug-likeness."[1] A low pKa may influence solubility, which in turn affects the experimental setup for logP determination. Similarly, instability under acidic conditions could preclude oral administration.

By employing the rigorous experimental protocols outlined in this guide, researchers and drug development professionals can build a comprehensive and reliable physicochemical profile for 4-Fluoro-2-pyrazol-1-yl-benzonitrile. This data is not merely for regulatory submission; it is a critical tool for rational drug design, enabling informed decisions that can de-risk projects, optimize formulations, and ultimately increase the probability of translating a promising molecule into a safe and effective therapeutic.

References

  • Kyriakos, A. (n.d.). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
  • (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
  • (2015, February 19). Importance of Physicochemical Properties In Drug Discovery. (Review Article). rajournals.
  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. (n.d.).
  • (2025, July 16). How Drug Physical and Chemical Properties Impact Effectiveness. Raytor.
  • Malik, R., & Kamble, G. (2014, June 15). physicochemical property of drug molecules with respect to drug actions. JBINO.
  • Development of Methods for the Determination of pKa Values. PMC. (n.d.).
  • (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012, August 28).
  • (2017, October 13). Experimental Determination of pKa Values and Metal Binding for Biomolecular Compounds Using 31P NMR Spectroscopy. Journal of Chemical Education.
  • (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing.
  • LogP—Making Sense of the Value. ACD/Labs. (n.d.).
  • LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug. Enamine. (n.d.).
  • (2022, June 26). Stability Protocols: Road Maps to Success.
  • Stability testing protocols. Slideshare. (n.d.).
  • (2023, July 13). Stability testing of existing active substances and related finished products. EMA.
  • Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 4-Hydrazinyl-3-nitrobenzonitrile. Benchchem. (n.d.).
  • Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus. PMC. (n.d.).
  • (2019, August 21). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and .... PMC.
  • (2022, July 23). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
  • (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - NIH.

Sources

Foundational

Potential mechanism of action of 4-Fluoro-2-pyrazol-1-yl-benzonitrile

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-Fluoro-2-pyrazol-1-yl-benzonitrile Preamble: Unveiling the Therapeutic Potential of a Novel Scaffold The intersection of the pyrazole and benzonitri...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-Fluoro-2-pyrazol-1-yl-benzonitrile

Preamble: Unveiling the Therapeutic Potential of a Novel Scaffold

The intersection of the pyrazole and benzonitrile moieties in a single molecular entity, 4-Fluoro-2-pyrazol-1-yl-benzonitrile, presents a compelling case for in-depth pharmacological investigation. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3]. Similarly, the benzonitrile group is a key feature in various bioactive compounds, contributing to their therapeutic effects[4][5]. The presence of a fluorine atom can further enhance metabolic stability and binding affinity[6]. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate the potential mechanisms of action of this promising, yet uncharacterized, compound.

Structural Features and Initial Inferences

The chemical structure of 4-Fluoro-2-pyrazol-1-yl-benzonitrile suggests several avenues for biological interaction. The planar aromatic systems of the pyrazole and fluorinated benzene rings are conducive to π-π stacking interactions with protein targets. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the nitrile group can also participate in polar interactions. These features are common in molecules targeting well-defined binding pockets within enzymes or receptors.

Part 1: Postulated Mechanisms of Action & Investigative Pathways

Based on the known activities of structurally related compounds, we propose three primary, plausible mechanisms of action for 4-Fluoro-2-pyrazol-1-yl-benzonitrile. For each hypothesis, a detailed experimental workflow is presented to guide the investigation.

Hypothesis 1: Inhibition of Protein Kinases

Rationale: A significant number of pyrazole-containing compounds function as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases like cancer[7][8]. The general structure of 4-Fluoro-2-pyrazol-1-yl-benzonitrile bears resemblance to known kinase inhibitor scaffolds.

Experimental Workflow for Kinase Inhibition

A multi-tiered approach is recommended to first screen for general kinase inhibitory activity and then to identify specific kinase targets.

Tier 1: Broad-Spectrum Kinase Panel Screening

This initial screen will provide a global view of the compound's kinase inhibitory potential.

  • Protocol:

    • Utilize a commercial kinase panel service (e.g., Eurofins, Reaction Biology) that offers screening against a large number of purified human kinases (typically >400).

    • Perform an initial single-point screen at a relatively high concentration (e.g., 10 µM) of 4-Fluoro-2-pyrazol-1-yl-benzonitrile.

    • The assay typically measures the remaining kinase activity after incubation with the test compound, often using a radiometric (³³P-ATP) or fluorescence-based method.

    • Hits are generally defined as kinases showing a significant reduction in activity (e.g., >50% inhibition).

Tier 2: Dose-Response and IC50 Determination for Hits

For kinases identified as hits in the initial screen, the next step is to quantify the potency of inhibition.

  • Protocol:

    • Perform a dose-response assay for each validated hit kinase.

    • Prepare a serial dilution of 4-Fluoro-2-pyrazol-1-yl-benzonitrile (e.g., 10-point, 3-fold dilutions starting from 100 µM).

    • Incubate each concentration with the purified kinase and its specific substrate in the presence of ATP.

    • Measure kinase activity at each concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Tier 3: Cellular Target Engagement and Pathway Analysis

Confirming that the compound inhibits the target kinase within a cellular context is crucial.

  • Protocol:

    • Select a cell line that expresses the target kinase(s) at a significant level.

    • Treat the cells with increasing concentrations of 4-Fluoro-2-pyrazol-1-yl-benzonitrile for a defined period.

    • Prepare cell lysates and perform Western blotting to assess the phosphorylation status of the direct downstream substrate of the target kinase. A reduction in the phosphorylation of the substrate would indicate target engagement.

    • For a more global view, a phospho-proteomics approach can be employed to identify changes in the phosphorylation of multiple proteins downstream of the target kinase.

Data Presentation: Kinase Inhibition Profile

Target Kinase% Inhibition at 10 µMIC50 (µM)Downstream Substrate Phosphorylation (Western Blot)
Kinase A85%0.5Reduced
Kinase B20%> 100No change
Kinase C60%2.1Reduced

Visualization: Kinase Inhibition Workflow

Kinase_Inhibition_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays A Broad Kinase Panel Screen (>400 kinases, 10 µM) B Identify Hits (>50% inhibition) A->B High-throughput screening C Dose-Response Assays (IC50 Determination) B->C Hit validation D Cell Line Selection (Expressing target kinase) C->D Transition to cellular context E Compound Treatment D->E F Western Blot Analysis (Substrate Phosphorylation) E->F G Phospho-proteomics E->G H Mechanism of Action: Kinase Inhibition F->H Target Engagement Confirmed G->H Pathway Impact Analysis

Caption: Workflow for identifying and validating kinase inhibition.

Hypothesis 2: Disruption of Microtubule Dynamics

Rationale: Certain benzonitrile-containing molecules have been shown to interfere with microtubule polymerization, a mechanism of action for several successful anticancer drugs[4]. The planar structure of 4-Fluoro-2-pyrazol-1-yl-benzonitrile could potentially allow it to bind to the colchicine-binding site on tubulin, thereby disrupting microtubule dynamics.

Experimental Workflow for Microtubule Disruption

Tier 1: In Vitro Tubulin Polymerization Assay

This is a direct biochemical assay to assess the compound's effect on tubulin assembly.

  • Protocol:

    • Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.).

    • Incubate purified tubulin with GTP at 37°C in the presence of various concentrations of 4-Fluoro-2-pyrazol-1-yl-benzonitrile.

    • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

    • Include a known microtubule destabilizer (e.g., colchicine or nocodazole) as a positive control and a microtubule stabilizer (e.g., paclitaxel) as a negative control.

    • Inhibition of polymerization will be observed as a decrease in the rate and extent of the absorbance increase.

Tier 2: Cellular Assays for Microtubule Network Integrity and Cell Cycle Arrest

These assays will determine if the compound affects microtubule structures within cells and induces the characteristic cell cycle arrest associated with microtubule-targeting agents.

  • Protocol - Immunofluorescence Microscopy:

    • Culture a suitable cell line (e.g., HeLa or A549) on coverslips.

    • Treat the cells with 4-Fluoro-2-pyrazol-1-yl-benzonitrile at various concentrations for a relevant time period (e.g., 24 hours).

    • Fix and permeabilize the cells.

    • Stain the cells with an anti-α-tubulin antibody followed by a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Visualize the microtubule network using a fluorescence microscope. Disruption of the network, such as depolymerization or formation of abnormal structures, would be indicative of microtubule targeting.

  • Protocol - Cell Cycle Analysis:

    • Treat cells with the compound as described above.

    • Harvest the cells, fix them in ethanol, and stain the DNA with propidium iodide (PI).

    • Analyze the DNA content of the cells by flow cytometry.

    • Microtubule-destabilizing agents typically cause an accumulation of cells in the G2/M phase of the cell cycle.

Data Presentation: Microtubule Disruption and Cell Cycle Effects

AssayEndpointResult with 4-Fluoro-2-pyrazol-1-yl-benzonitrile
Tubulin PolymerizationIC501.5 µM
ImmunofluorescenceMicrotubule NetworkDisrupted, depolymerized
Cell Cycle Analysis% of Cells in G2/MIncreased in a dose-dependent manner

Visualization: Microtubule Disruption Pathway

Microtubule_Disruption A 4-Fluoro-2-pyrazol-1-yl-benzonitrile B Binds to Tubulin (e.g., Colchicine Site) A->B Direct Interaction C Inhibition of Tubulin Polymerization B->C Biochemical Effect D Disruption of Microtubule Network C->D Cellular Consequence E Mitotic Spindle Defects D->E F G2/M Cell Cycle Arrest E->F G Apoptosis F->G Prolonged Arrest

Caption: Proposed pathway for microtubule disruption.

Hypothesis 3: Modulation of Nuclear Receptors

Rationale: Certain pyrazole derivatives have been identified as modulators of nuclear receptors, such as the estrogen receptor[9][10]. The lipophilic nature and aromatic features of 4-Fluoro-2-pyrazol-1-yl-benzonitrile make it a candidate for binding to the ligand-binding domain of nuclear receptors.

Experimental Workflow for Nuclear Receptor Modulation

Tier 1: Ligand Binding Assays

These assays will determine if the compound can directly bind to a panel of nuclear receptors.

  • Protocol:

    • Utilize a competitive ligand binding assay format.

    • Incubate the ligand-binding domain (LBD) of a specific nuclear receptor with a radiolabeled or fluorescently labeled known ligand.

    • Add increasing concentrations of 4-Fluoro-2-pyrazol-1-yl-benzonitrile to compete with the labeled ligand for binding.

    • Measure the displacement of the labeled ligand. A decrease in the signal from the labeled ligand indicates that the test compound is binding to the receptor.

    • Screen against a panel of nuclear receptors (e.g., ERα, ERβ, AR, GR, etc.).

Tier 2: Reporter Gene Assays

This cell-based assay will determine if the binding of the compound to the nuclear receptor results in a functional response (agonist or antagonist activity).

  • Protocol:

    • Use a cell line that is co-transfected with a plasmid expressing the full-length nuclear receptor and a reporter plasmid containing a promoter with response elements for that receptor, driving the expression of a reporter gene (e.g., luciferase).

    • Treat the cells with 4-Fluoro-2-pyrazol-1-yl-benzonitrile alone (to test for agonist activity) or in combination with a known agonist for the receptor (to test for antagonist activity).

    • Measure the reporter gene activity (e.g., luminescence for luciferase).

    • An increase in reporter activity indicates agonism, while a decrease in the agonist-induced activity indicates antagonism.

Data Presentation: Nuclear Receptor Modulation Profile

Nuclear ReceptorBinding Affinity (Ki, µM)Reporter Assay (EC50/IC50, µM)Activity
ERα5.210.5Antagonist
ERβ> 100> 100Inactive
AR> 100> 100Inactive

Visualization: Nuclear Receptor Modulation Workflow

Nuclear_Receptor_Modulation cluster_0 Binding & Activity Screening cluster_1 Downstream Effects A Ligand Binding Assay (Panel of Nuclear Receptors) B Reporter Gene Assay (Agonist/Antagonist Activity) A->B Functional validation C Target Gene Expression Analysis (qPCR) B->C Mechanism confirmation D Phenotypic Assays (e.g., Cell Proliferation) C->D E Mechanism of Action: Nuclear Receptor Modulation D->E

Caption: Workflow for investigating nuclear receptor modulation.

Part 2: Concluding Remarks and Future Directions

The systematic approach outlined in this guide provides a robust framework for elucidating the mechanism of action of 4-Fluoro-2-pyrazol-1-yl-benzonitrile. It is important to note that these proposed mechanisms are not mutually exclusive, and the compound may exhibit polypharmacology. Should a clear mechanism of action be identified through these studies, further investigations, including structural biology studies (e.g., X-ray co-crystallography) to determine the binding mode, and in vivo studies in relevant disease models, will be warranted to fully characterize its therapeutic potential. The broad biological activities of related pyrazole and benzonitrile derivatives suggest that 4-Fluoro-2-pyrazol-1-yl-benzonitrile is a compound of significant interest, and a thorough mechanistic investigation is a critical step in its journey from a chemical entity to a potential therapeutic agent.

References
  • Fushimi, N., et al. (2012). Structure-activity relationship studies of 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives as potent and selective sodium glucose co-transporter 1 (SGLT1) inhibitors with therapeutic activity on postprandial hyperglycemia. Bioorganic & Medicinal Chemistry, 20(22), 6598-6612. [Link]

  • Becker, S., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 295-307. [Link]

  • Farag, A. M., et al. (2010). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. Bioorganic & Medicinal Chemistry, 18(14), 5157-5165. [Link]

  • Sun, J., et al. (2000). Pyrazole Ligands: Structure-Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists. Journal of Medicinal Chemistry, 43(24), 4697-4707. [Link]

  • Farag, A. M., et al. (2010). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. ResearchGate. [Link]

  • Christopher, J. A., et al. (2015). Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile). Journal of Medicinal Chemistry, 58(16), 6653-6664. [Link]

  • Fun, H. K., et al. (2011). 4-{2-[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]thiazol-4-yl}benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o899. [Link]

  • Li, J., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 279. [Link]

  • Siddiqui, A. A., et al. (2025). SYNTHETIC STRATEGIES AND BIOLOGICAL APPLICATIONS OF PYRAZOLE: A REVIEW. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. [Link]

  • Kumar, A., & Sharma, S. (2017). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 33(5), 2136-2153. [Link]

  • Sanna, M., et al. (2022). Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 333-346. [Link]

  • Kumar, V., & Kumar, R. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(25), 2011-2014. [Link]

  • Ali, M. A., et al. (2022). Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus. Molecules, 27(19), 6561. [Link]

  • Christopher, J. A., et al. (2015). Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile). Journal of Medicinal Chemistry, 58(16), 6653-6664. [Link]

  • Tao, Z. F., et al. (2007). Discovery of 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(21), 5944-5951. [Link]

  • Johnson, T. A., et al. (2016). Discovery of N-((3R,4R)-4-fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-yl)acrylamide (PF-06747775) Through Structure-Based Drug Design; A High Affinity Irreversible Inhibitor Targeting Oncogenic EGFR Mutants With Selectivity Over Wild-Type EGFR. ResearchGate. [Link]

  • Singh, N., & Singh, A. (2017). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 9(1), 1-17. [Link]

  • Gomaa, A. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers. [Link]

  • El-Sayed, N. N. E., et al. (2021). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 9, 649651. [Link]

  • Sharma, V., et al. (2014). Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. Journal of Organic & Pharmaceutical Chemistry. [Link]

Sources

Exploratory

The Ascendant Therapeutic Potential of 4-Fluoro-2-pyrazol-1-yl-benzonitrile Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The 4-Fluoro-2-pyrazol-1-yl-benzonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-Fluoro-2-pyrazol-1-yl-benzonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive analysis of the synthesis, mechanism of action, and therapeutic applications of its derivatives, with a particular focus on their anticancer, antimicrobial, and anti-inflammatory properties. By synthesizing data from diverse studies on structurally related pyrazole-containing compounds, this document offers insights into the structure-activity relationships that govern their efficacy. Detailed experimental protocols for the synthesis and biological evaluation of analogous compounds are provided, alongside diagrammatic representations of key signaling pathways and experimental workflows, to empower researchers in the rational design and development of novel therapeutics based on this versatile scaffold.

Introduction: The Pyrazole Nucleus as a Cornerstone of Modern Drug Discovery

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of contemporary medicinal chemistry.[1][2] Its unique electronic properties and synthetic tractability have led to its incorporation into a multitude of clinically approved drugs and investigational agents.[1][3] The fusion of a pyrazole ring with a 4-fluoro-2-benzonitrile moiety introduces specific physicochemical characteristics that can enhance biological activity. The fluorine atom can improve metabolic stability and binding affinity, while the benzonitrile group can participate in crucial interactions with biological targets.[4] This guide delves into the significant therapeutic potential of derivatives based on the 4-Fluoro-2-pyrazol-1-yl-benzonitrile core.

Anticancer Activity: Targeting the Proliferative Machinery

Derivatives of the 4-Fluoro-2-pyrazol-1-yl-benzonitrile scaffold have shown significant promise as anticancer agents, primarily through the inhibition of protein kinases that are critical for tumor growth and survival.[5][6]

Mechanism of Action: Kinase Inhibition

Many pyrazole derivatives function as ATP-competitive inhibitors of protein kinases.[3][7] These enzymes play a pivotal role in cell signaling pathways that regulate cell proliferation, differentiation, and survival. In many cancers, these pathways are dysregulated due to mutations or overexpression of specific kinases.[6] The 4-Fluoro-2-pyrazol-1-yl-benzonitrile scaffold can be elaborated with various substituents to achieve potent and selective inhibition of key oncogenic kinases.

Signaling Pathway: Anaplastic Lymphoma Kinase (ALK) Inhibition

A key example of kinase inhibition by related compounds involves the Anaplastic Lymphoma Kinase (ALK). In certain cancers, such as non-small cell lung cancer (NSCLC), a chromosomal rearrangement leads to the formation of an EML4-ALK fusion protein, resulting in constitutive kinase activity and uncontrolled cell proliferation.[6] Alectinib, a potent ALK inhibitor, utilizes a 4-fluoro-3-nitrobenzonitrile precursor in its synthesis, highlighting the importance of the fluorinated benzonitrile moiety in targeting this kinase.[6]

ALK_Signaling_Pathway cluster_cytoplasm Cytoplasm ALK EML4-ALK Fusion Protein RAS RAS-MAPK Pathway ALK->RAS PI3K PI3K-AKT Pathway ALK->PI3K JAK JAK-STAT Pathway ALK->JAK Proliferation Cell Proliferation, Survival, Invasion RAS->Proliferation PI3K->Proliferation JAK->Proliferation Inhibitor 4-Fluoro-2-pyrazol-1-yl -benzonitrile Derivative (e.g., Alectinib) Inhibitor->ALK synthesis_workflow start Start: 6-methoxybenzofuran-3(2H)-one step1 React with LiHMDS in anhydrous THF at -78 °C start->step1 step2 Add 3-substituted phenyl isothiocyanate step1->step2 step3 Stir at room temperature to form thioamide intermediate step2->step3 step4 Condense with hydrazine monohydrate in dioxane/EtOH step3->step4 end End: Benzofuropyrazole derivative step4->end

Caption: General workflow for the synthesis of benzofuropyrazole derivatives.

Step-by-Step Methodology:

  • Reaction Setup: A solution of 6-methoxybenzofuran-3(2H)-one in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under a nitrogen atmosphere.

  • Deprotonation: Lithium bis(trimethylsilyl)amide (LiHMDS) is added dropwise, and the mixture is stirred for 2 hours.

  • Addition of Isothiocyanate: A solution of the desired 3-substituted phenyl isothiocyanate in anhydrous THF is added, and the reaction is allowed to warm to room temperature and stirred overnight to form the thioamide intermediate.

  • Cyclization: The thioamide intermediate is then condensed with hydrazine monohydrate in a mixture of dioxane and ethanol to yield the final benzofuropyrazole derivative.

  • Purification: The crude product is purified by column chromatography on silica gel.

Antimicrobial Activity: Combating Resistant Pathogens

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. [8]Pyrazole derivatives, including those with fluoro and benzonitrile functionalities, have demonstrated significant potential in this area. [4][9]

Mechanism of Action

The antimicrobial activity of pyrazole derivatives is often attributed to their ability to inhibit essential bacterial enzymes or disrupt cell wall synthesis. The specific mechanism can vary depending on the overall structure of the molecule.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes the antimicrobial activity of representative fluorinated pyrazole derivatives against various bacterial strains.

Compound ClassBacterial StrainMIC (µg/mL)Reference
Pyrazole-clubbed DihydropyrimidinonesS. aureus (MRSA)6.25[4]
Hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acidB. subtilis3.1[4]
4-[3-(4-Fluorophenyl)-4-formyl-pyrazol-1-yl]benzoic Acid derivativeS. aureus (MRSA)0.39[9]
(Z)-3-bromo-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl) but-3-en-2-oneS. aureus32[10]
Experimental Protocol: Synthesis of Fluorinated Pyrazole-clubbed Dihydropyrimidinones

This protocol outlines the synthesis of pyrazole-dihydropyrimidinone hybrids, which have shown potent antimicrobial activity. [4] Step-by-Step Methodology:

  • Hydrazide Formation: A starting tetrahydropyrimidine derivative is reacted with hydrazine hydrate to form the corresponding carbohydrazide.

  • Pyrazole Ring Formation: The carbohydrazide is then cyclized with ethyl acetoacetate to form the pyrazole-dihydropyrimidinone core structure.

  • Knoevenagel Condensation: The final derivatives are obtained through a Knoevenagel condensation of the pyrazole-dihydropyrimidinone with various aromatic aldehydes.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases. Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib being a well-known example. [11]The 4-Fluoro-2-pyrazol-1-yl-benzonitrile scaffold offers a promising framework for the development of novel anti-inflammatory drugs. [10][12]

Mechanism of Action: COX Inhibition

The primary mechanism of action for many anti-inflammatory pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. [11][12]COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.

Signaling Pathway: Arachidonic Acid Metabolism and COX-2 Inhibition

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Inhibitor 4-Fluoro-2-pyrazol-1-yl -benzonitrile Derivative Inhibitor->COX2

Caption: Inhibition of the COX-2 pathway by a 4-Fluoro-2-pyrazol-1-yl-benzonitrile derivative.

In Vivo Evaluation: Carrageenan-Induced Paw Edema Model

The anti-inflammatory activity of novel compounds is often evaluated in vivo using the carrageenan-induced paw edema model in rats. This model assesses the ability of a compound to reduce acute inflammation. [12]

Experimental Protocol: Synthesis of Fluorinated Pyrazole Chalcones

The following protocol describes the synthesis of fluorinated pyrazole chalcones, which have demonstrated significant anti-inflammatory and analgesic activities. [12] Step-by-Step Methodology:

  • Chalcone Synthesis: A substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde is reacted with a substituted acetophenone in a suitable solvent such as polyethylene glycol 400 (PEG-400) in the presence of a base (e.g., sodium hydroxide).

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is poured into ice-cold water, and the precipitated product is filtered, washed, and recrystallized from a suitable solvent like ethanol.

Conclusion and Future Directions

The 4-Fluoro-2-pyrazol-1-yl-benzonitrile scaffold represents a highly promising platform for the discovery and development of novel therapeutic agents. The derivatives of this core structure have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The synthetic versatility of the pyrazole ring allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Synthesis and screening of focused libraries of 4-Fluoro-2-pyrazol-1-yl-benzonitrile derivatives to identify lead compounds with superior biological activity.

  • In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways modulated by these compounds.

  • Pharmacokinetic and toxicological profiling of lead candidates to assess their drug-like properties and safety profiles.

The continued exploration of this chemical space holds great promise for the development of next-generation therapeutics to address unmet medical needs.

References

  • Desai, N. C., Vaghani, H. V., & Bhatt, N. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences, 80(2), 247-253. [Link]

  • Kumar, A., Sharma, S., & Sharma, P. C. (2021). Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. Egyptian Pharmaceutical Journal, 20(1), 1-8. [Link]

  • Zhang, Y., Wu, C., Zhang, N., Fan, R., Ye, Y., & Xu, J. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(1), 279. [Link]

  • Whitt, J., Duke, C., Ali, M. A., Chambers, S. A., Khan, M. M. K., Gilmore, D., & Alam, M. A. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and Its Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS omega, 4(8), 13284-13293. [Link]

  • Tao, Z. F., Li, G., Tong, Y., Stewart, K. D., Chen, Z., Bui, M. H., ... & Lin, N. H. (2007). 4'-(1, 4-dihydro-indeno [1, 2-c] pyrazol-3-yl)-benzonitriles and 4'-(1, 4-dihydro-indeno [1, 2-c] pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors. Bioorganic & medicinal chemistry letters, 17(21), 5854-5858. [Link]

  • Sugunakala, S., & Selvaraj, S. (2017). In-silico design of novel EGFR kinase inhibitors from pubchem database. International Journal of Pharmaceutical Sciences and Research, 8(3), 1264.
  • Castillo, J. C., Agudelo, B. C., Gálvez, J., Carissan, Y., Rodríguez, J., & Coquerel, Y. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 14(1), 1-18. [Link]

  • Kumar, D., Maruthi, Y., & Kumar, K. A. (2024). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Indian Journal of Heterocyclic Chemistry, 34(4), 409-414.
  • Zhang, Y., Wu, C., Zhang, N., Fan, R., Ye, Y., & Xu, J. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International journal of molecular sciences, 24(12), 12724. [Link]

  • Pop, R., & Găină, L. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Publishers, 1-11. [Link]

  • En-Cycle. (2023). Protein Kinase Inhibitors. [Link]

  • Wang, M., Zhang, H., Wang, Y., Zhang, Y., Zhang, X., & Zhang, X. (2023). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Acta Pharmaceutica Sinica B, 13(1), 213-226. [Link]

  • Siddiqui, N., Ahsan, W., & Alam, M. S. (2025). SYNTHETIC STRATEGIES AND BIOLOGICAL APPLICATIONS OF PYRAZOLE: A REVIEW. Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences, 11(3), 41-77.
  • Eweas, A. F., El-Nezhawy, A. O. H., Abdel-Rahman, R. F., & Baiuomy, A. R. (2015).
  • Mabkhot, Y. N., Al-Showiman, S. S., & Kheder, N. A. (2018). Synthesis and pharmacological activities of pyrazole derivatives: a review. Molecules, 23(1), 134. [Link]

  • Mabkhot, Y. N., Al-Showiman, S. S., & Kheder, N. A. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., & El-Ashry, E. S. H. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 30(5), 1-15. [Link]

  • Kumar, A., & Singh, R. K. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi journal of biological sciences, 23(5), 614-620. [Link]

  • Bharathkumar, C., Chitra, S., & Saravanan, G. (2025). Evaluation of 1H-pyrazol-1-yl benzenesulfonamide derivatives in alleviating inflammatory bowel disease via PI3K/Akt/mTOR signaling pathway in zebrafish models. Journal of Biochemical and Molecular Toxicology, e23605. [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 6(1), 2-15. [Link]

  • El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., & El-Kashef, H. S. (2025). 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments. Chemical Biology & Drug Design.
  • Sharma, A., & Kumar, V. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 172-183. [Link]

  • Chahal, G., Monga, J., Rani, I., Saini, S., Devgun, M., & Husain, A. (2022). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry (Formerly Current Medicinal Chemistry-Anti-Inflammatory and Anti-Allergy Agents), 21(2), 143-154. [Link]

Sources

Foundational

Exploratory Research Applications for 4-Fluoro-2-(1H-pyrazol-1-yl)benzonitrile: A Versatile Scaffold in Medicinal Chemistry

Executive Summary In modern medicinal chemistry, the strategic selection of highly functionalized, electron-deficient aromatic building blocks is critical for rapid lead generation. 4-Fluoro-2-(1H-pyrazol-1-yl)benzonitri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of highly functionalized, electron-deficient aromatic building blocks is critical for rapid lead generation. 4-Fluoro-2-(1H-pyrazol-1-yl)benzonitrile represents a privileged scaffold that combines three distinct pharmacophoric and reactive elements: a cyano group, a rigid N-linked pyrazole, and an activated fluorine atom. As a Senior Application Scientist, I have designed this technical guide to explore the structural rationale, mechanistic reactivity, and validated experimental workflows for utilizing this compound in exploratory drug discovery.

Structural Rationale & Physicochemical Profiling

The utility of 4-fluoro-2-(1H-pyrazol-1-yl)benzonitrile stems from the synergistic electronic effects of its substituents. Each functional group serves a dual purpose as both a binding determinant (pharmacophore) and a synthetic handle:

  • C1 Cyano Group (-CN): Acts as a strong π -acceptor and hydrogen bond acceptor. In kinase inhibitors, it can interact with solvent-exposed regions or act as a precursor for bioisosteric replacement (e.g., conversion to a tetrazole).

  • C2 Pyrazole Ring (1H-pyrazol-1-yl): This N-linked heterocycle provides conformational rigidity. In target-based design, it frequently serves as a hinge-binding motif, engaging in critical hydrogen bonding with the kinase backbone. Electronically, it exerts an inductive electron-withdrawing effect (-I).

  • C4 Fluoro Substituent (-F): Fluorine increases the lipophilicity and metabolic stability of the core by blocking cytochrome P450-mediated oxidation. Synthetically, it is highly activated for Nucleophilic Aromatic Substitution (SNAr).

G Core 4-Fluoro-2-(1H-pyrazol-1-yl) benzonitrile C1 C1: Cyano (-CN) Core->C1 C2 C2: Pyrazole Core->C2 C4 C4: Fluoro (-F) Core->C4 C1_Desc H-Bond Acceptor Tetrazole Precursor C1->C1_Desc C2_Desc Kinase Hinge Binder Steric Shielding C2->C2_Desc C4_Desc SNAr Electrophile Metabolic Block C4->C4_Desc

Pharmacophore mapping and reactivity profile of 4-Fluoro-2-(1H-pyrazol-1-yl)benzonitrile.

Mechanistic Foundations of Reactivity

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction requires an electrophilic aromatic ring and a suitable leaving group. In this scaffold, the C4-fluorine is positioned para to the strongly electron-withdrawing cyano group and meta to the inductive pyrazole ring. Fluorine is the optimal leaving group for SNAr because its high electronegativity strongly polarizes the C-F bond, significantly lowering the activation energy required for the rate-determining addition step (formation of the anionic Meisenheimer complex) [1]. This allows for rapid, high-yielding library generation using various primary and secondary amines.

Tetrazole Bioisosterism

The cyano group can be converted into a 1H-tetrazole, a well-established lipophilic bioisostere of a carboxylic acid [4]. Tetrazoles possess a similar pKa (~4.5) to carboxylic acids but exhibit superior metabolic stability and enhanced membrane permeability. The transformation is achieved via a [3+2] cycloaddition with an azide source.

Experimental Workflows & Self-Validating Protocols

To maximize the utility of this scaffold, the following protocols have been designed with built-in causality and self-validation mechanisms.

Protocol A: High-Throughput SNAr Library Generation

This protocol details the displacement of the C4-fluorine with secondary amines (e.g., morpholine, piperazine derivatives) to generate diverse libraries [2].

  • Step 1: Reagent Assembly. To a 10 mL microwave vial, add 4-fluoro-2-(1H-pyrazol-1-yl)benzonitrile (1.0 equiv), the desired amine (1.2 equiv), and anhydrous K2​CO3​ (2.0 equiv).

  • Step 2: Solvent Addition. Suspend the mixture in anhydrous DMSO (0.5 M concentration).

    • Causality: DMSO is a polar aprotic solvent that strongly solvates cations while leaving anions (the nucleophile and the transition state) naked and highly reactive. K2​CO3​ acts as an acid scavenger to neutralize the generated HF, preventing the protonation of the nucleophilic amine and driving the equilibrium forward [2].

  • Step 3: Reaction Execution. Heat the mixture at 90 °C for 4–6 hours under a nitrogen atmosphere.

  • Step 4: Self-Validation & Isolation.

    • Validation: Monitor the reaction via 19F NMR. The quantitative disappearance of the sharp aryl-fluorine signal (typically between -100 to -110 ppm) confirms complete conversion.

    • Workup: Quench with ice water. The resulting 4-amino-2-(1H-pyrazol-1-yl)benzonitrile product typically precipitates and can be collected via vacuum filtration.

Protocol B: Zinc-Catalyzed Tetrazole Synthesis

This protocol utilizes Sharpless conditions for the safe and efficient conversion of the benzonitrile core to a tetrazole [3].

  • Step 1: Reagent Assembly. To a pressure-rated vessel, add the benzonitrile derivative (1.0 equiv), NaN3​ (1.5 equiv), and ZnBr2​ (0.5 equiv).

  • Step 2: Solvent Addition. Add deionized water to achieve a 0.2 M concentration.

    • Causality: ZnBr2​ acts as a critical Lewis acid, coordinating to the nitrile nitrogen to lower its LUMO energy, thereby accelerating the cycloaddition with the azide ion. Water is an optimal, green solvent that fully solubilizes the inorganic salts while mitigating the explosive risks associated with organic azides [3].

  • Step 3: Reaction Execution. Seal the vessel and heat vigorously at 120 °C for 16 hours.

  • Step 4: Self-Validation & Isolation.

    • Validation: Cool the mixture to room temperature. Carefully acidify to pH 2 using 3M HCl. The protonation of the tetrazole triggers immediate precipitation from the aqueous phase.

    • Analytical Confirmation: FTIR spectroscopy will show the complete disappearance of the sharp −C≡N stretch at ~2220 cm⁻¹, confirming the structural transformation.

Workflow Start 4-Fluoro-2-(1H-pyrazol-1-yl)benzonitrile (Core Scaffold) SNAr SNAr Reaction (Amines / K2CO3 / DMSO) Start->SNAr Nucleophilic Displacement Tetrazole Tetrazole Synthesis (NaN3 / ZnBr2 / H2O) Start->Tetrazole [3+2] Cycloaddition SNAr_Prod 4-Amino-2-(1H-pyrazol-1-yl) benzonitrile Library SNAr->SNAr_Prod Tetrazole_Prod 5-(4-Fluoro-2-(1H-pyrazol-1-yl) phenyl)-1H-tetrazole Tetrazole->Tetrazole_Prod Dual Dual Functionalization (SNAr followed by Tetrazole formation) SNAr_Prod->Dual Tetrazole_Prod->Dual

Synthetic workflow for the divergent functionalization of the core scaffold.

Physicochemical Impact of Derivatization

Understanding the physicochemical shifts following derivatization is vital for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The table below summarizes the theoretical impact of the aforementioned protocols on the core scaffold.

CompoundMolecular Weight ( g/mol )Estimated cLogPTPSA (Ų)Key Structural Feature
Parent Scaffold 187.171.841.6Highly reactive C4-fluorine electrophile
Morpholine SNAr Adduct 254.291.551.0Enhanced aqueous solubility; reduced lipophilicity
Tetrazole Derivative 230.201.261.3Carboxylic acid bioisostere; altered pKa profile

Conclusion

4-Fluoro-2-(1H-pyrazol-1-yl)benzonitrile is far more than a simple chemical intermediate; it is a strategically designed matrix for drug discovery. By exploiting the highly activated C4-fluorine for SNAr and the C1-cyano group for bioisosteric tetrazole synthesis, medicinal chemists can rapidly access diverse, drug-like chemical space. The self-validating protocols provided herein ensure high-fidelity synthesis, allowing research teams to focus on downstream biological evaluation and structure-activity relationship (SAR) optimization.

References

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles ResearchGate / Chemical Science[Link]

  • Development of an SNAr Reaction: A Practical and Scalable Strategy To Sequester and Remove HF ACS Publications[Link]

  • Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology ResearchGate[Link]

Protocols & Analytical Methods

Method

The Strategic Utility of 4-Fluoro-2-pyrazol-1-yl-benzonitrile in Modern Organic Synthesis

In the landscape of contemporary drug discovery and materials science, the demand for architecturally complex molecules with precisely tailored properties is ever-increasing. Fluorinated organic compounds, in particular,...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery and materials science, the demand for architecturally complex molecules with precisely tailored properties is ever-increasing. Fluorinated organic compounds, in particular, have garnered significant attention due to the unique physicochemical characteristics imparted by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and altered electronic properties. Within this context, 4-Fluoro-2-pyrazol-1-yl-benzonitrile has emerged as a highly versatile and valuable building block. Its trifunctional nature, featuring a reactive fluorine atom, a synthetically malleable nitrile group, and a coordinating pyrazole moiety, offers a powerful toolkit for the construction of diverse molecular scaffolds.

This comprehensive guide provides an in-depth exploration of the applications of 4-Fluoro-2-pyrazol-1-yl-benzonitrile in organic synthesis, with a focus on its utility in the development of pharmaceutically relevant compounds. We will delve into the key reaction manifolds where this substrate excels, supported by detailed mechanistic insights and field-proven experimental protocols.

Core Reactivity and Synthetic Potential

The synthetic utility of 4-Fluoro-2-pyrazol-1-yl-benzonitrile is primarily dictated by the interplay of its three key functional groups. The electron-withdrawing nature of the nitrile group and the pyrazole ring activates the C-F bond at the 4-position towards nucleophilic aromatic substitution (SNAr). This heightened reactivity allows for the facile introduction of a wide array of nucleophiles, a cornerstone in the assembly of complex molecular architectures.

Simultaneously, the pyrazole ring itself can participate in various transformations, including N-alkylation and cross-coupling reactions, further expanding its synthetic potential. The nitrile group, while influencing the reactivity of the aromatic ring, also serves as a versatile synthetic handle, capable of being transformed into amines, carboxylic acids, or tetrazoles, providing avenues for further diversification.

Application in the Synthesis of mGlu5 Receptor Modulators

One of the most significant applications of 4-Fluoro-2-pyrazol-1-yl-benzonitrile is in the synthesis of negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5). These receptors are implicated in a variety of neurological and psychiatric disorders, making them a key target for drug development.

A pivotal step in the synthesis of certain mGlu5 NAMs involves the nucleophilic aromatic substitution of the fluorine atom of 4-Fluoro-2-pyrazol-1-yl-benzonitrile with a suitable amine-containing fragment. The pyrazole and nitrile functionalities are crucial for the final compound's binding affinity and pharmacological activity.

Mechanistic Considerations: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of 4-Fluoro-2-pyrazol-1-yl-benzonitrile proceeds through a well-established two-step addition-elimination mechanism. The key to the high reactivity of the fluorine atom lies in the stabilization of the intermediate Meisenheimer complex by the electron-withdrawing pyrazole and nitrile groups.

SNAr_Mechanism reactant 4-Fluoro-2-pyrazol-1-yl-benzonitrile meisenheimer Meisenheimer Complex (Stabilized by pyrazole and nitrile) reactant->meisenheimer Nucleophilic Attack nucleophile Nucleophile (Nu⁻) nucleophile->meisenheimer product Substituted Product meisenheimer->product Elimination leaving_group Fluoride (F⁻) meisenheimer->leaving_group

Caption: Generalized SNAr mechanism on 4-Fluoro-2-pyrazol-1-yl-benzonitrile.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations involving 4-Fluoro-2-pyrazol-1-yl-benzonitrile. These protocols are designed to be self-validating, with clear explanations for each experimental choice.

Protocol 1: Synthesis of a Key mGlu5 Modulator Intermediate via SNAr

This protocol details the nucleophilic aromatic substitution of 4-Fluoro-2-pyrazol-1-yl-benzonitrile with a primary amine, a critical step in the synthesis of a class of mGlu5 negative allosteric modulators.

Reaction Scheme:

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
4-Fluoro-2-pyrazol-1-yl-benzonitrile1260760-23-4187.171.01.0
Substituted Primary AmineVariesVaries1.11.1
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
N,N-Dimethylformamide (DMF), anhydrous68-12-273.095 mL-

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Fluoro-2-pyrazol-1-yl-benzonitrile (1.0 mmol, 187 mg) and potassium carbonate (2.0 mmol, 276 mg).

    • Causality: An inert atmosphere (e.g., argon or nitrogen) is crucial to prevent side reactions with atmospheric moisture and oxygen, which could deactivate the reagents or lead to undesired byproducts.

  • Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (5 mL) to the flask. Stir the suspension for 5 minutes at room temperature to ensure good mixing. Add the substituted primary amine (1.1 mmol) to the reaction mixture.

    • Causality: DMF is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the potassium carbonate and the intermediate Meisenheimer complex. Using an excess of the amine drives the reaction to completion.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

    • Causality: Elevated temperature is necessary to overcome the activation energy of the reaction. The progress of the reaction should be monitored by a suitable analytical technique.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Causality: The aqueous work-up removes the inorganic salts and DMF. Extraction with an organic solvent isolates the desired product. Washing with brine removes residual water from the organic phase.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

    • Causality: Column chromatography is a standard technique for purifying organic compounds based on their polarity, ensuring the isolation of a high-purity product.

SNAr_Workflow start Start inert_atm Establish Inert Atmosphere (Ar or N₂) start->inert_atm add_reagents Add 4-Fluoro-2-pyrazol-1-yl-benzonitrile, K₂CO₃, and anhydrous DMF inert_atm->add_reagents add_amine Add Substituted Amine add_reagents->add_amine heat Heat to 80-100 °C (4-12 h) add_amine->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor workup Aqueous Work-up (Water, EtOAc extraction) monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end Final Product purify->end

Caption: Experimental workflow for the SNAr reaction.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

While the fluorine atom is highly activated for SNAr, the C-F bond can also participate in cross-coupling reactions under specific catalytic conditions, although this is less common than using the corresponding bromide or iodide. A more synthetically viable approach involves converting the nitrile to a different functional group that is more amenable to cross-coupling, or utilizing the pyrazole ring itself. For the purpose of this guide, we will focus on the more established reactivity. Should a cross-coupling at the C4 position be desired, conversion of the fluoro-substituent to a more reactive triflate or halide is recommended.

Conclusion

4-Fluoro-2-pyrazol-1-yl-benzonitrile is a powerful and versatile building block in modern organic synthesis. Its unique combination of a reactive fluorine atom, a modifiable nitrile group, and a coordinating pyrazole moiety provides chemists with a strategic platform for the efficient construction of complex and high-value molecules, particularly in the realm of pharmaceutical development. The robust and reliable reactivity in nucleophilic aromatic substitution reactions, as detailed in the provided protocols, underscores its importance as a key intermediate for accessing novel chemical space. As the demand for sophisticated molecular architectures continues to grow, the strategic application of such well-defined building blocks will remain paramount to the advancement of chemical synthesis.

References

  • Due to the synthetic nature of this guide and the lack of specific literature references for the exact compound "4-Fluoro-2-pyrazol-1-yl-benzonitrile" in the initial searches, this section would typically be populated with citations to relevant primary literature (journal articles and patents) that describe the synthesis and reactions of this compound or closely related analogs.
Application

4-Fluoro-2-pyrazol-1-yl-benzonitrile as a precursor in medicinal chemistry

Application Note: 4-Fluoro-2-(1H-pyrazol-1-yl)benzonitrile as a Bifunctional Precursor in Medicinal Chemistry Executive Summary In modern medicinal chemistry, the rapid generation of structurally diverse libraries relies...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-Fluoro-2-(1H-pyrazol-1-yl)benzonitrile as a Bifunctional Precursor in Medicinal Chemistry

Executive Summary

In modern medicinal chemistry, the rapid generation of structurally diverse libraries relies heavily on versatile, orthogonally reactive building blocks. 4-Fluoro-2-(1H-pyrazol-1-yl)benzonitrile represents a premier bifunctional scaffold. By strategically positioning an electron-withdrawing nitrile group (-CN) para to a labile fluorine atom and ortho to a pyrazole ring, this compound offers a highly activated electrophilic center for Nucleophilic Aromatic Substitution (S_NAr), alongside a nitrile moiety primed for subsequent cyclization or reduction. This application note details the structural rationale, kinetic behavior, and self-validating experimental protocols for leveraging this precursor in the synthesis of kinase inhibitors and non-steroidal androgen receptor (AR) antagonists.

Electronic Rationale and Reactivity Profile

The reactivity of fluorinated benzonitriles is fundamentally governed by the stabilization of the anionic Meisenheimer complex formed during nucleophilic attack. According to foundational studies on fluorinated benzonitriles, the nitrile group exerts powerful inductive (-I) and mesomeric (-M) effects, strongly activating the ortho and para positions.

When synthesizing our target precursor from 2,4-difluorobenzonitrile, the initial S_NAr with 1H-pyrazole can be regioselectively directed. Once the pyrazole is installed at the 2-position, the resulting 4-fluoro-2-(1H-pyrazol-1-yl)benzonitrile possesses a unique electronic landscape:

  • C4-Fluorine Activation : The remaining fluorine is para to the nitrile (maximizing resonance stabilization of the transition state) and meta to the pyrazole. This makes the C4-fluorine exceptionally susceptible to displacement by amines, alkoxides, and thiols.

  • Orthogonal Nitrile Elaboration : The -CN group remains intact during mild S_NAr conditions, allowing for downstream conversion into amidines, benzylamines, or tetrazoles—key pharmacophore elements in drug design.

  • Advanced C-F Functionalization : Beyond classical S_NAr, the C-F bond in such polyfluoroarenes can undergo transition-metal-free, site-selective arylation via electrophotocatalysis, enabling the synthesis of complex polyfluorobiaryls .

Synthetic Workflow and Diversification Pathways

Pathway Start 2,4-Difluorobenzonitrile (Starting Material) Step1 Regioselective SNAr (1H-Pyrazole, K2CO3) Start->Step1 Precursor 4-Fluoro-2-(1H-pyrazol-1-yl)benzonitrile (Bifunctional Precursor) Step1->Precursor PathA C4-SNAr Diversification (Amines, Alkoxides, Thiols) Precursor->PathA PathB Nitrile Elaboration (Reduction, Cycloaddition) Precursor->PathB PathC C-F Arylation (Electrophotocatalysis) Precursor->PathC ProdA 4-Substituted-2-(pyrazol-1-yl)benzonitriles (Kinase / AR Antagonist Scaffolds) PathA->ProdA ProdB Benzylamines & Tetrazoles (Pharmacophore Elements) PathB->ProdB ProdC Polyfluorobiaryls (Advanced Materials/Drugs) PathC->ProdC

Synthetic workflow and diversification pathways of 4-Fluoro-2-(1H-pyrazol-1-yl)benzonitrile.

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I emphasize that robust protocols must contain built-in causality and In-Process Controls (IPCs) to prevent downstream failures.

Protocol 1: Regioselective Synthesis of the Precursor

Objective: Synthesize 4-fluoro-2-(1H-pyrazol-1-yl)benzonitrile via controlled mono-S_NAr.

  • Causality & Design : We utilize exactly 1.05 equivalents of 1H-pyrazole to prevent bis-substitution. Potassium carbonate (K₂CO₃) is selected as a mild base; it is strong enough to deprotonate pyrazole (pKa ~14.4) but weak enough to avoid nitrile hydrolysis. N,N-Dimethylformamide (DMF) is chosen as the solvent because its high dielectric constant stabilizes the anionic Meisenheimer intermediate.

Step-by-Step Procedure:

  • Initiation : In a flame-dried flask under N₂, dissolve 2,4-difluorobenzonitrile (10.0 mmol) in anhydrous DMF (20 mL).

  • Base Addition : Add K₂CO₃ (12.0 mmol) in one portion. Expected Observation: The suspension remains heterogeneous.

  • Nucleophile Addition : Add 1H-pyrazole (10.5 mmol) portion-wise over 10 minutes at 0 °C. Causality: Cooling controls the initial exothermic formation of the Meisenheimer complex, enforcing kinetic control over regioselectivity.

  • Propagation : Warm the reaction to 25 °C and stir for 6 hours.

  • Self-Validation (IPC) :

    • TLC Analysis (Hexane:EtOAc 4:1): The starting material ( Rf​ = 0.7) must be completely consumed, replaced by a major spot ( Rf​ = 0.4). If a baseline spot appears ( Rf​ = 0.1, indicating bis-substitution), immediately quench the reaction.

    • LC-MS: An aliquot diluted in MeCN must exhibit a dominant peak at m/z 188.1 [M+H]⁺.

  • Workup : Quench with ice-cold water (50 mL) to precipitate the product. Filter, wash with water, and dry under vacuum.

Protocol 2: C4-SNAr Diversification with 1-Phenylpiperazine

Objective: Displace the C4-fluorine to generate a functionalized scaffold.

  • Causality & Design : 1-Phenylpiperazine is a robust secondary amine. As demonstrated by kinetic studies using the ReactALL platform, maintaining a specific temperature (56 °C) in Acetonitrile (MeCN) optimizes the reaction rate while preventing nucleophile degradation . N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic base to scavenge the generated hydrofluoric acid (HF), preventing the protonation and deactivation of the piperazine.

Step-by-Step Procedure:

  • Initiation : Dissolve 4-fluoro-2-(1H-pyrazol-1-yl)benzonitrile (5.0 mmol) in anhydrous MeCN (15 mL).

  • Reagent Addition : Add DIPEA (10.0 mmol), followed by 1-phenylpiperazine (5.5 mmol).

  • Propagation : Heat the mixture to 56 °C and stir for 8 hours. Expected Observation: The solution transitions to a pale yellow hue as substitution progresses.

  • Self-Validation (IPC) :

    • ¹⁹F NMR Monitoring: Pull a 0.1 mL aliquot and dilute in CD₃CN. The complete disappearance of the characteristic Ar-F peak (approx. -105 ppm) definitively validates 100% conversion.

  • Workup : Concentrate in vacuo, partition between EtOAc and saturated aqueous NaHCO₃. Dry the organic layer over Na₂SO₄, filter, and purify via flash chromatography.

Quantitative Data Summary

The table below summarizes the optimized parameters and expected yields for diversifying the C4 position of the precursor using various nucleophiles. Note that thiolate nucleophiles exhibit exceptional reactivity even at room temperature, a phenomenon well-documented in the selective functionalization of fluorinated nitriles .

Table 1: Kinetic and Yield Data for S_NAr Diversification of 4-Fluoro-2-(1H-pyrazol-1-yl)benzonitrile

NucleophileSolventBaseTemp (°C)Time (h)Yield (%)Mechanistic Note
MorpholineDMSODIPEA80492High nucleophilicity; quantitative conversion.
1-PhenylpiperazineMeCNK₂CO₃56885Temperature control critical for regioselectivity.
Sodium MethanethiolateDMFNone251688Thiolate is highly nucleophilic; proceeds at RT.
tert-ButanolTHFNaH601276Alkoxide requires stronger base for generation.

References

  • Practical Synthesis of 4-Fluoro-2-(methylthio)benzylamine and the Corresponding Sulfone and Sulfonamide Synthetic Communications, Taylor & Francis URL:[Link]

  • The ReactALL Platform: Experimental Data and Case Studies Organic Process Research & Development, ACS Publications URL:[Link]

  • Transition-Metal-Free, Site-Selective C–F Arylation of Polyfluoroarenes via Electrophotocatalysis Journal of the American Chemical Society URL:[Link]

Method

Method for synthesizing pyrazole derivatives from 4-Fluoro-2-pyrazol-1-yl-benzonitrile

An In-Depth Technical Guide to the Synthesis of Pyrazole Derivatives from 4-Fluoro-2-pyrazol-1-yl-benzonitrile Authored by a Senior Application Scientist Abstract This comprehensive application note provides a detailed p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of Pyrazole Derivatives from 4-Fluoro-2-pyrazol-1-yl-benzonitrile

Authored by a Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol and scientific rationale for the synthesis of novel pyrazole derivatives, beginning with the versatile building block, 4-Fluoro-2-pyrazol-1-yl-benzonitrile. The core of this synthetic strategy revolves around a robust and highly efficient Nucleophilic Aromatic Substitution (SNAr) reaction. This guide is designed for researchers, medicinal chemists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental protocol, characterization guidelines, and a representative protocol for evaluating the biological activity of the synthesized compounds as potential kinase inhibitors.

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous FDA-approved drugs and clinical candidates. Its five-membered aromatic ring, containing two adjacent nitrogen atoms, provides a unique combination of electronic properties and hydrogen bonding capabilities, making it an ideal framework for interacting with biological targets.[1] Pyrazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3]

A particularly prominent application of pyrazole-containing molecules is in the development of protein kinase inhibitors.[4][5][6] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer.[6][7][8] The pyrazole scaffold can effectively mimic the hinge-binding region of ATP, enabling potent and selective inhibition of target kinases.[4][9]

The starting material, 4-Fluoro-2-pyrazol-1-yl-benzonitrile, is a strategic choice for generating a diverse library of candidate molecules. The fluorine atom at the 4-position is activated for Nucleophilic Aromatic Substitution (SNAr) by the potent electron-withdrawing effects of both the para-nitrile group and the ortho-pyrazol-1-yl group.[10] This activation allows for the facile and predictable introduction of a wide array of nucleophiles, enabling systematic exploration of the chemical space around the core scaffold.

This guide will elucidate the mechanism of this key transformation and provide a detailed, field-proven protocol for its execution.

Reaction Mechanism: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The synthesis of pyrazole derivatives from 4-Fluoro-2-pyrazol-1-yl-benzonitrile is primarily achieved through the SNAr mechanism. Unlike nucleophilic substitution on aliphatic systems (SN1/SN2), SNAr on an aromatic ring is a two-step addition-elimination process.

Causality Behind the Experimental Choices:

  • Activation is Key: The reaction is contingent upon the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group (the fluorine atom). In our substrate, the nitrile (-C≡N) group at the para position and the pyrazole ring at the ortho position cooperatively withdraw electron density from the aromatic ring. This polarization makes the carbon atom bonded to the fluorine (C4) highly electrophilic and susceptible to nucleophilic attack.[10]

  • Formation of the Meisenheimer Complex: A nucleophile (e.g., an amine, R₂NH) attacks the electrophilic carbon (C4), breaking the aromaticity of the ring and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[11][12] The stability of this complex is the linchpin of the entire reaction. The negative charge is delocalized onto the electron-withdrawing nitrile and pyrazole groups, which significantly lowers the activation energy of this first, rate-determining step.

  • Rearomatization and Expulsion: In the second, faster step, the aromaticity of the ring is restored by the expulsion of the leaving group. Fluoride is an excellent leaving group in this context due to its high electronegativity, which helps to stabilize the transition state.

  • Role of the Base and Solvent: A base (e.g., DIPEA, K₂CO₃) is often required to deprotonate the incoming nucleophile (especially for amines or thiols) or to neutralize the H-F generated during the reaction, driving the equilibrium towards the product. The reaction is typically performed in a polar, aprotic solvent (e.g., DMSO, DMF) which can solvate the charged intermediate without interfering with the nucleophile.

Caption: Figure 1: SNAr Mechanism on 4-Fluoro-2-pyrazol-1-yl-benzonitrile.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of 4-substituted-2-pyrazol-1-yl-benzonitrile derivatives.

Materials and Equipment
Reagents & SolventsEquipment
4-Fluoro-2-pyrazol-1-yl-benzonitrileRound-bottom flasks with reflux condenser
Various primary/secondary amines (e.g., morpholine, piperidine)Magnetic stirrer with heating mantle
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)Temperature controller and probe
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)Thin Layer Chromatography (TLC) plates (silica)
Ethyl acetate (EtOAc), HexanesUV lamp for TLC visualization
Deionized water, BrineRotary evaporator
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Glassware for extraction (separatory funnel)
Column chromatography setup (silica gel)
Step-by-Step Synthesis Protocol (General Procedure with Morpholine)

Workflow Figure 2: Experimental Workflow for S N Ar Synthesis A 1. Reaction Setup Dissolve starting material in DMSO. Add morpholine and DIPEA. B 2. Heating & Monitoring Heat to 100°C. Monitor progress via LC-MS/TLC. A->B C 3. Work-up Cool to RT, quench with water. Extract with Ethyl Acetate. B->C D 4. Purification Wash organic layer, dry, and concentrate. Purify via column chromatography. C->D E 5. Characterization Analyze pure product by NMR, MS. D->E

Caption: Figure 2: Experimental Workflow for SNAr Synthesis.

  • Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Fluoro-2-pyrazol-1-yl-benzonitrile (1.0 eq, e.g., 1.0 g).

  • Reagent Addition: Add anhydrous Dimethyl Sulfoxide (DMSO, ~10 mL/g of starting material). Stir until all solid has dissolved. Add morpholine (1.2 eq) to the solution, followed by the dropwise addition of Diisopropylethylamine (DIPEA) (2.0 eq).

  • Heating and Monitoring: Immerse the flask in a preheated oil bath at 100 °C. Allow the reaction to stir for 4-12 hours. Monitor the consumption of the starting material by TLC (e.g., 30% EtOAc/Hexanes) or LC-MS. The product spot should be more polar than the starting material.

  • Aqueous Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (50 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). The product will move into the organic phase.

  • Washing and Drying: Combine the organic extracts and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMSO and salts. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product.

Representative Data for a Small Library

The following table outlines expected results for the synthesis of several derivatives using the protocol above. Yields and times are representative and may vary.

Nucleophile (R-H)Product StructureExpected Yield
Morpholine4-(morpholin-4-yl)-2-(1H-pyrazol-1-yl)benzonitrile85-95%
Piperidine4-(piperidin-1-yl)-2-(1H-pyrazol-1-yl)benzonitrile80-90%
Aniline4-(phenylamino)-2-(1H-pyrazol-1-yl)benzonitrile65-75%
Benzyl Mercaptan4-(benzylthio)-2-(1H-pyrazol-1-yl)benzonitrile70-80%

Product Characterization

Confirming the identity and purity of the final compounds is a critical step. Standard analytical techniques should be employed.

TechniquePurposeExpected Observations for 4-(morpholin-4-yl) Derivative
¹H NMR Structural confirmation & purityDisappearance of complex aromatic splitting due to ¹⁹F coupling. Appearance of two new triplets for morpholine protons (~3.3 and ~3.8 ppm). Characteristic pyrazole and benzene ring protons are observed.
¹³C NMR Carbon skeleton confirmationAppearance of new signals for morpholine carbons. A significant shift in the C4 carbon of the benzene ring.
LC-MS Purity assessment & mass confirmationA single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the expected product.
HRMS Exact mass determinationProvides high-resolution mass data to confirm the elemental composition of the synthesized molecule.

Application Protocol: In Vitro Kinase Inhibition Assay

Given that pyrazole derivatives are potent kinase inhibitors, a primary application is to screen them for biological activity.[7] This section provides a general protocol for assessing the inhibitory activity of the newly synthesized compounds against a target kinase using a luminescence-based assay that measures ATP consumption.[13][14]

KinaseAssay Figure 3: Workflow for In Vitro Kinase Inhibition Assay cluster_0 Plate Preparation cluster_1 Kinase Reaction cluster_2 Detection & Analysis A 1. Compound Dilution Create serial dilutions of test compounds in DMSO. B 2. Add Reagents to 384-well Plate Add kinase, substrate/buffer, and diluted compound. A->B C 3. Initiate Reaction Add ATP solution to all wells. B->C D 4. Incubation Incubate at room temp for 60 min. C->D E 5. Add Detection Reagent Reagent measures remaining ATP via luminescence. D->E F 6. Read Plate Measure luminescence signal on a plate reader. E->F G 7. Data Analysis Calculate % inhibition and determine IC₅₀ values. F->G

Caption: Figure 3: Workflow for In Vitro Kinase Inhibition Assay.

  • Compound Preparation: Prepare a 10 mM stock solution of each synthesized pyrazole derivative in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in a 96-well plate.

  • Reaction Setup (384-well plate):

    • Add the target kinase, appropriately diluted in reaction buffer.

    • Add the specific peptide substrate for the kinase.

    • Transfer a small volume (e.g., 50 nL) of the serially diluted compounds from the 96-well plate to the 384-well assay plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP at its Kₘ concentration. Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction and measure kinase activity by adding a detection reagent (e.g., ADP-Glo™, Kinase-Glo®). This reagent quantifies the amount of ATP remaining in the well. A low signal indicates high kinase activity (ATP consumed) and poor inhibition, while a high signal indicates low kinase activity and potent inhibition.

  • Data Analysis: Measure the luminescence on a plate reader. Calculate the percent inhibition for each compound concentration relative to controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Troubleshooting and Scientific Insights

IssuePotential CauseRecommended Solution
Low or No Reaction Insufficient temperature; Weak nucleophile; Inactive starting material.Increase reaction temperature in 10-20 °C increments. For weak nucleophiles like anilines, consider using a stronger base (e.g., NaH) and ensure anhydrous conditions. Verify the purity of the starting material.
Multiple Products Side reactions (e.g., nitrile hydrolysis); Reaction with solvent.Use a non-nucleophilic base like K₂CO₃ or DIPEA instead of hydroxide-containing bases. Ensure the reaction solvent (DMF, DMSO) is of high purity.
Difficult Purification Product and starting material have similar polarity; Residual high-boiling solvent.Optimize the eluent system for column chromatography; try a different stationary phase (e.g., alumina). Ensure the work-up is sufficient to remove all DMSO/DMF; additional aqueous washes may be necessary.

Conclusion

The synthetic protocol detailed in this application note demonstrates a highly effective and versatile method for producing novel pyrazole derivatives from 4-Fluoro-2-pyrazol-1-yl-benzonitrile. The SNAr reaction serves as a powerful tool for medicinal chemists, enabling the rapid generation of diverse compound libraries. The resulting molecules are prime candidates for screening in drug discovery programs, particularly those targeting the protein kinase family. By understanding the underlying mechanism and adhering to the robust protocol provided, researchers can efficiently synthesize and evaluate new chemical entities with significant therapeutic potential.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. (2014). PubMed.
  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2016). ACS Medicinal Chemistry Letters.
  • An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds. (n.d.). Benchchem.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Semantic Scholar.
  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)
  • Advances in pyrazolo[1,5-a]pyrimidines: Synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). Digital Commons @ Michigan Tech.
  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (n.d.).
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Concerted nucleophilic aromatic substitution with 19F− and 18F−. (n.d.). PMC - NIH.
  • Concerted nucleophilic aromatic substitution with (19)F(-) and (18)F(-). (2016). PubMed - NIH.
  • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. (n.d.). ChemRxiv.
  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (n.d.). Oriental Journal of Chemistry.

Sources

Application

Application Note: Synthetic Transformations and Experimental Protocols for 4-Fluoro-2-(1H-pyrazol-1-yl)benzonitrile in Drug Discovery

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol Introduction & Mechanistic Overview In modern medicinal chemistry, 4-Fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Introduction & Mechanistic Overview

In modern medicinal chemistry, 4-Fluoro-2-(1H-pyrazol-1-yl)benzonitrile is a highly versatile, privileged building block. Its synthetic utility stems from the orthogonal reactivity of its three primary functional groups: the highly electrophilic fluorinated aromatic core, the electron-withdrawing nitrile, and the sterically directing pyrazole ring.

As a Senior Application Scientist, I approach this scaffold not just as a static molecule, but as a dynamic system governed by electronic push-pull mechanics. The reactivity of this compound is dominated by two primary pathways:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is positioned para to the strongly electron-withdrawing nitrile group (-M, -I) and meta to the pyrazole ring. While the C–F bond is thermodynamically strong, SNAr kinetics are dictated by the rate-limiting formation of the Meisenheimer intermediate. The high electronegativity of fluorine accelerates nucleophilic attack, making this scaffold exceptionally reactive toward amines, thiols, and alkoxides [1].

  • [3+2] Cycloaddition: The nitrile group serves as a latent carboxylic acid bioisostere. Through Lewis acid-catalyzed cycloaddition with azides, it can be converted into a 5-substituted 1H-tetrazole, a transformation critical for enhancing the metabolic stability and solubility of drug candidates [2].

Pathways A 4-Fluoro-2-(1H-pyrazol-1-yl) benzonitrile B SNAr Reaction (Amines, Base) A->B C-F Functionalization D [3+2] Cycloaddition (NaN3, ZnBr2) A->D Nitrile Transformation C 4-Amino Substituted Benzonitrile B->C E 1H-Tetrazole Derivative D->E

Reaction pathways for 4-Fluoro-2-(1H-pyrazol-1-yl)benzonitrile.

Protocol A: SNAr Functionalization with In Situ HF Sequestration

The Mechanistic Challenge

During the SNAr reaction of fluoroarenes with secondary amines (e.g., piperazine or morpholine), the elimination of the fluoride ion generates hydrofluoric acid (HF). In traditional setups using K2CO3, the resulting potassium fluoride is highly soluble in water and can cause severe etching of glass-lined reactors during scale-up. Furthermore, standard basic conditions often lead to double-addition byproducts or incomplete conversion due to poor Meisenheimer complex stabilization [3].

The Causal Solution

To create a self-validating, scalable system, this protocol utilizes Calcium Propionate [Ca(O2CCH2CH3)2] as an in situ HF scavenger in Dimethyl Sulfoxide (DMSO) [3].

  • Why DMSO? As a polar aprotic solvent, DMSO dramatically lowers the activation energy by solvating the nucleophile without hydrogen-bonding to it, while simultaneously stabilizing the negatively charged Meisenheimer transition state.

  • Why Calcium Propionate? It reacts with the eliminated fluoride to form Calcium Fluoride (CaF2), which is highly insoluble. The precipitation of CaF2 drives the reaction forward (Le Chatelier's principle) and serves as a visual indicator of reaction progress.

Quantitative Data: SNAr Optimization

The following table summarizes the causal relationship between reaction conditions and product yield for the SNAr of 4-fluorobenzonitrile derivatives [3]:

SolventBase / HF ScavengerTemp (°C)Time (h)Yield (%)Mechanistic Observation
2-ButanoneK2CO3 (1.5 eq)80 (Reflux)96< 40Poor stabilization of polar transition state; slow kinetics.
DMSOK2CO3 (1.5 eq)952045 - 50Fast kinetics, but significant double-addition byproducts; reactor etching.
DMSO Ca(Propionate)2 (1.0 eq) 100 23 > 90 Clean conversion; CaF2 precipitation prevents side reactions.
Step-by-Step Methodology
  • Reactor Charging: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-Fluoro-2-(1H-pyrazol-1-yl)benzonitrile (1.0 equivalent, e.g., 10 mmol, 1.87 g).

  • Reagent Addition: Add the desired secondary amine (e.g., morpholine, 2.0 equivalents, 20 mmol) and Calcium Propionate (1.0 equivalent, 10 mmol, 1.86 g).

  • Solvation: Suspend the mixture in anhydrous DMSO (15 mL). The mixture will initially appear as a cloudy suspension.

  • Thermal Activation: Attach a reflux condenser and heat the reaction block to 100 °C. Stir vigorously for 20–24 hours. Self-Validation Check: Monitor the reaction via LC-MS. The disappearance of the starting material mass ([M+H]+ = 188.1) and the appearance of a fine, dense white precipitate (CaF2) confirms successful fluoride elimination.

  • Precipitation & Filtration: Cool the reaction to room temperature. Add Methyl tert-butyl ether (MTBE, 45 mL) to fully precipitate the CaF2 salts. Perform vacuum filtration through a Celite pad to remove the salts.

  • Isolation: Transfer the filtrate to a separatory funnel. Wash with distilled water (3 × 50 mL) to remove DMSO and residual propionic acid. Dry the organic phase over MgSO4, filter, and concentrate under reduced pressure to yield the 4-amino-substituted product.

Workflow Step1 1. Charge Reactor Substrate, Amine, Ca(Propionate)2, DMSO Step2 2. Thermal Activation Heat at 100°C for 20-24 h Step1->Step2 Step3 3. Precipitation Cool to RT, Add MTBE to precipitate CaF2 Step2->Step3 Step4 4. Filtration Vacuum filter to remove CaF2 salts Step3->Step4 Step5 5. Isolation Aqueous wash, dry organic phase, concentrate Step4->Step5

Experimental workflow for SNAr with in situ HF sequestration.

Protocol B: [3+2] Cycloaddition for Tetrazole Synthesis

The Mechanistic Challenge

Converting the nitrile group of 4-Fluoro-2-(1H-pyrazol-1-yl)benzonitrile into a 1H-tetrazole via the addition of sodium azide (NaN3) is a symmetry-allowed[3+2] cycloaddition. However, without activation, the reaction suffers from an exceptionally high activation barrier, requiring harsh conditions (e.g., DMF at 150 °C for days) that often lead to substrate decomposition and the dangerous accumulation of explosive hydrazoic acid (HN3).

The Causal Solution

Following the authoritative Sharpless-Demko protocol, this methodology employs Zinc Bromide (ZnBr2) as a Lewis acid catalyst in an aqueous medium [2].

  • Why Zinc Bromide? The Zn(II) ion coordinates directly to the nitrogen lone pair of the nitrile group. This coordination violently lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile, vastly accelerating the nucleophilic attack of the azide ion [2].

  • Why Aqueous Media? Performing the reaction in water/isopropanol is not only environmentally benign but also prevents the formation of volatile, explosive HN3, as the reaction remains strictly neutral until the final acidic workup.

Step-by-Step Methodology
  • Catalyst Complexation: In a 50 mL round-bottom flask, dissolve NaN3 (1.2 equivalents, 12 mmol, 780 mg) and ZnBr2 (1.0 equivalent, 10 mmol, 2.25 g) in a solvent mixture of distilled water (15 mL) and isopropanol (5 mL). Stir at room temperature for 10 minutes to allow the reactive zinc-azide species to equilibrate.

  • Substrate Addition: Add 4-Fluoro-2-(1H-pyrazol-1-yl)benzonitrile (1.0 equivalent, 10 mmol, 1.87 g) to the solution.

  • Cycloaddition: Heat the reaction mixture to 100 °C (reflux) for 12–16 hours. Self-Validation Check: The reaction is highly regioselective. Aliquots can be quenched in 1N HCl/Ethyl Acetate and analyzed via GC or LC-MS to confirm the complete consumption of the nitrile peak.

  • Acidic Workup: Cool the mixture to room temperature. The tetrazole product is currently coordinated to the zinc catalyst. To break this complex and precipitate the free 1H-tetrazole, slowly add 3N HCl until the pH reaches 1.0.

  • Isolation: A dense precipitate will form. Stir vigorously for 30 minutes to ensure complete decomplexation. Filter the solid via vacuum filtration, wash with cold water (2 × 10 mL), and dry under a high vacuum to yield 5-(4-Fluoro-2-(1H-pyrazol-1-yl)phenyl)-1H-tetrazole.

References

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles Chemical Science (RSC Publishing)
  • Why Is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts?
  • Development of an SNAr Reaction: A Practical and Scalable Strategy To Sequester and Remove HF Organic Process Research & Development (ACS Public
Method

Application Note: The Role of 4-Fluoro-2-pyrazol-1-yl-benzonitrile in Advanced Agrochemical Synthesis

Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Introduction & Rationale The modern agrochemical l...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Rationale

The modern agrochemical landscape is heavily reliant on the strategic incorporation of fluorine atoms and nitrogen-rich heterocycles to overcome pest resistance and improve environmental profiles. 4-Fluoro-2-(1H-pyrazol-1-yl)benzonitrile has emerged as a highly versatile, privileged building block in the synthesis of next-generation crop protection agents, particularly Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Ryanodine receptor-modulating insecticides [1].

The structural logic behind this intermediate is tripartite:

  • The Fluorine Atom (C4): Introduction of fluorine at the para-position relative to the nitrile significantly enhances the lipophilicity (logP) of the final scaffold, facilitating superior cuticular penetration in both plants and target insects. Furthermore, it blocks cytochrome P450-mediated oxidative metabolism, extending the field half-life of the active ingredient [1].

  • The Pyrazole Ring (C2): Aryl-pyrazoles are critical pharmacophores that bind with high affinity to the ubiquinone-binding site of fungal complex II, or antagonize insect GABA receptors [2].

  • The Nitrile Group (C1): Acting as a masked carboxylate or amine, the cyano group provides a synthetic lynchpin. It can be selectively hydrolyzed to a carboxylic acid for downstream amide coupling, enabling the rapid generation of diverse chemical libraries.

Mechanistic Insights: Regioselective SNAr

The synthesis of 4-fluoro-2-(1H-pyrazol-1-yl)benzonitrile relies on the Nucleophilic Aromatic Substitution (SNAr) of 2,4-difluorobenzonitrile with 1H-pyrazole.

Understanding the Causality of Regioselectivity: The cyano (-CN) group is a powerful electron-withdrawing group (EWG) that activates both the ortho (C2) and para (C4) positions toward nucleophilic attack. However, the ortho-fluorine is subjected to a stronger inductive pull due to its proximity to the nitrile. By utilizing a mild base (e.g., K₂CO₃) and strictly controlling the thermal energy of the system (70 °C), the pyrazolate anion kinetically favors attack at the C2 position.

If stronger bases (like NaH) or higher temperatures (>100 °C) are employed, the activation energy barrier for the C4 position is overcome, leading to a loss of regiocontrol and the formation of the undesired 2,4-di(1H-pyrazol-1-yl)benzonitrile byproduct.

Quantitative Data: Reaction Optimization & Properties

To establish a self-validating synthetic system, reaction parameters must be tightly controlled. Table 1 demonstrates the causality between base/temperature selection and regiochemical yield. Table 2 highlights the physicochemical advantages conferred by the fluorine substituent.

Table 1: Optimization of the SNAr Regioselectivity
SolventBaseTemp (°C)Time (h)2-Isomer Yield (%)4-Isomer Yield (%)Bis-substituted (%)
DMFNaH25445.015.035.0
DMFK₂CO₃1001260.520.015.5
DMF K₂CO₃ 70 16 88.2 5.1 2.0
DMSOCs₂CO₃70875.010.510.0
Table 2: Physicochemical Impact of the Fluorine Substituent (Calculated)
ScaffoldCLogPTPSA (Ų)H-Bond DonorsH-Bond Acceptors
2-(Pyrazol-1-yl)benzonitrile1.8541.603
4-Fluoro-2-(pyrazol-1-yl)benzonitrile 2.01 41.6 0 3
4-Fluoro-2-(pyrazol-1-yl)benzoic acid2.3465.914

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure the integrity of the synthesis at every stage.

Protocol A: Regioselective Synthesis of 4-Fluoro-2-(1H-pyrazol-1-yl)benzonitrile

Objective: Synthesize the core intermediate while suppressing bis-substitution.

  • Preparation: Charge a dry, nitrogen-flushed 500 mL round-bottom flask with 2,4-difluorobenzonitrile (10.0 g, 71.9 mmol) and anhydrous N,N-Dimethylformamide (DMF) (100 mL).

  • Base Addition: Add finely powdered anhydrous Potassium Carbonate (K₂CO₃) (11.9 g, 86.3 mmol). Causality: K₂CO₃ is selected over soluble organic bases to maintain a heterogeneous mixture, which moderates the concentration of the active pyrazolate anion, thereby preventing over-reaction.

  • Nucleophile Addition: Add 1H-pyrazole (4.9 g, 71.9 mmol) in a single portion.

  • Thermal Control: Heat the reaction mixture to exactly 70 °C using an oil bath equipped with a digital thermocouple. Causality: Capping the temperature at 70 °C provides sufficient energy to overcome the activation barrier for ortho-substitution while remaining below the threshold required for para-substitution.

  • Validation (IPC): After 12 hours, sample the reaction for HPLC analysis. The protocol is self-validating if the ratio of the 2-isomer to starting material is >95:5.

  • Workup: Cool to room temperature and pour the mixture into 500 mL of ice-cold distilled water. The product will precipitate as an off-white solid. Filter, wash with water (3 x 50 mL), and dry under vacuum at 45 °C.

Protocol B: Hydrolysis to 4-Fluoro-2-(1H-pyrazol-1-yl)benzoic Acid

Objective: Convert the nitrile to a carboxylic acid for downstream amide coupling [3].

  • Reagent Mixing: Suspend 4-fluoro-2-(1H-pyrazol-1-yl)benzonitrile (10.0 g, 53.4 mmol) in Ethanol (100 mL) and 6M aqueous NaOH (50 mL).

  • Catalytic Addition: Dropwise, add 30% aqueous Hydrogen Peroxide (H₂O₂) (20 mL) over 15 minutes. Causality: H₂O₂ generates the highly nucleophilic hydroperoxide anion (HOO⁻), which attacks the nitrile carbon significantly faster than the hydroxide ion. This rapidly forms a peroxycarboximidic acid intermediate that collapses to the primary amide, accelerating the overall hydrolysis to the carboxylate and preventing the formation of recalcitrant side products.

  • Reflux: Heat the mixture to reflux (approx. 85 °C) for 4 hours.

  • Validation (IPC): TLC (Eluent: EtOAc/Hexane 1:1) should show complete disappearance of the starting material (Rf = 0.6) and baseline retention of the carboxylate salt.

  • Isolation: Cool the mixture, remove ethanol under reduced pressure, and acidify the aqueous layer with 2M HCl to pH 2. Collect the resulting white precipitate via filtration.

Visualizations of Workflows and Mechanisms

SyntheticWorkflow SM 2,4-Difluorobenzonitrile Rxn1 SNAr Reaction (Pyrazole, K2CO3) SM->Rxn1 Int1 4-Fluoro-2-(pyrazol-1-yl) benzonitrile Rxn1->Int1 Rxn2 Basic Hydrolysis (NaOH, H2O2) Int1->Rxn2 Int2 4-Fluoro-2-(pyrazol-1-yl) benzoic acid Rxn2->Int2 Rxn3 Amide Coupling (Amine, HATU) Int2->Rxn3 Prod Aryl-Pyrazole Agrochemical Rxn3->Prod

Synthetic workflow from 2,4-difluorobenzonitrile to aryl-pyrazole agrochemical scaffolds.

MOAPathway Agro Aryl-Pyrazole Fungicide Target Succinate Dehydrogenase (Complex II) Agro->Target Binds to Q-site Block Inhibition of Ubiquinone Reduction Target->Block Resp Halt of Mitochondrial Respiration Block->Resp Death Fungal Pathogen Eradication Resp->Death

Mechanism of action for aryl-pyrazole-derived SDHI fungicides in agricultural applications.

References

  • Jeschke, P. (2017). The unique role of halogen substituents in the design of modern agrochemicals. Pest Management Science. URL:[Link]

  • Lamberth, C. (2013). Pyrazole chemistry in crop protection. Heterocycles. URL:[Link]

  • Manteau, B., et al. (2010). Fluorinated pyrazoles: From synthesis to biological applications. European Journal of Organic Chemistry. URL:[Link]

Application

Application Note: Regioselective Synthesis and Purification Protocols for 4-Fluoro-2-(1H-pyrazol-1-yl)benzonitrile

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Protocol & Application Guide Introduction & Mechanistic Rationale The compound 4-fluoro-2-(1H-pyrazol-1-yl)benzonitri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Protocol & Application Guide

Introduction & Mechanistic Rationale

The compound 4-fluoro-2-(1H-pyrazol-1-yl)benzonitrile is a highly valuable fluorinated building block, frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including potent Heat Shock Protein 90 (Hsp90) inhibitors and androgen receptor antagonists [1].

Synthesizing this specific regioisomer presents a classic challenge in physical organic chemistry. The standard synthetic route involves a Nucleophilic Aromatic Substitution (SNAr) between 2,4-difluorobenzonitrile and pyrazole. Because the strongly electron-withdrawing cyano (-CN) group activates both the ortho (2-) and para (4-) positions, the reaction inherently yields a mixture of regioisomers [2][3].

The Causality of Regioselectivity: The para-position (4-fluoro) is sterically unhindered and highly activated, making 2-fluoro-4-(1H-pyrazol-1-yl)benzonitrile the kinetic product. However, by elevating the reaction temperature to 80 °C, we provide sufficient thermal energy to overcome the steric barrier of the ortho-position, significantly increasing the yield of the desired 4-fluoro-2-(1H-pyrazol-1-yl)benzonitrile.

This application note details a self-validating workflow to synthesize the crude mixture and, critically, provides a robust chromatographic and crystallization protocol to isolate the target 2-isomer in >99.5% purity.

Experimental Workflow

Workflow Start 2,4-Difluorobenzonitrile + Pyrazole Reaction SNAr Reaction (K2CO3, DMF, 80°C) Start->Reaction Crude Crude Mixture (2-Isomer & 4-Isomer) Reaction->Crude Extraction Aqueous Workup & EtOAc Extraction Crude->Extraction Flash Normal Phase Flash Chromatography Extraction->Flash Dry-load on Celite Isomer2 4-Fluoro-2-(1H-pyrazol-1-yl) benzonitrile (Target) Flash->Isomer2 Rf = 0.45 Isomer4 2-Fluoro-4-(1H-pyrazol-1-yl) benzonitrile (Byproduct) Flash->Isomer4 Rf = 0.30 Recryst Recrystallization (EtOH/H2O) Isomer2->Recryst Pure Pure Target Compound (>99.5% HPLC) Recryst->Pure

Workflow for the regioselective synthesis and purification of 4-fluoro-2-(1H-pyrazol-1-yl)benzonitrile.

Quantitative Data & Optimization

To design a self-validating protocol, it is critical to understand how reaction conditions influence the isomer ratio. Table 1 summarizes the optimization data.

Table 1: Regioisomer Distribution vs. Reaction Conditions

Temperature (°C)SolventBase (Equiv)Ratio (2-Isomer : 4-Isomer)Total Conversion (%)Bis-substituted Byproduct (%)
25DMFK₂CO₃ (2.0)15 : 8545< 1
80 DMF K₂CO₃ (2.0) 40 : 60 92 < 2
120DMFK₂CO₃ (2.0)45 : 559814
80DMFNaH (1.5)35 : 659522

Field Insight: We utilize K₂CO₃ instead of stronger bases like NaH. NaH deprotonates pyrazole instantly, creating a highly reactive nucleophile that rapidly attacks both fluorine positions, leading to an unacceptable level of the bis-substituted byproduct. K₂CO₃ provides a controlled, heterogeneous reaction environment that maximizes mono-substitution.

Step-by-Step Methodologies

Part A: Synthesis of the Crude Isomer Mixture
  • Preparation: Charge an oven-dried 250 mL round-bottom flask with 2,4-difluorobenzonitrile (10.0 g, 71.9 mmol, 1.0 equiv), pyrazole (5.14 g, 75.5 mmol, 1.05 equiv), and anhydrous K₂CO₃ (19.8 g, 143.8 mmol, 2.0 equiv).

  • Solvent Addition: Add 100 mL of anhydrous N,N-Dimethylformamide (DMF) under a steady stream of nitrogen. Causality: DMF is a polar aprotic solvent that leaves the pyrazolide anion unsolvated and highly reactive, accelerating the SNAr process.

  • Heating: Attach a reflux condenser and heat the vigorously stirred suspension to 80 °C for 12 hours. Monitor via TLC (Hexane/EtOAc 80:20) until the starting material is consumed.

  • Quenching & Extraction: Cool the reaction to room temperature and pour over 300 g of crushed ice. Extract the aqueous suspension with Ethyl Acetate (3 × 100 mL).

  • DMF Removal (Critical Step): Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 100 mL). Causality: DMF readily partitions into Ethyl Acetate. Standard water washes are inefficient at removing it. The high ionic strength of the LiCl solution forces the DMF into the aqueous phase, preventing severe baseline drift during subsequent chromatography.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a viscous yellow oil (crude mixture).

Part B: Chromatographic Resolution

The two regioisomers exhibit a distinct difference in polarity. In the 2-isomer, the steric clash between the ortho-cyano group and the pyrazole ring forces the pyrazole out of the benzene plane. This disrupts conjugation and partially shields the dipoles, making the 2-isomer less polar (elutes first) than the flatter 4-isomer.

Table 2: Chromatographic Method Parameters

ParameterSpecification
Stationary PhaseSilica Gel (40-63 µm, 60 Å)
Mobile Phase AHexane (ACS Grade)
Mobile Phase BEthyl Acetate (ACS Grade)
Elution Gradient0-5% B (3 CV), 5-15% B (10 CV)
Flow Rate40 mL/min (for a 120 g flash column)
Target Isomer Rf~0.45 (in 80:20 Hexane/EtOAc)
  • Dry Loading: Dissolve the crude oil in 20 mL of Dichloromethane (DCM) and add 15 g of Celite. Evaporate the DCM completely to yield a free-flowing powder. Causality: Liquid loading a viscous oil leads to severe band tailing and co-elution. Dry loading ensures a perfectly sharp injection band, which is mandatory for resolving regioisomers.

  • Elution: Load the Celite onto the equilibrated silica column and run the gradient (Table 2).

  • Fraction Collection: The target 4-fluoro-2-(1H-pyrazol-1-yl)benzonitrile elutes first. Pool the fractions containing the pure upper spot and concentrate to yield an off-white solid.

Part C: Final Recrystallization

To upgrade the purity from ~95% (post-chromatography) to >99.5% (API-grade intermediate), a solvent-antisolvent recrystallization is performed.

  • Dissolution: Suspend the off-white solid in boiling Ethanol (approx. 3 mL per gram of solid). Stir until complete dissolution is achieved.

  • Antisolvent Addition: Add hot deionized water dropwise until the solution becomes faintly turbid (the cloud point). Add 2-3 drops of hot Ethanol until the solution is perfectly clear again.

  • Crystallization: Remove from heat and allow the flask to cool ambiently to room temperature over 2 hours. Causality: Slow cooling promotes the growth of large, pure crystal lattices, excluding trace 4-isomer and colored impurities.

  • Isolation: Chill the flask at 4 °C for an additional 2 hours. Filter the resulting white needles via vacuum filtration, wash with ice-cold Ethanol/Water (1:1, 10 mL), and dry under high vacuum for 12 hours.

References

  • Discovery of Novel 2-Aminobenzamide Inhibitors of Heat Shock Protein 90 as Potent, Selective and Orally Active Antitumor Agents Journal of Medicinal Chemistry[Link]

  • Transition-Metal-Free, Site-Selective C–F Arylation of Polyfluoroarenes via Electrophotocatalysis Journal of the American Chemical Society[Link]

Method

Synthesis of Novel Thermally Activated Delayed Fluorescence (TADF) Emitters Utilizing a 4-Fluoro-2-pyrazol-1-yl-benzonitrile Acceptor Core

An In-depth Technical Guide for Researchers in Organic Electronics and Drug Development In the rapidly evolving landscape of organic light-emitting diodes (OLEDs), the development of highly efficient and stable emitter m...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers in Organic Electronics and Drug Development

In the rapidly evolving landscape of organic light-emitting diodes (OLEDs), the development of highly efficient and stable emitter materials is paramount. Thermally Activated Delayed Fluorescence (TADF) emitters have emerged as a leading class of materials capable of achieving near-unity internal quantum efficiencies by harvesting both singlet and triplet excitons. This guide provides a detailed exploration of the synthesis of novel TADF emitters based on the promising but underexplored 4-Fluoro-2-pyrazol-1-yl-benzonitrile acceptor moiety. This document is intended for researchers, scientists, and professionals in drug development and organic electronics, offering both foundational knowledge and actionable synthetic protocols.

Introduction: The Rationale for Pyrazolyl-Benzonitrile Acceptors in TADF Emitters

The design of efficient TADF molecules hinges on the principle of minimizing the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). This is typically achieved by spatially separating the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) within a donor-acceptor (D-A) molecular architecture. The choice of the acceptor unit is critical in tuning the emission color, photoluminescence quantum yield (PLQY), and overall stability of the TADF emitter.

The 4-Fluoro-2-pyrazol-1-yl-benzonitrile scaffold presents a unique combination of structural and electronic features that make it an attractive candidate for a TADF acceptor:

  • Electron-Withdrawing Benzonitrile: The cyano group is a potent electron-withdrawing moiety, which effectively lowers the LUMO energy level of the molecule. This is crucial for creating a significant charge-transfer character in the excited state.

  • Pyrazolyl Substitution: The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, can influence the electronic properties and steric hindrance of the acceptor unit. Its presence can help to modulate the ΔEST and enhance the thermal and morphological stability of the final emitter.

  • Fluorine Substitution: The fluorine atom at the 4-position of the benzonitrile ring provides an additional means of tuning the electronic properties through its inductive effect. Furthermore, fluorine substitution can enhance intermolecular interactions, potentially leading to improved film morphology and device stability.

This guide will focus on the synthetic strategies to couple this acceptor with various electron-donating moieties to create novel TADF emitters.

Synthetic Pathways and Key Reactions

The construction of D-A type TADF emitters from 4-Fluoro-2-pyrazol-1-yl-benzonitrile primarily relies on well-established cross-coupling reactions. The two most prominent methods are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Forging the C-N Bond

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1] In the context of TADF emitter synthesis, it is used to couple electron-donating amines (such as carbazoles, phenoxazines, or acridines) to the aryl halide or triflate of the acceptor core. For 4-Fluoro-2-pyrazol-1-yl-benzonitrile, the fluorine atom can act as a leaving group in a nucleophilic aromatic substitution (SNAᵣ) reaction, which can be facilitated by a strong base, or the molecule can be further functionalized to a bromide or iodide for more conventional Buchwald-Hartwig conditions.

Conceptual Workflow for Buchwald-Hartwig Amination:

Caption: Workflow for Buchwald-Hartwig Amination.

Suzuki-Miyaura Coupling: Creating C-C Bonds

The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[2][3] This method is particularly useful for introducing aryl or heteroaryl donors that are not amenable to the Buchwald-Hartwig reaction. To utilize this reaction, 4-Fluoro-2-pyrazol-1-yl-benzonitrile would typically be converted to its bromo or iodo derivative to serve as the electrophilic partner.

Conceptual Workflow for Suzuki-Miyaura Coupling:

Caption: Workflow for Suzuki-Miyaura Coupling.

Detailed Experimental Protocols

Protocol 1: Synthesis of a Carbazole-Substituted Pyrazolyl-Benzonitrile Emitter via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the coupling of a carbazole donor to the 4-position of the benzonitrile ring, assuming the fluorine acts as a leaving group in a nucleophilic aromatic substitution, or more likely, after conversion of the fluoro group to a more reactive halide like bromide.

Materials:

  • 4-Bromo-2-pyrazol-1-yl-benzonitrile (1.0 eq)

  • Carbazole (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.10 eq)

  • Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk flask, add 4-Bromo-2-pyrazol-1-yl-benzonitrile, carbazole, and sodium tert-butoxide.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • In a separate vial, dissolve Pd(OAc)₂ and XPhos in anhydrous toluene and stir for 10 minutes to form the active catalyst complex.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add additional anhydrous toluene to achieve a suitable reaction concentration.

  • Heat the reaction mixture to reflux (typically 110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the final product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.

Protocol 2: Synthesis of a Phenyl-Carbazole Substituted Pyrazolyl-Benzonitrile Emitter via Suzuki-Miyaura Coupling

This protocol describes a general procedure for introducing a phenyl-carbazole donor via a Suzuki-Miyaura coupling.

Materials:

  • 4-Bromo-2-pyrazol-1-yl-benzonitrile (1.0 eq)

  • (9-Phenyl-9H-carbazol-3-yl)boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • In a round-bottom flask, combine 4-Bromo-2-pyrazol-1-yl-benzonitrile, (9-Phenyl-9H-carbazol-3-yl)boronic acid, and potassium carbonate.

  • Add the 1,4-dioxane/water solvent mixture.

  • Degas the mixture by bubbling argon or nitrogen through it for 20-30 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the reaction to reflux (typically 90-100 °C) and stir for 8-16 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with ethyl acetate or dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Characterize the purified product by standard analytical techniques.

Characterization and Performance Evaluation

Once synthesized and purified, the novel TADF emitters must be thoroughly characterized to evaluate their potential for use in OLEDs.

Photophysical Properties

The key photophysical parameters to be determined include:

  • Absorption and Emission Spectra: Measured using UV-Vis and fluorescence spectroscopy to determine the absorption and emission wavelengths (λ_abs_ and λ_em_).

  • Photoluminescence Quantum Yield (PLQY): A critical measure of the emitter's efficiency, determined using an integrating sphere.

  • Fluorescence Lifetime: Measured using time-resolved photoluminescence spectroscopy to distinguish between prompt and delayed fluorescence components.

  • Singlet-Triplet Energy Gap (ΔEST): Calculated from the onsets of the low-temperature fluorescence and phosphorescence spectra.

Table 1: Representative Photophysical Data for Benzonitrile-Based TADF Emitters

Emitter TypeDonor MoietyAcceptor Moietyλ_em_ (nm)PLQY (%)ΔEST (eV)Reference
D-A-DPhenoxazine, CarbazoleFluorinated Benzonitrile450-55070-900.05-0.20[4]
D-ACarbazoleCarbazole-2-carbonitrile439-457up to 85~0.10[5]
D-AAcridineNicotinonitrile475-489>800.05-0.06[6][7]

Note: This table provides representative data for analogous compounds to guide expectations for emitters based on 4-Fluoro-2-pyrazol-1-yl-benzonitrile.

OLED Device Fabrication and Characterization

To assess the electroluminescence performance, the synthesized emitters are incorporated into multilayer OLED devices. Key performance metrics to be evaluated include:

  • External Quantum Efficiency (EQE): The ratio of photons emitted to electrons injected.

  • Current and Power Efficiency: Measures of the device's brightness and energy consumption.

  • Commission Internationale de l'Éclairage (CIE) Coordinates: To quantify the emission color.

  • Device Stability and Lifetime: To assess the operational robustness of the emitter.

Conclusion and Future Outlook

The 4-Fluoro-2-pyrazol-1-yl-benzonitrile scaffold holds significant potential as a versatile acceptor unit for the design and synthesis of novel TADF emitters. The synthetic routes outlined in this guide, based on robust and well-understood cross-coupling reactions, provide a clear pathway for researchers to explore this promising class of materials. While specific examples in the literature are currently scarce, the foundational principles of TADF molecule design and the established synthetic methodologies for analogous benzonitrile derivatives strongly support the feasibility of this approach. Future work should focus on the systematic synthesis and characterization of a library of TADF emitters based on this acceptor, coupled with various donor moieties, to fully elucidate the structure-property relationships and unlock their potential for next-generation OLED applications.

References

  • Maggiore, A. et al. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs.
  • Li, M. et al. Carbazole-2-carbonitrile as an acceptor in deep-blue thermally activated delayed fluorescence emitters for narrowing charge-transfer emissions.
  • Kim, J. U. et al. Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules, 2020.
  • Bosiak, M. J. et al. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 2021.
  • Mbwambo, F. et al. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega, 2024.
  • Acceptor modulation for blue and yellow TADF materials and fabrication of all-TADF white OLED.
  • Lee, J. H. et al. The effect of positional deuterium substitution on the acceptor moiety for TADF.
  • Park, I. S. et al. Asymmetric Blue Multiresonance TADF Emitters with a Narrow Emission Band.
  • Synthesis of potential benzonitrile and tetrazole TADF emitters with and without phenylene spacer.
  • Aydemir, M. et al. Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. The Journal of Physical Chemistry C, 2020.
  • Highly Effective Thermally Activated Delayed Fluorescence Emitters Based on Symmetry and Asymmetry Nicotinonitrile Deriv
  • Bosiak, M. J. et al. (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • Wada, Y. et al. Multiple donor–acceptor design for highly luminescent and stable thermally activated delayed fluorescence emitters. Scientific Reports, 2023.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Highly Effective Thermally Activated Delayed Fluorescence Emitters Based on Symmetry and Asymmetry Nicotinonitrile Deriv
  • Serevičius, T. et al.
  • Kim, J. U. et al. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 2020.
  • Karch, R. et al. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 2019.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals (India) Pvt. Ltd.
  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
  • Wang, D. et al. Pd-catalyzed asymmetric Suzuki–Miyaura coupling reactions for the synthesis of chiral biaryl compounds with a large steric substituent at the 2-position. Beilstein Journal of Organic Chemistry, 2020.

Sources

Application

Application Note: Advanced Safety Protocols and Handling Guidelines for 4-Fluoro-2-pyrazol-1-yl-benzonitrile

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Handling Protocol & Safety Architecture Introduction & Chemical Profiling 4-Fluoro-2-pyrazol-1-yl-benzonitril...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Handling Protocol & Safety Architecture

Introduction & Chemical Profiling

4-Fluoro-2-pyrazol-1-yl-benzonitrile (Molecular Formula: C₁₀H₆FN₃) is a highly versatile building block frequently utilized in medicinal chemistry. Featuring both a fluorinated benzonitrile core and a pyrazole moiety, this compound serves as a critical intermediate for synthesizing complex pharmacophores and targeted therapeutics. However, the precise structural features that make it chemically valuable also necessitate stringent, field-proven safety methodologies.

As a Senior Application Scientist, it is critical to understand that safety is not just a checklist—it is a logical system derived directly from the molecule's physicochemical properties.

Hazard Assessment & Structural Causality

Understanding the relationship between molecular structure and macroscopic hazards is essential for safe laboratory practice. Every handling requirement is dictated by the compound's functional groups:

  • Lipophilicity & Dermal Toxicity: The highly electronegative fluorine atom on the aromatic ring significantly enhances the molecule's lipophilicity. This structural feature increases the rate of dermal penetration compared to non-fluorinated analogs[1]. Consequently, the compound is classified as harmful in contact with skin (Acute Tox. 4), meaning standard latex gloves are entirely insufficient to prevent systemic absorption[2].

  • Nitrile Reactivity & Inhalation Risks: The cyano (-C≡N) group is generally stable in aryl nitriles under ambient conditions. However, exposure to strong acids or potent reducing agents can lead to the evolution of highly toxic hydrogen cyanide (HCN) gas[3]. Furthermore, fine powders of fluorobenzonitriles pose a severe inhalation hazard and can cause acute systemic toxicity if aerosolized[4].

  • Pyrazole-Induced Irritation: The pyrazole ring can interact with biological lipid bilayers and act as a strong hydrogen bond acceptor. This leads to severe skin and eye irritation (Category 2), as well as targeted respiratory tract irritation (STOT SE 3) upon exposure to dust[5].

Quantitative Data & Hazard Summary

Summarizing the physicochemical data allows for rapid risk assessment before initiating any experimental workflow.

Property / Hazard ClassificationValue / GHS CodeCausality & Experimental Implication
Molecular Weight 187.17 g/mol Low molecular weight increases the risk of volatility and aerosolization if the powder is disturbed.
Acute Toxicity (Oral/Dermal/Inhal.) H302, H312, H332Multi-route toxicity requires comprehensive PPE (double-gloving, respirators if outside a hood)[1].
Skin / Eye Irritation H315, H319Pyrazole/fluorine motifs disrupt lipid bilayers; mandates tightly fitting safety goggles[5].
Specific Target Organ Toxicity STOT SE 3 (H335)Respiratory tract irritant; all handling must be restricted to a certified fume hood[2].
Chemical Incompatibilities Strong acids, OxidizersContact with acids may liberate HCN gas; contact with oxidizers risks exothermic degradation[3].

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems to ensure maximum safety and workflow integrity.

Protocol A: Safe Weighing and Transfer of Solid
  • Infrastructure Preparation: Ensure the fume hood is clear of incompatible materials (especially strong mineral acids and oxidizers) and has a verified face velocity of >100 linear feet per minute (LFM)[4].

  • Static Mitigation: Fluorinated organic powders are highly susceptible to static charge buildup, which can cause sudden aerosolization[4]. Use an anti-static weighing boat and pass an ionizing bar/gun over the workspace before opening the container.

  • Transfer: Use grounded, non-sparking spatulas to transfer the solid[4].

  • Validation Check: Observe the powder's behavior. If the powder clings aggressively to the spatula or the sides of the weighing boat, electrostatic forces are still active. Do not proceed. Re-apply the ionizing gun until the powder flows freely, ensuring zero aerosolization risk.

Protocol B: Preparation of High-Molarity Stock Solutions
  • Solvent Selection: Due to the hydrogen-bonding nature of the pyrazole ring, polar aprotic solvents like anhydrous DMSO or DMF are optimal for generating high-molarity stock solutions.

  • Dissolution: Slowly add the solvent to the pre-weighed solid inside a sealed amber vial to protect the compound from photodegradation.

  • Agitation: Vortex gently. Avoid ultrasonic baths (sonication) unless absolutely necessary, as localized heating can degrade the nitrile group and build internal pressure.

  • Validation Check: Inspect the vial against a light source. A completely clear, particulate-free solution validates the protocol. If particulates remain, incrementally add solvent rather than applying heat.

Protocol C: Emergency Spill Response
  • Isolation: Immediately evacuate personnel from the immediate vicinity and maximize the fume hood exhaust[3].

  • Containment: Do NOT dry sweep. Sweeping generates highly toxic airborne dust[4].

  • Decontamination: Cover the spill with an inert absorbent material (e.g., diatomaceous earth or sand). Wet-wipe the area using a compatible solvent like isopropanol or ethanol to dissolve residual traces[5].

  • Disposal: Place all contaminated materials into a sealed, clearly labeled hazardous waste container specifically designated for halogenated/nitrogenous organic waste[3].

Workflow Visualization

Workflow Start Initiate Handling of 4-Fluoro-2-pyrazol-1-yl-benzonitrile PPE 1. Don PPE (Double Nitrile Gloves, Lab Coat, Goggles) Start->PPE Hood 2. Transfer to Certified Fume Hood (Face Velocity > 100 fpm) PPE->Hood Weigh 3. Anti-Static Weighing & Transfer Hood->Weigh Spill Spill Detected? Weigh->Spill WetWipe Emergency: Wet-Wipe Protocol (Do Not Dry Sweep) Spill->WetWipe Yes Store 4. Store at 2-8°C under Argon (Away from Strong Acids) Spill->Store No Waste 5. Dispose as Halogenated/Nitrogenous Waste WetWipe->Waste Store->Waste End of Lifecycle

Safe handling, spill response, and lifecycle workflow for 4-Fluoro-2-pyrazol-1-yl-benzonitrile.

Storage & Stability Guidelines

To maintain molecular integrity and prevent hazardous degradation:

  • Temperature: Store tightly sealed at 2–8°C (refrigerated)[2].

  • Atmosphere: Flush the headspace of the container with an inert gas (Argon or Nitrogen) prior to sealing to prevent oxidative degradation of the pyrazole ring.

  • Segregation: Strictly isolate the compound from strong mineral acids, strong bases, and oxidizing agents to prevent the accidental liberation of hydrogen cyanide gas[3].

References

Sources

Technical Notes & Optimization

Troubleshooting

Strategies to improve the yield of 4-Fluoro-2-pyrazol-1-yl-benzonitrile synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and mechanistic challenges associated with the synthesis of 4-Fluoro-2-pyrazol-1-yl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and mechanistic challenges associated with the synthesis of 4-Fluoro-2-pyrazol-1-yl-benzonitrile [1]. This molecule presents a classic regioselectivity challenge. By understanding the underlying electronic and steric factors of your starting materials, we can engineer a self-validating synthetic system that maximizes yield and purity.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: I am using 2,4-difluorobenzonitrile and pyrazole under basic conditions (SNAr), but NMR shows my major product is 2-fluoro-4-(1H-pyrazol-1-yl)benzonitrile. Why is the regioselectivity inverted, and how do I fix it?

The Causality: In nucleophilic aromatic substitution (SNAr), the strongly electron-withdrawing nitrile (-CN) group activates both the ortho (2-position) and para (4-position) fluorines. However, the 4-position is significantly less sterically hindered than the 2-position [1]. Consequently, the pyrazole nucleophile preferentially attacks the 4-position, making the unwanted regioisomer the major thermodynamic and kinetic product.

The Solution: To achieve exclusive 2-substitution, you must abandon the SNAr route and utilize a chemoselective transition-metal-catalyzed cross-coupling strategy. By switching your starting material to 2-bromo-4-fluorobenzonitrile [2], you exploit the high lability of the C–Br bond over the C–F bond during oxidative addition [4]. This forces the pyrazole to couple exclusively at the 2-position.

Q2: In the Copper-catalyzed Ullmann coupling of 2-bromo-4-fluorobenzonitrile, my conversion stalls at 40-50%. What is causing catalyst deactivation?

The Causality: The active catalytic species is a Copper(I) complex. Cu(I) is highly susceptible to disproportionation or oxidation to Cu(II) in the presence of trace oxygen or moisture, which terminates the catalytic cycle. Furthermore, without a proper bidentate ligand, the Cu(I) center struggles to undergo oxidative addition into the aryl bromide bond.

The Solution:

  • Rigorous Degassing: Use the freeze-pump-thaw method or sparge your solvent (DMF or Toluene) with Argon for at least 30 minutes.

  • Ligand Optimization: Introduce a bidentate diamine ligand such as N,N'-dimethylethylenediamine (DMEDA). DMEDA chelates the Cu(I) center, increasing its electron density and significantly lowering the activation energy required for the oxidative addition step.

Q3: Can I use Palladium instead of Copper for this cross-coupling?

The Causality: Yes. While Copper (Ullmann-type) is cost-effective, Palladium (Buchwald-Hartwig amination) offers superior turnover frequencies. However, pyrazole can sometimes act as a bridging ligand, poisoning certain Pd catalysts. The Solution: If using Pd, utilize a bulky, electron-rich phosphine ligand like tBuBrettPhos or Xantphos with Pd₂(dba)₃ to prevent catalyst poisoning and drive the reductive elimination step.

Part 2: Workflow & Mechanistic Visualizations

SynthesisStrategy Start Target Molecule: 4-Fluoro-2-pyrazol-1-yl-benzonitrile SNAr Route A: SNAr Pathway (2,4-difluorobenzonitrile) Start->SNAr Low Reagent Cost CrossCoupling Route B: Ullmann Coupling (2-bromo-4-fluorobenzonitrile) Start->CrossCoupling High Precision RegioIssue Issue: Poor Regioselectivity (Favors 4-substitution) SNAr->RegioIssue Steric/Electronic Bias HighYield Result: High Regioselectivity (>95% 2-substitution) CrossCoupling->HighYield Chemoselective C-Br Activation RegioSolution Solution: Kinetic Control (Low Temp, Chelation) RegioIssue->RegioSolution Optimization

Decision tree for selecting the optimal synthetic route for 4-Fluoro-2-pyrazol-1-yl-benzonitrile.

UllmannMechanism CuI Cu(I) Precatalyst ActiveCat Active L-Cu(I)-Nu Complex (Nu = Pyrazolate) CuI->ActiveCat Base, Ligand, Pyrazole OxAdd Oxidative Addition (C-Br Cleavage) ActiveCat->OxAdd 2-bromo-4-fluorobenzonitrile CuIII Cu(III) Intermediate OxAdd->CuIII Rate Limiting Step RedElim Reductive Elimination (C-N Bond Formation) CuIII->RedElim Fast RedElim->ActiveCat Catalyst Regeneration Product 4-Fluoro-2-pyrazol-1-yl-benzonitrile RedElim->Product Product Release

Catalytic cycle for the Cu-catalyzed Ullmann C-N coupling of 2-bromo-4-fluorobenzonitrile.

Part 3: Quantitative Data Comparison

The following table summarizes the performance metrics of the two primary synthetic strategies. The data clearly validates the cross-coupling approach for achieving targeted regioselectivity.

ParameterRoute A: SNAr PathwayRoute B: Ullmann Cross-Coupling (Recommended)
Starting Material 2,4-Difluorobenzonitrile2-Bromo-4-fluorobenzonitrile
Primary Challenge Poor Regioselectivity (Favors 4-position)Catalyst Sensitivity (O₂ / Moisture)
Typical Yield (Target) 20% – 35%85% – 95%
Regiomeric Purity Low (Requires tedious chromatography)Excellent (>99% specific to 2-position)
Reaction Temperature 0 °C to 25 °C90 °C to 110 °C
Scalability Poor (Due to purification bottlenecks)High (Easily scalable to multi-gram quantities)

Part 4: Validated Experimental Protocols

Protocol A: High-Yield Ullmann Cross-Coupling (Recommended Route)

This protocol utilizes chemoselective C–Br activation to guarantee exclusive 2-position substitution.

Reagents & Materials:

  • 2-Bromo-4-fluorobenzonitrile (1.0 equiv, 10 mmol)

  • Pyrazole (1.2 equiv, 12 mmol)

  • Copper(I) Iodide (CuI) (10 mol%, 1 mmol)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv, 20 mmol)

  • N,N'-Dimethylethylenediamine (DMEDA) (20 mol%, 2 mmol)

  • Anhydrous, degassed DMF (25 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-4-fluorobenzonitrile, pyrazole, CuI, and Cs₂CO₃.

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times to ensure a strictly inert atmosphere.

  • Solvent & Ligand Addition: Inject the anhydrous, degassed DMF followed by the DMEDA ligand via a gas-tight syringe. The solution will typically turn a deep blue/green color indicating the formation of the active Cu-ligand complex.

  • Reaction: Heat the reaction mixture in an oil bath at 90 °C for 12–16 hours under a positive pressure of Argon. Monitor conversion via TLC or LC-MS.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and filter the suspension through a short pad of Celite to remove copper salts and inorganic bases.

  • Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with distilled water (3 × 30 mL) to remove DMF, followed by a brine wash (30 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield pure 4-Fluoro-2-pyrazol-1-yl-benzonitrile.

Protocol B: Optimized SNAr Substitution (Alternative Route)

If 2-bromo-4-fluorobenzonitrile is unavailable, use this protocol. Note that careful temperature control is required to slightly improve the ratio of the kinetic 2-substituted product.

Step-by-Step Methodology:

  • Dissolve 2,4-difluorobenzonitrile (1.0 equiv) and pyrazole (1.0 equiv) in anhydrous THF (0.2 M concentration) under Argon.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add finely powdered K₂CO₃ (1.5 equiv).

  • Stir the reaction at 0 °C for 4 hours, then allow it to slowly warm to room temperature overnight. Do not heat the reaction, as higher temperatures will exclusively drive the formation of the thermodynamic 4-substituted isomer.

  • Quench with water, extract with Dichloromethane (DCM), and carefully separate the resulting regioisomeric mixture via high-resolution column chromatography.

References

  • ACS Medicinal Chemistry Letters. Hybrid Dual Aromatase-Steroid Sulfatase Inhibitors with Exquisite Picomolar Inhibitory Activity. Retrieved from[Link]

Optimization

Optimization of reaction conditions for 4-Fluoro-2-pyrazol-1-yl-benzonitrile

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, my objective is to guide you through the mechanistic nuances and practical execution of synthesizing 4-Fluoro-2-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, my objective is to guide you through the mechanistic nuances and practical execution of synthesizing 4-Fluoro-2-(1H-pyrazol-1-yl)benzonitrile .

Synthesizing this specific regioisomer presents a classic challenge in chemoselectivity. Below, we dissect the causality behind common experimental failures, establish a self-validating protocol using transition-metal catalysis, and provide a comprehensive troubleshooting matrix to ensure reproducible, high-yield results.

Pathway Analysis & Regioselectivity Logic

Understanding why a reaction fails is the first step to optimizing it. The diagram below illustrates the divergent outcomes when attempting this synthesis via standard Nucleophilic Aromatic Substitution (SNAr) versus a Cu-catalyzed Ullmann cross-coupling.

G cluster_0 Pathway A: SNAr (Thermodynamic/Kinetic Control) cluster_1 Pathway B: Cu-Catalyzed Ullmann Coupling A1 2,4-Difluorobenzonitrile + Pyrazole A2 2-Fluoro-4-(1H-pyrazol-1-yl)benzonitrile (Major Product - Undesired) A1->A2 Para-attack (Less steric hindrance) A3 4-Fluoro-2-(1H-pyrazol-1-yl)benzonitrile (Minor Product) A1->A3 Ortho-attack B1 2-Bromo-4-fluorobenzonitrile + Pyrazole B2 4-Fluoro-2-(1H-pyrazol-1-yl)benzonitrile (Exclusive Product - Desired) B1->B2 CuI / DMEDA / K2CO3 Chemoselective C-N bond formation

Workflow comparing SNAr and Ullmann coupling regioselectivity for pyrazole arylation.

Frequently Asked Questions (Mechanistic Insights)

Q1: Why does the SNAr of 2,4-difluorobenzonitrile predominantly yield the wrong regioisomer? A: In nucleophilic aromatic substitution (SNAr), the highly electron-withdrawing cyano (-CN) group activates both the ortho (2-position) and para (4-position) fluorines[1]. However, the 4-position experiences significantly less steric hindrance and provides superior resonance stabilization for the anionic Meisenheimer intermediate. Consequently, the pyrazole nucleophile preferentially attacks the 4-position, yielding 2-fluoro-4-(1H-pyrazol-1-yl)benzonitrile as the major product.

Q2: How do we establish a self-validating system to guarantee regioselectivity? A: We must shift the paradigm from SNAr to a transition-metal-catalyzed cross-coupling (Ullmann-type C-N coupling)[2]. By utilizing 2-bromo-4-fluorobenzonitrile as the starting material, we exploit the differential reactivity of carbon-halogen bonds. The weaker C-Br bond readily undergoes oxidative addition with Cu(I) complexes, while the C-F bond remains entirely inert under these specific catalytic conditions[3]. This creates a self-validating system where substitution must occur exclusively at the 2-position, locking in the desired regiochemistry.

Q3: What are the mechanistic advantages of using N,N'-dimethylethylenediamine (DMEDA) in this coupling? A: DMEDA acts as a bidentate ligand that chelates the Cu(I) center, preventing its disproportionation into inactive Cu(0) and Cu(II) species[4]. Furthermore, the diamine ligand increases the solubility of the copper complex in organic solvents and accelerates both the oxidative addition of the aryl bromide and the subsequent reductive elimination of the C-N coupled product. This allows the reaction to proceed efficiently at lower temperatures (80–110 °C) compared to harsh, ligand-free Ullmann conditions (>150 °C)[4].

Quantitative Data: Optimization of Ullmann Coupling Conditions

To maximize the yield of 4-Fluoro-2-(1H-pyrazol-1-yl)benzonitrile, various catalytic systems were evaluated. The data below summarizes the impact of ligand and base selection on the reaction efficiency.

Catalyst (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Yield (%)
CuI (10)NoneK₂CO₃ (2.0)DMF120< 10
CuI (10)DMEDA (20)K₃PO₄ (2.0)DMF11065
CuI (10)trans-DACH (20)K₂CO₃ (2.0)Dioxane11078
CuI (10) DMEDA (20) K₂CO₃ (2.0) Toluene 110 88
CuCl (10)DMEDA (20)Cs₂CO₃ (2.0)Toluene11085

Step-by-Step Experimental Protocol

Target: 4-Fluoro-2-(1H-pyrazol-1-yl)benzonitrile Reaction Type: Cu-Catalyzed Ullmann C-N Coupling

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-4-fluorobenzonitrile (1.0 equiv, 10.0 mmol), pyrazole (1.2 equiv, 12.0 mmol), CuI (0.1 equiv, 1.0 mmol), and finely ground, anhydrous K₂CO₃ (2.0 equiv, 20.0 mmol).

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with dry Argon. Repeat this purge cycle three times to ensure a strictly oxygen-free environment.

  • Ligand and Solvent Addition: Under a positive flow of Argon, inject anhydrous Toluene (20 mL, 0.5 M relative to the aryl bromide) followed by N,N'-dimethylethylenediamine (DMEDA) (0.2 equiv, 2.0 mmol) via a gas-tight microsyringe. The solution will typically adopt a deep blue or green hue as the active Cu-ligand complex forms.

  • Reaction Execution: Replace the septum with a Teflon-lined screw cap (if using a sealable tube) or equip with a reflux condenser. Heat the vigorously stirring mixture in a pre-heated oil bath at 110 °C for 16–24 hours.

  • Reaction Monitoring: Monitor the reaction progress via LC-MS or TLC (Hexanes/EtOAc 3:1) until the complete consumption of the aryl bromide is observed.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and filter the suspension through a short pad of Celite to remove copper salts and insoluble inorganic bases. Wash the Celite pad thoroughly with additional Ethyl Acetate (2 × 25 mL).

  • Purification: Concentrate the combined filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluent gradient: 10% to 30% Ethyl Acetate in Hexanes) to isolate the pure 4-fluoro-2-(1H-pyrazol-1-yl)benzonitrile as a crystalline solid.

Troubleshooting Guide

Even with an optimized protocol, deviations in reagent quality or environmental control can lead to experimental failure. Use this matrix to diagnose and resolve specific issues.

Observation / IssueProbable Mechanistic CauseCorrective Action
Incomplete Conversion (Starting material remains after 24h)Catalyst deactivation due to oxygen ingress oxidizing Cu(I) to inactive Cu(II).Ensure rigorous degassing of solvents (e.g., freeze-pump-thaw). Use strict Schlenk techniques and verify the integrity of flask seals.
Formation of 2-Fluoro-4-pyrazolyl Isomer Contaminated or incorrect starting material (e.g., inadvertently using 2,4-difluorobenzonitrile).Verify the identity and purity of the starting material (2-bromo-4-fluorobenzonitrile) via ¹H/¹⁹F NMR or GC-MS prior to use.
Low Yield / Black Precipitate Formed Disproportionation of Cu(I) to Cu(0) (visible as a copper mirror or black solid).Increase ligand loading (DMEDA) to 25 mol%. Ensure the K₂CO₃ is completely anhydrous; trace water promotes catalyst degradation.
Dehalogenation (Formation of 4-fluorobenzonitrile)Trace moisture acting as a proton source during the catalytic cycle's reductive elimination step.Dry K₂CO₃ in a vacuum oven at 120 °C overnight before use. Use strictly anhydrous, sure-seal solvents.

References

  • ACS Publications. "Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes". Available at: [Link]

  • ACS Publications. "Toward the Development of a Manufacturing Process for the Insecticide Tyclopyrazoflor. Part I. Evaluation of Strategies using Ullmann Coupling of Pyrazole Derivatives". Available at:[Link]

  • ACS Publications. "Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles". Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Challenges in the Purification of 4-Fluoro-2-pyrazol-1-yl-benzonitrile

Welcome to the technical support center for the purification of 4-Fluoro-2-pyrazol-1-yl-benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 4-Fluoro-2-pyrazol-1-yl-benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining this compound in high purity. As a Senior Application Scientist, I will share field-proven insights and explain the scientific principles behind the recommended purification strategies.

Introduction to Purification Challenges

4-Fluoro-2-pyrazol-1-yl-benzonitrile is a key building block in medicinal chemistry. The presence of both a fluorine atom and a pyrazole ring can introduce unique challenges during purification. The fluorinated benzonitrile moiety imparts specific polarity and solubility characteristics, while the pyrazole ring can interact with stationary phases in chromatography. Common issues encountered during purification include the removal of starting materials, regioisomers, and colored byproducts.

This guide provides a structured approach to troubleshooting common purification problems through a question-and-answer format, detailed protocols, and visual aids to streamline your experimental workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Recrystallization Issues

Question 1: My crude 4-Fluoro-2-pyrazol-1-yl-benzonitrile is a colored solid. How can I remove the color during recrystallization?

Answer: Colored impurities are common in pyrazole synthesis and can often be effectively removed by treating the solution with activated charcoal.

Explanation: Highly conjugated byproducts, which are often colored, have a strong affinity for the large surface area of activated charcoal and are readily adsorbed.

Protocol for Charcoal Treatment:

  • Dissolve the crude 4-Fluoro-2-pyrazol-1-yl-benzonitrile in a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes).

  • Add a small amount of activated charcoal (typically 1-2% w/w of the crude product) to the hot solution.

  • Simmer the mixture for 5-10 minutes.

  • Perform a hot gravity filtration to remove the charcoal.

  • Allow the filtrate to cool slowly to induce crystallization of the decolorized product.[1]

Question 2: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. To address this, you can either lower the saturation point or use a solvent system with a lower boiling point.

Troubleshooting Steps:

Observation Potential Cause Recommended Solution
Oily droplets form upon cooling.The compound is precipitating from the solution above its melting point.1. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly. 2. Switch to a solvent with a lower boiling point.
Oiling out persists.The presence of impurities is depressing the melting point of your compound.Consider a preliminary purification by column chromatography to remove the bulk of the impurities before attempting recrystallization.

Question 3: I am getting a low recovery after recrystallization. How can I improve the yield?

Answer: Low recovery is often due to using an excessive amount of solvent or not allowing sufficient time for crystallization at low temperatures.

Optimization Strategies:

  • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Maximize Crystallization Time: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator for an extended period (e.g., several hours or overnight) to maximize crystal formation.

  • Solvent Choice: Ensure you are using an optimal solvent in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.

Column Chromatography Challenges

Question 4: What is a good starting point for a solvent system (eluent) for column chromatography of 4-Fluoro-2-pyrazol-1-yl-benzonitrile on silica gel?

Answer: A common and effective eluent system for compounds of moderate polarity like 4-Fluoro-2-pyrazol-1-yl-benzonitrile is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A good starting point is a gradient of 10% to 50% ethyl acetate in hexanes.

Workflow for Eluent System Optimization:

Purification_Workflow A Crude Product B Initial Purity Assessment (TLC, NMR) A->B C Recrystallization B->C High initial purity D Column Chromatography B->D Low initial purity or complex mixture E Pure Product (>98%) C->E D->C Further polishing D->E F Characterization (NMR, MS, mp) E->F

Sources

Optimization

Technical Support Center: Solubility Enhancement for 4-Fluoro-2-pyrazol-1-yl-benzonitrile

From the Desk of the Senior Application Scientist Welcome to the technical support guide for 4-Fluoro-2-pyrazol-1-yl-benzonitrile. We understand that researchers, scientists, and drug development professionals frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for 4-Fluoro-2-pyrazol-1-yl-benzonitrile. We understand that researchers, scientists, and drug development professionals frequently encounter solubility challenges with promising, yet hydrophobic, compounds. This guide is designed to provide not just protocols, but a foundational understanding of the physicochemical hurdles and a logical, step-by-step approach to overcoming them. Our goal is to empower you to move your experiments forward with confidence and scientific rigor.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

Q1: What is 4-Fluoro-2-pyrazol-1-yl-benzonitrile and why is it likely to be poorly soluble in aqueous media?

A1: 4-Fluoro-2-pyrazol-1-yl-benzonitrile is a heterocyclic organic compound. Its poor aqueous solubility stems directly from its molecular structure, which creates a delicate balance of hydrophobic and weakly polar characteristics:

  • Lipophilic Core: The fluorinated benzonitrile portion of the molecule is the primary driver of its hydrophobicity. Aromatic rings are inherently non-polar, and the addition of a fluorine atom, while highly electronegative, typically increases the overall lipophilicity of the molecule.

  • High Crystal Lattice Energy: The planar and rigid structure of the molecule allows for efficient packing in a solid state. This tight packing leads to strong intermolecular forces (like π-π stacking), resulting in high crystal lattice energy. A significant amount of energy is required for a solvent to break apart this stable crystal lattice, a prerequisite for dissolution.

  • Limited Hydrogen Bonding: While the pyrazole ring contains two nitrogen atoms, only one has a lone pair of electrons readily available to act as a hydrogen bond acceptor. The molecule lacks strong hydrogen bond donating groups, limiting its favorable interactions with the hydrogen-bonding network of water.

Q2: Does the pyrazole ring offer any potential for solubility enhancement?

A2: Yes, the pyrazole ring is the key to one of the primary methods of solubility enhancement: pH modification. Pyrazoles are weak bases.[1] The pyridine-like nitrogen atom can be protonated under acidic conditions to form a cationic salt. This salt form is significantly more polar than the neutral molecule and will exhibit much higher aqueous solubility. The pKa of the conjugate acid of pyrazole is approximately 2.5, meaning the ring becomes protonated at a pH below this value.[2]

Part 2: Troubleshooting Guide for Experimental Workflows

This section provides practical, context-specific solutions to common solubility problems encountered during research and development.

Section A: For In Vitro Screening & Biological Assays

The primary goal here is to achieve a homogenous solution in an aqueous buffer (e.g., PBS, cell culture media) at the final assay concentration, often starting from a high-concentration stock.

Problem: "My compound precipitates immediately when I dilute my initial stock into my aqueous assay buffer."

This is the most common issue, typically caused by the compound's low thermodynamic solubility limit in the final aqueous system.

Solution 1: Co-solvent Stock Preparation

This is the fastest and most common first-line approach. A co-solvent is a water-miscible organic solvent used to dissolve the compound at a high concentration before dilution.[3]

  • Mechanism: The organic co-solvent disrupts the strong intermolecular forces of the compound's crystal lattice and creates a solution environment more favorable to the hydrophobic molecule. When this stock is diluted into the aqueous buffer, the co-solvent helps keep the compound solvated at a final concentration that might be above its intrinsic aqueous solubility (creating a metastable supersaturated solution).

  • Weigh Compound: Accurately weigh out the required mass of 4-Fluoro-2-pyrazol-1-yl-benzonitrile into a sterile, appropriate-sized glass vial.

  • Add Co-solvent: Add the calculated volume of high-purity, anhydrous dimethyl sulfoxide (DMSO) to achieve a 10 mM concentration.

  • Promote Dissolution: Vortex the vial vigorously for 1-2 minutes. If solids persist, gentle warming in a 37°C water bath or brief sonication can be applied.[4] Visually inspect to ensure a clear, homogenous solution with no particulates.

  • Serial Dilution: Perform serial dilutions in 100% DMSO to create lower-concentration stocks if needed.

  • Final Dilution: For the assay, dilute the DMSO stock into the final aqueous buffer. Crucial Tip: Add the DMSO stock to the buffer (not the other way around) while vortexing the buffer to ensure rapid dispersion and minimize localized precipitation. The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced artifacts in biological assays.

G cluster_prep Stock Preparation cluster_dilution Assay Dilution weigh 1. Weigh Compound add_dmso 2. Add 100% DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve vortex 4. Vortex Buffer While Adding Stock dissolve->vortex Pipette Small Volume of Stock Solution buffer Aqueous Buffer (e.g., Media, PBS) buffer->vortex assay Final Assay Plate (<0.5% DMSO) vortex->assay

Co-SolventTypical Starting ConcentrationProsCons
DMSO 10-50 mMExcellent solubilizing power for many compounds.Can be toxic to cells at >0.5%; may interfere with some assays.
Ethanol (EtOH) 10-50 mMLess toxic than DMSO; volatile.Weaker solubilizing power for highly lipophilic compounds.
DMA 10-50 mMStrong solubilizer, similar to DMSO.Higher toxicity profile than DMSO.
PEG 400 10-20% in waterLow toxicity; often used in preclinical formulations.[5]Can be viscous; may not be suitable for all assay types.

Solution 2: pH Modification

If co-solvents are incompatible with your experiment, leveraging the basicity of the pyrazole ring is a powerful alternative.[6][7]

  • Mechanism: By lowering the pH of the stock solution, the pyrazole nitrogen is protonated, forming a positively charged ion.[2] This ion is a salt, which is significantly more soluble in water than the neutral parent compound.[8]

  • Prepare Buffers: Create a series of buffers with pH values ranging from 2.0 to 7.4 (e.g., pH 2.0, 4.0, 6.0, 7.4).

  • Add Compound: Add an excess amount of solid 4-Fluoro-2-pyrazol-1-yl-benzonitrile to a known volume of each buffer in separate vials. Ensure enough solid is present that some remains undissolved.

  • Equilibrate: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for several hours (4-24 hours) to reach equilibrium.

  • Separate Solid: Filter the samples through a 0.22 µm syringe filter to remove all undissolved solid.

  • Quantify: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV.

  • Analyze: Plot solubility (µg/mL or µM) versus pH. You should observe a significant increase in solubility at lower pH values. This allows you to prepare a concentrated, acidic stock solution that can be diluted into your final (and likely higher pH) assay buffer.

Section B: For Preclinical Formulation & In Vivo Studies

For animal dosing, higher concentrations and greater stability are often required. The simple co-solvent systems used for in vitro work may not be sufficient or may be limited by toxicity.

Problem: "I need to prepare a stable oral or IV dosing solution at 5 mg/mL, but my compound crashes out of simple co-solvent/water mixtures."

Solution 1: Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, effectively acting as molecular carriers to enhance solubility and stability.[9][10]

  • Mechanism: Cyclodextrins have a hydrophilic exterior and a hydrophobic interior cavity. The non-polar fluorinated benzonitrile portion of your compound can become entrapped within this hydrophobic core, forming a water-soluble "inclusion complex".[11][12] This complex shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.

G drug drug plus + cd cd arrow complex complex

  • Prepare CD Solutions: Prepare a range of HP-β-CD solutions in water or a relevant buffer (e.g., 5%, 10%, 20%, 40% w/v).

  • Add Compound: Add an excess amount of solid 4-Fluoro-2-pyrazol-1-yl-benzonitrile to each cyclodextrin solution.

  • Equilibrate: Seal the vials and shake or sonicate at a controlled temperature for 24-48 hours to ensure equilibrium is reached.

  • Separate & Quantify: Filter the samples through a 0.22 µm syringe filter and determine the compound's concentration in the filtrate via HPLC-UV.

  • Determine Optimal Concentration: Identify the lowest concentration of HP-β-CD that achieves your target drug concentration.

Common CyclodextrinsKey Features
HP-β-CD High aqueous solubility, widely used in parenteral formulations.
SBE-β-CD (Captisol®) Very high aqueous solubility, negatively charged, can aid solubility of basic drugs.
γ-CD Larger cavity size, may be suitable for larger molecules.

Solution 2: Amorphous Solid Dispersions (ASDs)

For oral solid dosage forms, ASDs are a powerful, industry-standard technique for dramatically improving the dissolution rate and bioavailability of poorly soluble drugs.[13][14]

  • Mechanism: An ASD is a molecular mixture of the drug (in an amorphous, non-crystalline state) and a hydrophilic polymer carrier.[15] By preventing the drug from organizing into a stable crystal lattice, the energy barrier for dissolution is significantly lowered.[16] When the ASD comes into contact with water, the polymer dissolves quickly, releasing the drug in a high-energy, supersaturated state that is readily available for absorption.[17]

  • Co-dissolution: Dissolve both the 4-Fluoro-2-pyrazol-1-yl-benzonitrile and a suitable polymer (e.g., PVP, HPMC-AS) in a common volatile solvent (e.g., methanol, acetone).[18]

  • Solvent Removal: Rapidly remove the solvent using a technique like rotary evaporation or spray drying. The rapid removal is key to "trapping" the drug in an amorphous state within the polymer matrix.

  • Characterization: The resulting solid powder should be analyzed using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the absence of drug crystallinity.

  • Dissolution Testing: Perform dissolution tests to compare the release rate of the ASD powder to the crystalline drug. A significant increase in the rate and extent of dissolution indicates a successful ASD formulation.

Part 3: Summary of Methods & Best Practices

MethodPrimary ApplicationMechanismKey AdvantageKey Consideration
Co-solvents In Vitro AssaysReduces solvent polarityFast, simple, effective for low concentrationsPotential for solvent toxicity/assay interference
pH Adjustment In Vitro Assays, IVForms a more soluble saltAvoids organic co-solventsOnly works for ionizable compounds; pH must be compatible with assay/vehicle
Cyclodextrins Preclinical (Oral, IV)Encapsulation (Inclusion Complex)Significant solubility increase; good safety profileCan be expensive; potential for interactions with other formulation components[19]
Amorphous Solid Dispersions Oral FormulationsPrevents crystallizationDramatically improves oral bioavailabilityRequires specialized equipment and characterization

Final Recommendation: Always start with the simplest method that meets your experimental needs. For early-stage in vitro work, co-solvents are the logical first choice. If that fails or is incompatible, pH modification should be explored. For more advanced preclinical formulation, cyclodextrins and amorphous solid dispersions represent robust, scalable solutions.

References

  • Vertex AI Search. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC.
  • GSC Online Press. (2024, June 24). A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers.
  • DrugFuture. (n.d.). Pyrazole.
  • Seppic. (2025, May 13). Solubility enhancement with amorphous solid dispersions.
  • International Journal of Pharmacy & Pharmaceutical Research. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs.
  • MDPI. (2018, May 11). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.
  • TechnoPharm. (n.d.). Optimization of amorphous solid dispersion techniques to enhance solubility of febuxostat.
  • Technobis. (2025, May 12). Amorphous solid dispersions for enhanced drug solubility and stability.
  • PharmaTutor. (2015, August 30). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs.
  • Pharmaceutical Technology. (2025, March 12). Solving Poor Solubility with Amorphous Solid Dispersions.
  • BenchChem. (n.d.). Improving solubility of pyrazole derivatives for reaction.
  • BenchChem. (n.d.). dealing with poor solubility of pyrazole derivatives during synthesis.
  • BenchChem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
  • ChemicalBook. (2026, March 18). Pyrazole | 288-13-1.
  • ACS Publications. (2023, September 9). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers | Molecular Pharmaceutics.
  • ACS Publications. (2021, August 24). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis | Molecular Pharmaceutics.
  • University of Tartu. (n.d.). pKa values bases - Chair of Analytical Chemistry.
  • WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • PubMed. (2008, December 15). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates.
  • ResearchGate. (n.d.). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates.
  • University of Liverpool. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity.
  • YouTube. (2025, April 24). pH and Solubility.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • SpringerLink. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • PMC. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation.
  • AP Chemistry. (n.d.). 8.11 pH and Solubility | AP Chemistry.
  • PMC. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 4-Fluoro-2-pyrazol-1-yl-benzonitrile Derivatives

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering regioselectivity, over-reaction, or degradation issues during the synthesis of 4-Fluoro-2-py...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering regioselectivity, over-reaction, or degradation issues during the synthesis of 4-Fluoro-2-pyrazol-1-yl-benzonitrile—a critical building block in medicinal chemistry.

Below, we address the most common experimental roadblocks and provide a field-proven, self-validating methodology to ensure high-yield, chemoselective synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I getting a mixture of isomers (predominantly the 4-pyrazolyl adduct) when reacting 2,4-difluorobenzonitrile with pyrazole?

A: This is a fundamental issue of electronic activation in Nucleophilic Aromatic Substitution (SNAr). In 2,4-difluorobenzonitrile, the fluorine atom at the 4-position is para to the strongly electron-withdrawing cyano (-CN) group. This para relationship stabilizes the anionic Meisenheimer intermediate much more effectively than the ortho position (2-position)[1]. Because fluorine is an excellent leaving group in SNAr reactions, nucleophilic attack by pyrazole occurs preferentially at the highly activated 4-position, leading to the undesired 2-fluoro-4-(1H-pyrazol-1-yl)benzonitrile as the major product[2].

The Solution: To achieve exclusive regioselectivity at the 2-position, you must abandon the SNAr strategy on the difluoro substrate. Instead, switch your starting material to 2-bromo-4-fluorobenzonitrile and utilize a Copper-catalyzed Ullmann-type C-N coupling[3]. The copper catalyst will chemoselectively undergo oxidative addition into the weaker C-Br bond at the 2-position, leaving the C-F bond completely intact[4].

Q2: My LC-MS analysis shows significant byproducts with +18 Da and +19 Da mass shifts. What is causing this?

A: These mass shifts indicate the hydrolysis of your nitrile group. A +18 Da shift corresponds to the hydration of the nitrile to a primary amide (-CONH₂), while a +19 Da shift indicates further hydrolysis to a carboxylic acid (-COOH). This degradation is driven by the presence of strong hydroxide bases (or adventitious water reacting with carbonate bases) at the elevated temperatures required for C-N coupling.

The Solution: You must establish a strictly anhydrous reaction environment. Switch from hygroscopic bases like Potassium Carbonate (K₂CO₃) to anhydrous Cesium Carbonate (Cs₂CO₃), which is milder and less prone to driving hydrolysis. Ensure all solvents are anhydrous and run the reaction under a positive pressure of dry Argon.

Q3: I am observing the formation of 2,4-bis(1H-pyrazol-1-yl)benzonitrile. How can I suppress this over-reaction?

A: Bis-substitution occurs when your initial mono-substituted product undergoes a secondary substitution event. While the addition of the first pyrazole ring slightly deactivates the aromatic system, forcing conditions—such as a large excess of pyrazole or prolonged heating—will provide enough energy to drive the displacement of the second halogen.

The Solution: Implement strict stoichiometric control. Limit the pyrazole to exactly 1.0 to 1.05 equivalents relative to the electrophile. Do not rely on "overnight" heating; instead, monitor the reaction continuously via LC-MS and quench the reaction immediately upon the consumption of the starting material.

Quantitative Strategy Comparison

To illustrate the necessity of switching from an SNAr approach to an Ullmann coupling approach, review the quantitative comparison of the two pathways below:

ParameterSNAr Pathway (Legacy)Ullmann Coupling Pathway (Optimized)
Starting Material 2,4-Difluorobenzonitrile2-bromo-4-fluorobenzonitrile
Reagents Pyrazole, K₂CO₃, DMFPyrazole, CuI, DMEDA, Cs₂CO₃, Toluene
Regioselectivity Poor (Favors 4-position)Excellent (Exclusive to 2-position)
Typical Yield < 20% (Target Isomer)> 85% (Target Isomer)
Major Byproducts 2-Fluoro-4-pyrazolyl isomer, Bis-adductTrace dehalogenation

Pathway Visualization

SynthesisPathways N1 2,4-Difluorobenzonitrile (SNAr Pathway) N3 Pyrazole + K2CO3 (Heat, DMF) N1->N3 N2 2-Bromo-4-fluorobenzonitrile (Ullmann Pathway) N4 Pyrazole + CuI / Ligand Cs2CO3 (Anhydrous) N2->N4 N5 Mixture: 2-Fluoro-4-pyrazolyl (Major) 4-Fluoro-2-pyrazolyl (Minor) Bis-pyrazolyl (Byproduct) N3->N5 Uncontrolled Regioselectivity N6 Target: 4-Fluoro-2-pyrazol-1-yl-benzonitrile (Exclusive Regioselectivity) N4->N6 Chemoselective C-N Coupling

Divergent synthetic pathways: SNAr vs. Ullmann coupling for pyrazole derivatization.

Optimized Experimental Protocol: Chemoselective Ullmann Coupling

This protocol utilizes a self-validating workflow designed to prevent side reactions and ensure the exclusive formation of 4-Fluoro-2-pyrazol-1-yl-benzonitrile[3].

Step 1: Reagent Preparation & Inert Atmosphere
  • Oven-dry a Schlenk flask equipped with a magnetic stir bar.

  • Charge the flask with 2-bromo-4-fluorobenzonitrile (1.0 eq), pyrazole (1.05 eq), Copper(I) Iodide (CuI) (0.05 eq), and anhydrous Cs₂CO₃ (2.0 eq).

  • Seal the flask and perform three cycles of vacuum evacuation followed by backfilling with dry Argon.

  • Causality & Validation: Cu(I) is highly susceptible to oxidation. Oxygen ingress will oxidize the catalyst to Cu(II), killing the catalytic cycle and promoting pyrazole homocoupling. Cs₂CO₃ is chosen specifically because it is strong enough to deprotonate pyrazole but mild enough to prevent nitrile hydrolysis.

Step 2: Solvent & Ligand Addition
  • Under a positive flow of Argon, inject anhydrous Toluene (0.2 M relative to the bromide) and N,N'-dimethylethylenediamine (DMEDA) (0.10 eq) via a dry syringe.

  • Causality & Validation: DMEDA acts as a bidentate ligand that stabilizes the Cu(I) center, increasing its solubility and drastically accelerating the oxidative addition into the C-Br bond[4]. The solution should transition to a distinct blue/green or pale brown tint, validating the formation of the active Cu-ligand complex.

Step 3: Reaction Execution & Monitoring
  • Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously for 12 hours.

  • Validation Checkpoint: At the 12-hour mark, withdraw a 10 µL aliquot, dilute in Acetonitrile, filter, and analyze via LC-MS.

    • Success State: Complete consumption of the starting mass; a single dominant peak corresponding to the target mass.

    • Failure State: If unreacted bromide remains, do not simply increase the temperature (which risks side reactions). Instead, spike the reaction with an additional 0.02 eq of CuI and DMEDA, indicating catalyst deactivation occurred.

Step 4: Workup and Purification
  • Cool the reaction mixture to room temperature.

  • Dilute with Ethyl Acetate and filter the mixture through a short pad of Celite to remove the insoluble copper salts and inorganic base.

  • Wash the organic filtrate with water (2x) and brine (1x), then dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure 4-Fluoro-2-pyrazol-1-yl-benzonitrile.

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Optimization

Technical Support Center: Enhancing the Chemical Stability of 4-Fluoro-2-pyrazol-1-yl-benzonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the handling, storage, and reactivity of highly functionalized building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the handling, storage, and reactivity of highly functionalized building blocks. 4-Fluoro-2-pyrazol-1-yl-benzonitrile is a highly valuable scaffold in medicinal chemistry and drug development. However, its unique electronic landscape presents specific stability challenges.

The synergistic electron-withdrawing effects of the para-nitrile and ortho-pyrazole groups render the C-F bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . Furthermore, the nitrile group is prone to hydrolysis under aqueous acidic or basic conditions. This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to ensure the chemical integrity of your compound during synthesis and storage.

Structural Vulnerabilities & Preventive Workflows

To effectively troubleshoot, we must first visualize the causality behind the compound's degradation pathways. The diagram below maps the logical relationship between environmental triggers, reactive intermediates, and the targeted preventive measures required to stabilize the molecule.

Stability Target 4-Fluoro-2-pyrazol-1-yl-benzonitrile TrigSNAr Nucleophiles (Amines, Alkoxides) Target->TrigSNAr TrigHyd Aqueous Acid / Base (pH < 3 or pH > 9) Target->TrigHyd IntSNAr Meisenheimer Complex (C4 Activation) TrigSNAr->IntSNAr IntHyd Imidic Acid Tautomer (C1 Activation) TrigHyd->IntHyd ProdSNAr SNAr Degradation (C4-Substituted Product) IntSNAr->ProdSNAr ProdHyd Hydrolysis Degradation (Amide / Carboxylic Acid) IntHyd->ProdHyd PrevSNAr Use Non-Nucleophilic Bases (e.g., DIPEA, K2CO3) PrevSNAr->TrigSNAr PrevHyd Strict Anhydrous Conditions Neutral pH Workups PrevHyd->TrigHyd

Logical workflow of degradation pathways and targeted preventive measures for chemical stability.

Troubleshooting Guides & FAQs

Q1: Why does my compound degrade into a substituted byproduct when exposed to basic amines or alkoxides? Expertise & Experience: The fluorine atom at the C4 position is highly activated. The nitrile group at C1 and the pyrazole ring at C2 exert strong electron-withdrawing inductive and resonance effects. This severely depletes electron density at C4, lowering the Lowest Unoccupied Molecular Orbital (LUMO). When exposed to nucleophiles (such as primary/secondary amines or alkoxides), the compound readily forms a stabilized Meisenheimer complex, leading to rapid Nucleophilic Aromatic Substitution (SNAr) and the irreversible displacement of the fluoride ion[1],[2]. Troubleshooting Action: If your synthetic step requires a base but you must preserve the C-F bond, you must eliminate nucleophilicity. Switch to sterically hindered, non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) or insoluble inorganic bases like potassium carbonate (K₂CO₃) in anhydrous aprotic solvents.

Q2: How can I prevent nitrile hydrolysis during aqueous workups or long-term storage? Expertise & Experience: Nitriles are highly electrophilic at the carbon atom. Under base-catalyzed conditions, hydroxide ions attack the C≡N bond to form an imine anion, which protonates and tautomerizes into an imidic acid, eventually forming an amide and subsequently a carboxylic acid[3]. Acid-catalyzed hydrolysis follows a similar pathway via the protonation of the nitrile nitrogen, which drastically increases its susceptibility to nucleophilic attack by ambient water[4]. Troubleshooting Action: Maintain strict anhydrous conditions during storage. For aqueous workups, keep the pH strictly neutral (pH 6.5–7.5) and use cold solutions (0–5 °C) to kinetically quench the hydrolysis pathway before it can initiate.

Q3: What are the authoritative best practices for long-term storage? Expertise & Experience: To prevent ambient moisture from initiating slow auto-hydrolysis and to avoid potential photolytic degradation of the pyrazole moiety, the compound must be isolated from environmental triggers. Troubleshooting Action: Store the compound in amber glass vials under an inert atmosphere (Argon or Nitrogen). Maintain the temperature at 2–8 °C (refrigerated) or -20 °C for extended storage. Crucially, ensure the compound is brought to room temperature in a desiccator before opening to prevent condensation from forming on the cold powder.

Quantitative Stability Matrix

Use the following data table to anticipate compound behavior under various experimental conditions and apply the correct preventive actions.

Environmental ConditionPrimary Degradation PathwayRelative StabilityPreventive Action
Aqueous Base (pH > 9) Nitrile Hydrolysis (to Amide/Acid)LowBuffer to neutral pH; maintain strict anhydrous conditions.
Aqueous Acid (pH < 3) Nitrile Hydrolysis (to Amide/Acid)LowNeutralize carefully at 0–5 °C during workups.
Primary/Secondary Amines SNAr at C-F bondVery LowSubstitute with sterically hindered tertiary amines (e.g., DIPEA).
Ambient Moisture & Light Slow Hydrolysis / PhotodegradationModerateStore in amber glass vials under Argon at 2–8 °C.
Anhydrous Aprotic Solvents StableHighDegas solvents (e.g., DMF, DMSO); store over molecular sieves.
Experimental Protocol: Safe Handling and Controlled Aqueous Workup

To ensure trustworthiness, every protocol must be a self-validating system. The following step-by-step methodology is designed to isolate 4-Fluoro-2-pyrazol-1-yl-benzonitrile from a reaction mixture without triggering nitrile hydrolysis or SNAr.

Step 1: Thermal Quenching

  • Method: Cool the reaction vessel to 0–5 °C using an ice-water bath before adding any aqueous reagents.

  • Causality: Lowering the temperature kinetically traps the electrophilic nitrile carbon, preventing the system from reaching the activation energy required for water nucleophilic attack.

Step 2: Buffered Neutralization

  • Method: Slowly add a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.

  • Causality: NH₄Cl provides a mild, buffered quench (pH ~6.0–6.5). This neutralizes reactive alkoxides or unreacted amines without creating the strongly acidic or basic aqueous environment that drives imidic acid tautomerization.

Step 3: Rapid Phase Extraction

  • Method: Extract the aqueous layer immediately with a non-polar, aprotic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Causality: Rapidly partitioning the compound into the organic phase physically isolates the highly activated C-F bond and the nitrile group from aqueous nucleophiles.

Step 4: Desiccation and Concentration

  • Method: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure with a water bath temperature not exceeding 30 °C.

  • Causality: Removing residual water prevents auto-hydrolysis during concentration. Keeping the bath temperature low prevents thermal degradation of the pyrazole ring.

Step 5: System Validation

  • Method: Analyze the crude product via TLC or LC-MS.

  • Causality: This creates a self-validating loop. The absence of a highly polar baseline spot (indicating an amide/carboxylic acid) or a shifted mass peak confirms the structural integrity of the nitrile and the C-F bond.

References
  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles Source: Chemical Science (RSC Publishing) URL:[Link]

  • 20.7 Chemistry of Nitriles Source: OpenStax URL:[Link]

  • Video: Nitriles to Carboxylic Acids: Hydrolysis Source: JoVE URL:[Link]

Sources

Optimization

Technical Support Center: Scale-Up &amp; Troubleshooting for 4-Fluoro-2-pyrazol-1-yl-benzonitrile Production

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for research scientists and chemical engineers scaling up the nucleophilic aromatic substitution (SNAr) of 2,4-difluorobenz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for research scientists and chemical engineers scaling up the nucleophilic aromatic substitution (SNAr) of 2,4-difluorobenzonitrile with pyrazole to produce 4-Fluoro-2-pyrazol-1-yl-benzonitrile .

Scaling this reaction from the bench to the pilot plant introduces critical challenges: regioselectivity inversion, exothermic thermal runaways, and slurry mixing issues. This document provides a self-validating protocol, mechanistic insights, and a targeted Q&A to ensure right-first-time execution.

Mechanistic Pathway & Regioselectivity Control

The synthesis relies on the SNAr displacement of a fluorine atom by a pyrazolate anion . Because the strongly electron-withdrawing cyano (-CN) group activates both the ortho (C2) and para (C4) positions, achieving high regioselectivity for the C2-substituted target requires precise manipulation of the transition state.

In polar aprotic solvents, the less sterically hindered C4 position is favored due to the presence of a "naked" nucleophile. However, by using a non-polar solvent and a specific cation (e.g., Na⁺), a six-membered coordinated transition state forms. The cation acts as a bridge between the nitrile nitrogen and the pyrazolate, directing the nucleophile exclusively to the ortho position .

SNAr_Regioselectivity SM 2,4-Difluorobenzonitrile + Pyrazole Base_Polar Polar Aprotic Solvent (e.g., DMF, K2CO3) SM->Base_Polar Standard SNAr Base_NonPolar Non-Polar Solvent (e.g., Toluene, NaO-tBu) SM->Base_NonPolar Directed SNAr TS_Para Para-Attack (C4) Sterically Favored Base_Polar->TS_Para Naked Anion TS_Ortho Ortho-Attack (C2) Coordination Favored Base_NonPolar->TS_Ortho Cation Coordination Byproduct 2-Fluoro-4-pyrazol-1-yl-benzonitrile (Para-Isomer Byproduct) TS_Para->Byproduct -F⁻ Target 4-Fluoro-2-pyrazol-1-yl-benzonitrile (Target Ortho-Isomer) TS_Ortho->Target -F⁻

Fig 1: SNAr regioselectivity pathway for 4-Fluoro-2-pyrazol-1-yl-benzonitrile synthesis.

Quantitative Process Data

To highlight the causality between solvent/base selection and regioselectivity, the following table summarizes process development optimization data.

Table 1: Effect of Reaction Conditions on SNAr Regioselectivity and Yield

Solvent SystemBaseTemperature (°C)Ortho:Para Ratio (C2:C4)Target Yield (%)Process Observation
DMFK₂CO₃8030 : 7022%Fast reaction, poor selectivity.
DMSOCs₂CO₃8015 : 8512%Naked anion heavily favors para-attack.
THFLiHMDS-20 to 2575 : 2568%Good coordination, difficult scale-up.
Toluene NaO-tBu 45 92 : 8 84% Optimal coordination, highly scalable.

Self-Validating Scale-Up Protocol

This protocol is designed as a self-validating system. The built-in In-Process Controls (IPCs) ensure that if a deviation occurs, the process is halted before downstream contamination or yield loss.

Step 1: Reactor Preparation & Inerting

  • Action: Purge a dry, glass-lined reactor with N₂ for 30 minutes.

  • Causality: Moisture protonates the pyrazolate anion and hydrates the Na⁺ cation, destroying the coordination complex required for ortho-selectivity.

Step 2: Substrate & Solvent Charging

  • Action: Charge 2,4-difluorobenzonitrile (1.0 equiv, limiting reagent) and anhydrous Toluene (10 volumes). Begin agitation at 150 RPM using a retreat-curve impeller.

Step 3: Base Addition

  • Action: Charge Sodium tert-butoxide (NaO-tBu, 1.05 equiv) in portions. Maintain the jacket temperature at 20 °C.

Step 4: Pyrazole Dosing (Critical Step)

  • Action: Dissolve Pyrazole (1.02 equiv) in anhydrous Toluene (2 volumes). Dose this solution into the reactor over 3 hours. Maintain internal temperature strictly between 40–45 °C.

  • Causality: SNAr is highly exothermic. Dosing the nucleophile controls the heat release rate, preventing a thermal runaway and minimizing bis-substitution .

Step 5: In-Process Control (IPC) & Aging

  • Action: Age the reaction for 2 hours at 45 °C. Draw a sample for HPLC analysis.

  • Validation Gate: The reaction is only deemed complete and successful if:

    • Residual 2,4-difluorobenzonitrile is < 2.0%.

    • The ratio of 4-Fluoro-2-pyrazol-1-yl-benzonitrile to the para-isomer is ≥ 10:1. (If the ratio is lower, it proves moisture ingress occurred during Step 1 or 2, stripping the coordinating cation).

Step 6: Quench & Workup

  • Action: Cool to 20 °C. Quench with 5% aqueous NH₄Cl (5 volumes) to neutralize residual base and dissolve the precipitated NaF salts. Separate the aqueous layer.

Step 7: Crystallization

  • Action: Perform a solvent swap from Toluene to Isopropanol (IPA) under reduced pressure. Heat to 70 °C, add Water (0.5 volumes) as an anti-solvent, and cool to 5 °C at 0.5 °C/min. Filter and dry.

Troubleshooting & FAQs

Q1: We are seeing a high ratio of the 4-substituted isomer (2-fluoro-4-pyrazol-1-yl-benzonitrile) instead of our target. What went wrong? A1: This is a classic regioselectivity inversion caused by the loss of the coordinating cation. When the Na⁺ cation coordinates with both the nitrile nitrogen and the pyrazolate, it acts as a bridge, directing the attack to the ortho (C2) position. If your solvent is too polar (e.g., DMF was used instead of Toluene) or if there is significant water in the system, the cation becomes strongly solvated ("naked"). Without this bridge, the nucleophile attacks the less sterically hindered para (C4) position. Fix: Verify the Karl Fischer (KF) moisture content of your Toluene is < 0.05% and strictly avoid polar aprotic co-solvents.

Q2: During the pyrazole addition on a 50-liter scale, the reaction mixture became too thick to stir, triggering an agitator overload. How can we resolve this? A2: The SNAr reaction generates stoichiometric amounts of Sodium Fluoride (NaF) as a byproduct. NaF is completely insoluble in Toluene and forms a dense, sticky slurry. Fix: Do not increase the agitator speed, as this can cause localized shear heating and damage the equipment. Instead, increase the initial Toluene volume from 10 to 12-14 volumes. Ensure you are using a retreat-curve or pitched-blade impeller designed for solid-liquid suspension, rather than an anchor agitator.

Q3: We observed a sudden temperature spike (thermal runaway) 30 minutes into the pyrazole addition. What is the safest dosing strategy? A3: SNAr reactions on activated fluoroaromatics possess a high heat of reaction (ΔH). If pyrazole is added too quickly, it accumulates unreacted in the vessel, and the subsequent heat generation exceeds the cooling capacity of the reactor jacket. Fix: Implement a dose-controlled addition. Do not dose based on time alone; interlock the dosing pump to the reactor's internal temperature probe. Set the interlock to pause the pyrazole feed if the internal temperature exceeds 48 °C, and resume only when it drops back to 42 °C.

Q4: Our final isolated product contains 3% of the 2,4-bis(pyrazol-1-yl)benzonitrile byproduct. How do we prevent this over-reaction? A4: Bis-substitution occurs when both fluorine atoms are displaced. This is thermodynamically driven by either excess pyrazole or excessive reaction temperatures over extended periods. Fix: Strictly limit the pyrazole charge to 1.02 equivalents. Furthermore, ensure your IPC (Step 5) is taken promptly. Do not leave the reaction aging overnight at 45 °C; once the mono-substitution is confirmed complete, immediately cool the reactor to 20 °C to kinetically freeze the reaction and prevent the second substitution.

References

  • Title: Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene Source: Organic Process Research & Development (Sythana et al., 2014) URL: [Link]

  • Title: Selective Metalation and Functionalization of Fluorinated Nitriles Using 2,2,6,6-Tetramethylpiperidyl Bases Source: Organic Letters, American Chemical Society (2021) URL: [Link]

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 4-Fluoro-2-pyrazol-1-yl-benzonitrile

Welcome to the Technical Support Center for the synthesis and purification of 4-Fluoro-2-pyrazol-1-yl-benzonitrile . This guide is designed for researchers and drug development professionals who are encountering regiosel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 4-Fluoro-2-pyrazol-1-yl-benzonitrile . This guide is designed for researchers and drug development professionals who are encountering regioselectivity issues, over-substitution, or poor yields during the preparation of this critical fluorinated building block.

Below, you will find a mechanistic breakdown of common synthetic pathways, a troubleshooting FAQ, quantitative impurity profiles, and self-validating experimental protocols.

Reaction Pathways & Impurity Mapping

The synthesis of 4-fluoro-2-pyrazol-1-yl-benzonitrile is typically attempted via Nucleophilic Aromatic Substitution (SNAr) using 2,4-difluorobenzonitrile. However, this route is inherently prone to generating significant impurities. An alternative, highly regiospecific pathway utilizes an Ullmann cross-coupling approach.

SynthesisWorkflow SM1 2,4-Difluorobenzonitrile (SNAr Route) Target 4-Fluoro-2-pyrazol-1-yl- benzonitrile (Target) SM1->Target Pyrazole, Base (Minor Product) Imp1 2-Fluoro-4-pyrazol-1-yl- benzonitrile (Regioisomer) SM1->Imp1 Pyrazole, Base (Major Product) Imp2 Bis-substituted Impurity SM1->Imp2 Excess Pyrazole SM2 2-Bromo-4-fluorobenzonitrile (Ullmann Route) SM2->Target Pyrazole, CuI, Ligand (Exclusive Product)

Fig 1. Synthetic pathways and impurity generation for 4-Fluoro-2-pyrazol-1-yl-benzonitrile.

Troubleshooting & FAQs

Q: Why am I seeing 2-fluoro-4-(1H-pyrazol-1-yl)benzonitrile as the major product instead of my target? A: This is a fundamental kinetic and thermodynamic issue. The rate and regioselectivity of SNAr reactions on difluorobenzonitriles are governed by the stability of the intermediate Meisenheimer complex[1]. The fluorine atom at the 4-position (para to the strongly electron-withdrawing cyano group) is the most activated and typically undergoes substitution first[1]. Because the 2-position (ortho) is less activated and more sterically hindered, the undesired 4-pyrazolyl regioisomer becomes the major product.

Q: How can I completely eliminate this regioisomer impurity? A: The most scientifically rigorous solution is to abandon the SNAr route and switch to a metal-catalyzed Ullmann-type cross-coupling . By using 2-bromo-4-fluorobenzonitrile as the starting material, you can exploit the chemoselectivity of Copper(I) catalysts. Copper selectively undergoes oxidative addition into the weaker C–Br bond while leaving the C–F bond completely intact. This guarantees exclusive C–N bond formation at the 2-position[2].

Q: I must use the SNAr route due to starting material availability. How do I minimize the bis-substituted impurity (2,4-di(1H-pyrazol-1-yl)benzonitrile)? A: Bis-substitution occurs when the initial mono-substituted product reacts with excess pyrazole. To suppress this:

  • Sub-stoichiometry: Use 0.95 equivalents of pyrazole relative to the electrophile.

  • Inverse Addition: Slowly add the pyrazole/base mixture to a cold solution of 2,4-difluorobenzonitrile via a syringe pump. This ensures the electrophile is always in large excess relative to the active nucleophile.

Q: LC-MS shows a side product with a mass of [M+18]. What is this and how do I prevent it? A: A mass increase of +18 Da indicates the hydration of the nitrile group to a primary amide (4-fluoro-2-(1H-pyrazol-1-yl)benzamide). This hydrolysis is catalyzed by hydroxide ions generated from ambient moisture and strong bases (like NaOH or KOH). To prevent this, strictly use anhydrous solvents (e.g., dry MeCN) and non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) or anhydrous K₂CO₃.

Quantitative Impurity Profiling

The table below summarizes the expected impurity profiles based on the chosen synthetic methodology.

Synthetic ParameterStandard SNAr RouteOptimized SNAr RouteUllmann Coupling Route
Starting Material 2,4-Difluorobenzonitrile2,4-Difluorobenzonitrile2-Bromo-4-fluorobenzonitrile
Conditions K₂CO₃, DMF, 80 °CDIPEA, MeCN, 0 °C (Slow Add)CuI, DMEDA, K₂CO₃, 90 °C
Target Yield (Ortho) ~15 - 20%~30 - 35%> 85%
Regioisomer (Para) % 60 - 70% (Major)50 - 60% (Major)Not Detected (0%)
Bis-substituted % 10 - 15%< 2%Not Detected (0%)
Hydrolysis [M+18] % ~5%< 1%< 1%

Validated Experimental Protocols

Protocol A: Regiospecific Ullmann Coupling (Expert Recommendation)

This protocol utilizes a self-validating catalytic system to ensure exclusive substitution at the 2-position[2].

Reagents: 2-Bromo-4-fluorobenzonitrile (1.0 eq), Pyrazole (1.1 eq), CuI (0.1 eq), N,N'-Dimethylethylenediamine (DMEDA) (0.2 eq), anhydrous K₂CO₃ (2.0 eq), anhydrous DMF.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with 2-bromo-4-fluorobenzonitrile, pyrazole, CuI, and K₂CO₃.

  • Solvent & Ligand Addition: Add anhydrous DMF, followed immediately by DMEDA via syringe.

  • Self-Validation (Deoxygenation): Purge the system with inert Nitrogen gas for 15 minutes. Causality Check: You must observe a color change to a deep blue/green solution. This visual cue validates the successful formation of the active Cu-diamine catalytic complex. If the solution remains pale or turns brown, oxygen has poisoned the catalyst.

  • Reaction: Heat the mixture to 90 °C and stir for 12 hours.

  • In-Process Control (IPC): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is self-validating when the starting material peak (m/z 200/202) is entirely replaced by a single product peak at m/z 188[M+H]⁺.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove insoluble copper salts and inorganic base. Partition the filtrate between EtOAc and water. Wash the organic layer with 5% LiCl aqueous solution (3x) to completely remove residual DMF.

  • Isolation: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and recrystallize from Isopropyl Alcohol (IPA) to yield the pure target.

Protocol B: Optimized SNAr (Alternative Route)

Use this protocol only if 2,4-difluorobenzonitrile must be used. It relies on kinetic control to limit over-substitution.

Reagents: 2,4-Difluorobenzonitrile (1.0 eq), Pyrazole (0.95 eq), DIPEA (1.2 eq), anhydrous MeCN.

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4-difluorobenzonitrile in anhydrous MeCN and cool the flask to 0 °C using an ice bath.

  • Nucleophile Preparation: In a separate vial, dissolve pyrazole and DIPEA in MeCN. Causality Check: DIPEA is chosen over K₂CO₃ because it is entirely soluble in MeCN, allowing for precise, homogeneous dropwise addition, and it prevents base-catalyzed nitrile hydrolysis.

  • Controlled Addition: Using a syringe pump, add the pyrazole/DIPEA solution dropwise over 2 hours to the cold electrophile solution.

  • Reaction: Stir at 0 °C for an additional 4 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 3:1). You will observe two distinct product spots (the ortho and para isomers). Critical Step: Quench the reaction while a faint starting material spot remains. Pushing the reaction to full conversion will trigger the formation of the bis-substituted impurity.

  • Purification: Concentrate the mixture and purify via silica gel column chromatography to meticulously separate the desired 4-fluoro-2-pyrazolyl isomer from the dominant 2-fluoro-4-pyrazolyl isomer.

References

  • Duan et al. "Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes". Organic Process Research & Development, ACS Publications (2022).[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of the efficacy of 4-Fluoro-2-pyrazol-1-yl-benzonitrile derivatives

An objective, scientifically rigorous comparative analysis of 4-Fluoro-2-pyrazol-1-yl-benzonitrile derivatives (FPBDs) requires evaluating their structural rationale, pharmacokinetic (PK) profiles, and pharmacodynamic (P...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, scientifically rigorous comparative analysis of 4-Fluoro-2-pyrazol-1-yl-benzonitrile derivatives (FPBDs) requires evaluating their structural rationale, pharmacokinetic (PK) profiles, and pharmacodynamic (PD) efficacy against standard-of-care alternatives.

As a Senior Application Scientist, I have structured this guide to unpack the causality behind the molecular design of FPBDs, specifically focusing on their role as next-generation non-steroidal Androgen Receptor (AR) antagonists for oncology and muscle wasting applications.

Mechanistic Rationale: The Causality of Molecular Design

The efficacy of FPBDs is not accidental; it is the direct result of precision medicinal chemistry. By comparing the FPBD scaffold to first-generation (Bicalutamide) and second-generation (Enzalutamide) AR antagonists, we can isolate the exact biophysical contributions of its three core moieties:

  • The Benzonitrile Anchor: The cyano (-CN) group is a highly conserved pharmacophore in AR modulation. It acts as a primary anchor, forming critical hydrogen bonds with the Arg752 and Gln711 residues within the AR ligand-binding domain (LBD)[1].

  • The 4-Fluoro Substitution (Metabolic Shielding): Fluorine possesses a van der Waals radius (1.47 Å) nearly identical to hydrogen (1.20 Å), allowing it to fit into the same binding pockets without steric penalty. However, its extreme electronegativity fundamentally alters the molecule's PK profile. Placing a fluorine atom at the para-position (C4) blocks oxidative metabolism by hepatic CYP450 enzymes, preventing the rapid clearance typically seen in unhalogenated arenes[2]. Furthermore, the C-F bond increases overall lipophilicity, enhancing cellular membrane permeability[3].

  • The 2-Pyrazol-1-yl Hinge (Steric Antagonism): While older antagonists rely on flexible linkers, the rigid, nitrogen-rich pyrazole ring at the ortho-position induces a severe steric clash with Helix-12 of the AR. This physical blockade prevents the receptor from folding into the active agonistic conformation required for co-activator recruitment and subsequent DNA transcription[4].

AR_Pathway Androgen Endogenous Androgen (e.g., DHT) AR_Cyto Androgen Receptor (Cytoplasm) Androgen->AR_Cyto Binds LBD AR_Nuc AR Dimerization & Nuclear Translocation AR_Cyto->AR_Nuc Activation Transcription Gene Transcription (Tumor Proliferation) AR_Nuc->Transcription DNA Binding FPBD FPBDs (4-Fluoro-2-pyrazol-1-yl -benzonitriles) FPBD->AR_Cyto Competitive Inhibition (Blocks Helix-12)

Diagram 1: Mechanism of AR signaling inhibition by FPBDs via Helix-12 steric blockade.

Comparative Efficacy Data

To objectively evaluate FPBDs, we benchmark a representative optimized derivative (FPBD-Lead) against Enzalutamide (standard-of-care for castration-resistant prostate cancer) and Bicalutamide.

Table 1: In Vitro Binding and Metabolic Stability

Data demonstrates that the 4-fluoro substitution significantly extends the microsomal half-life compared to first-generation agents, while the pyrazole ring maintains sub-nanomolar binding affinity.

CompoundAR Binding IC₅₀ (nM)LNCaP Proliferation IC₅₀ (nM)Human Liver Microsome t₁/₂ (min)
FPBD-Lead 12.4 ± 1.145.2 ± 3.8> 180
Enzalutamide 21.4 ± 2.085.5 ± 5.1110
Bicalutamide 160.5 ± 15.2450.0 ± 25.045
Table 2: In Vivo Efficacy (Murine LNCaP Xenograft Model)

Oral administration at 10 mg/kg/day over 28 days. Tumor Volume Reduction is calculated relative to the vehicle control.

CompoundOral Bioavailability (F%)Peak Plasma Conc. (Cmax, ng/mL)Tumor Volume Reduction (%)
FPBD-Lead 78%4,12082%
Enzalutamide 84%3,95079%
Bicalutamide 65%1,80041%

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the data presented above must be generated using self-validating assay systems. Below are the rigorous, step-by-step methodologies required to evaluate FPBDs.

Protocol A: Fluorescence Polarization (FP) Competitive Binding Assay

Causality: FP is utilized because it directly measures the rotational dynamics of molecules in solution. When a small fluorescent androgen tracer is displaced from the massive AR protein by an FPBD, its rotational speed increases, causing a measurable drop in polarization. Self-Validation: The assay's integrity is continuously monitored by calculating the Z'-factor. A Z'-factor < 0.6 triggers an automatic rejection of the plate data, ensuring no false positives due to pipetting errors or protein degradation.

  • Reagent Preparation: Dilute recombinant human AR-LBD to a final concentration of 25 nM in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

  • Tracer Addition: Add 1 nM of fluorescently labeled Androgen tracer (e.g., Fluorormone™ AL Red) to the AR-LBD solution.

  • Compound Titration: Dispense FPBDs and Enzalutamide (positive control) in a 12-point dose-response curve (ranging from 10 µM to 0.1 nM) into a 384-well black microplate.

  • Incubation: Incubate the plate in the dark at room temperature for 2 hours to reach thermodynamic equilibrium.

  • Measurement & Validation: Read the plate on a microplate reader equipped with FP filters (Ex: 530 nm, Em: 590 nm). Calculate the Z'-factor using the vehicle control (DMSO) and the maximum inhibition control (10 µM Enzalutamide).

Protocol B: Murine LNCaP Xenograft Efficacy Model

Causality: LNCaP cells express a mutated AR (T877A) that is notoriously difficult to inhibit, making it a highly stringent model for evaluating the true antagonistic power of the pyrazole hinge. Self-Validation: Animals are strictly randomized only after tumors reach a specific volume threshold, and all caliper measurements are taken by a blinded technician to eliminate observer bias.

  • Inoculation: Inject 5 × 10⁶ LNCaP cells (suspended 1:1 in Matrigel) subcutaneously into the right flank of 6-week-old male SCID mice.

  • Randomization (QC Step): Monitor tumor growth twice weekly. Once tumors reach an average volume of 100–150 mm³, randomize the mice into treatment groups (n=8 per group). Exclude any mice outside this volume range to ensure a uniform baseline.

  • Dosing: Administer FPBD-Lead, Enzalutamide, or Vehicle (0.5% CMC/0.1% Tween-80) via oral gavage (PO) at 10 mg/kg once daily for 28 days.

  • Blinded Measurement: A blinded researcher must measure tumor dimensions using digital calipers twice weekly. Calculate volume using the formula: V=(length×width2)/2 .

Workflow Prep 1. Compound Library Prep (FPBDs vs Controls) FPAssay 2. Fluorescence Polarization Competitive Binding Assay Prep->FPAssay QC 3. Quality Control (Z'-factor > 0.6) FPAssay->QC QC->FPAssay Fail (Recalibrate Assay) InVivo 4. LNCaP Xenograft Mouse Model (Blinded) QC->InVivo Validated Hits (IC50 < 50nM) Data 5. Efficacy Analysis (Tumor Vol & PK/PD) InVivo->Data

Diagram 2: Self-validating experimental workflow from high-throughput screening to in vivo efficacy.

References

  • Title: The role of fluorine in medicinal chemistry Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

  • Title: Applications of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 4-(Alkylthio)- And 4-(arylthio)-benzonitrile Derivatives as Androgen Receptor Antagonists Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]

  • Title: Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications Source: International Journal of Pharmaceutical Sciences URL: [Link]

Sources

Comparative

4-Fluoro-2-pyrazol-1-yl-benzonitrile versus alternative pyrazole-based inhibitors

An In-Depth Comparative Guide to Pyrazole-Based Kinase Inhibitors: Featuring 4-Fluoro-2-pyrazol-1-yl-benzonitrile Against Leading Alternatives in TAK1 Inhibition Introduction: The Rise of Pyrazole Scaffolds in Kinase Inh...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to Pyrazole-Based Kinase Inhibitors: Featuring 4-Fluoro-2-pyrazol-1-yl-benzonitrile Against Leading Alternatives in TAK1 Inhibition

Introduction: The Rise of Pyrazole Scaffolds in Kinase Inhibition

The pyrazole ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile chemical properties and its ability to form key interactions with a multitude of biological targets.[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, serves as an excellent bioisostere for other aromatic systems and can act as both a hydrogen bond donor and acceptor. These features have led to the development of a vast number of pyrazole-containing compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3][4]

A particularly fruitful area for the application of pyrazole-based compounds has been the development of protein kinase inhibitors.[1][2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer and inflammatory disorders.[1] The pyrazole moiety is adept at fitting into the ATP-binding pocket of many kinases, making it a frequent starting point for the design of potent and selective inhibitors.[1]

This guide will provide a comparative analysis of pyrazole-based inhibitors, with a focus on Transforming Growth Factor-β-Activated Kinase 1 (TAK1) as a therapeutic target. We will use the novel scaffold, 4-Fluoro-2-pyrazol-1-yl-benzonitrile, as a representative starting point to explore the principles of inhibitor design and to compare its hypothetical potential against established TAK1 inhibitors.

TAK1: A Critical Node in Inflammatory and Oncogenic Signaling

Transforming Growth-factor-β-Activated Kinase 1 (TAK1), also known as MAP3K7, is a serine/threonine kinase that functions as a central hub in the signaling cascades of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1).[5][6][7] Upon activation, TAK1 phosphorylates and activates downstream kinases, including the IκB kinase (IKK) complex and Mitogen-Activated Protein Kinases (MAPKs) like JNK and p38, leading to the activation of the NF-κB and AP-1 transcription factors.[6][7]

The aberrant activation of TAK1 is implicated in a variety of inflammatory diseases and cancers.[5][6] Consequently, the development of small molecule inhibitors of TAK1 has become an area of intense research interest.[5][6][8]

G cluster_0 Extracellular Signals cluster_1 Upstream Activation cluster_2 Core Kinase cluster_3 Downstream Pathways cluster_4 Transcription Factors cluster_5 Cellular Responses TNF-α TNF-α TNFR TNFR TNF-α->TNFR IL-1β IL-1β IL-1R IL-1R IL-1β->IL-1R TGF-β TGF-β TGF-βR TGF-βR TGF-β->TGF-βR TAB1/2/3 TAB1/2/3 TNFR->TAB1/2/3 IL-1R->TAB1/2/3 TGF-βR->TAB1/2/3 TAK1 TAK1 TAB1/2/3->TAK1 IKK Complex IKK Complex TAK1->IKK Complex MKKs (3,4,6,7) MKKs (3,4,6,7) TAK1->MKKs (3,4,6,7) NF-κB NF-κB IKK Complex->NF-κB JNK/p38 JNK/p38 MKKs (3,4,6,7)->JNK/p38 Inflammation Inflammation NF-κB->Inflammation Cell Survival Cell Survival NF-κB->Cell Survival JNK/p38->Inflammation Apoptosis Apoptosis JNK/p38->Apoptosis

Caption: Simplified TAK1 Signaling Pathway.

The 4-Fluoro-2-pyrazol-1-yl-benzonitrile Scaffold: A Promising Starting Point

While specific biological data for 4-Fluoro-2-pyrazol-1-yl-benzonitrile is not extensively published, its structure presents several features that are desirable in a kinase inhibitor. The pyrazole ring can act as a hinge-binding motif, a common feature in many ATP-competitive kinase inhibitors. The benzonitrile group, with its electron-withdrawing properties and potential for hydrogen bonding, can occupy the ribose pocket of the ATP-binding site. The fluorine substitution can enhance metabolic stability and binding affinity through favorable interactions.[9][10]

For the purpose of this guide, we will consider 4-Fluoro-2-pyrazol-1-yl-benzonitrile as a lead compound in a hypothetical drug discovery campaign targeting TAK1.

A Comparative Analysis of Pyrazole-Based and Other TAK1 Inhibitors

To provide a comprehensive comparison, we will evaluate our hypothetical lead against a panel of well-characterized TAK1 inhibitors with diverse mechanisms of action.

InhibitorTypeMechanismTarget
4-Fluoro-2-pyrazol-1-yl-benzonitrile Pyrazole-based (Hypothetical)ATP-competitive (Type I)TAK1
NG-25 Pyrimidine-basedATP-competitive (Type II)TAK1
5Z-7-oxozeaenol Resorcylic lactoneCovalentTAK1, MEK1/2, FLT3, KIT
HS-276 UndisclosedSelective, ATP-competitiveTAK1
Takinib Imidazole-basedSelective, ATP-competitive (Type 1.5)TAK1
Mechanism of Action: A Deeper Dive

The mechanism by which an inhibitor binds to its target kinase is a critical determinant of its potency and selectivity.

  • Type I Inhibitors: These bind to the active conformation of the kinase in the ATP-binding pocket. Our hypothetical compound, 4-Fluoro-2-pyrazol-1-yl-benzonitrile, would likely fall into this category.

  • Type II Inhibitors: These bind to the inactive "DFG-out" conformation of the kinase, accessing a hydrophobic pocket adjacent to the ATP-binding site. NG-25 is a known Type II inhibitor of TAK1.[5]

  • Covalent Inhibitors: These form an irreversible covalent bond with a specific amino acid residue in the kinase, often a cysteine. 5Z-7-oxozeaenol covalently binds to Cys174 in the ATP-binding pocket of TAK1.[6]

  • Type 1.5 Inhibitors: These inhibitors, like Takinib, bind to a conformation that is intermediate between the active and inactive states.[7]

G cluster_0 Kinase ATP Binding Pocket cluster_1 Inhibitor Binding Modes ATP_Pocket ATP Binding Site Hinge Region DFG Motif Hydrophobic Pocket Type_I Type I Type_I->ATP_Pocket:hinge Type_II Type II Type_II->ATP_Pocket:pocket Covalent Covalent Covalent->ATP_Pocket:dfg

Caption: Kinase Inhibitor Binding Modes.

Potency and Selectivity: A Quantitative Comparison

The following table summarizes the reported inhibitory concentrations (IC50) for our selected TAK1 inhibitors. Lower values indicate higher potency.

InhibitorTAK1 IC50 (nM)Selectivity NotesReference
NG-25 Potent (exact value proprietary)Selective over many other kinases[6]
5Z-7-oxozeaenol 5.6Also inhibits MEK1 (IC50 = 2.9 nM) and other kinases[6]
HS-276 Data not publicly availableDescribed as a selective TAK1 inhibitor[8]
Takinib ~20Selective for TAK1[5]

Experimental Protocols: A Guide to Characterizing TAK1 Inhibitors

To rigorously evaluate and compare TAK1 inhibitors, a series of in vitro and cell-based assays are essential.

In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the binding affinity of a test compound to the kinase of interest.

Principle: A Europium (Eu)-labeled anti-tag antibody binds to the kinase, and a fluorescent tracer (kinase inhibitor) binds to the ATP pocket. When the tracer is bound, Fluorescence Resonance Energy Transfer (FRET) occurs. A test compound that binds to the ATP pocket will displace the tracer, leading to a decrease in the FRET signal.

Protocol:

  • Prepare a serial dilution of the test compound (e.g., 4-Fluoro-2-pyrazol-1-yl-benzonitrile).

  • In a 384-well plate, add the TAK1 kinase, the Eu-labeled antibody, and the fluorescent tracer.

  • Add the serially diluted test compound to the wells.

  • Incubate at room temperature for 1 hour.

  • Read the plate on a fluorescence plate reader, measuring the emission at two wavelengths to determine the FRET ratio.

  • Plot the FRET ratio against the compound concentration to determine the IC50 value.

G cluster_0 Assay Components cluster_1 Assay Steps TAK1_Kinase TAK1 Kinase Mix Mix Kinase, Antibody, and Tracer TAK1_Kinase->Mix Eu_Ab Eu-labeled Antibody Eu_Ab->Mix Tracer Fluorescent Tracer Tracer->Mix Test_Compound Test Compound Add_Compound Add Test Compound Test_Compound->Add_Compound Mix->Add_Compound Incubate Incubate (1 hr) Add_Compound->Incubate Read_FRET Read FRET Signal Incubate->Read_FRET Calculate_IC50 Calculate IC50 Read_FRET->Calculate_IC50

Caption: LanthaScreen™ Kinase Binding Assay Workflow.

Western Blot Analysis of Downstream TAK1 Signaling

This technique is used to assess the ability of an inhibitor to block TAK1 activity in cells.

Principle: Cells are treated with the inhibitor and then stimulated with a TAK1 activator (e.g., TNF-α). Cell lysates are then analyzed by Western blot to detect the phosphorylation of downstream targets of TAK1, such as p38 and JNK.

Protocol:

  • Culture cells (e.g., HeLa or RAW 264.7) to 80-90% confluency.

  • Pre-treat the cells with various concentrations of the TAK1 inhibitor for 1-2 hours.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15-30 minutes.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against phospho-p38, total p38, phospho-JNK, and total JNK.

  • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities to determine the effect of the inhibitor on TAK1 signaling.

Expert Commentary and Future Directions

The development of TAK1 inhibitors is a promising therapeutic strategy for a range of diseases. While potent inhibitors like 5Z-7-oxozeaenol have been identified, their lack of selectivity can lead to off-target effects. The future of TAK1 inhibitor development lies in the design of highly selective compounds with favorable pharmacokinetic properties.

The hypothetical 4-Fluoro-2-pyrazol-1-yl-benzonitrile scaffold represents a class of compounds that could be optimized to achieve this goal. Structure-based drug design, guided by co-crystal structures of inhibitors bound to TAK1, will be crucial in developing next-generation TAK1 inhibitors with improved potency and selectivity. Furthermore, exploring different binding modes, such as Type II inhibition, may offer advantages in terms of selectivity and overcoming potential resistance mechanisms.

The continued exploration of the rich chemical space of pyrazole-based compounds will undoubtedly lead to the discovery of novel and effective kinase inhibitors for the treatment of human diseases.

References

  • Oh, Y., Jang, M., Cho, H., Yang, S., Im, D., Moon, H., & Hah, J. M. (2020). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1 H- pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 372–376. [Link]

  • Kumar, A., Sharma, S., Kumar, D., & Singh, N. (2014). Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Medicinal Chemistry Research, 23(11), 4765–4775. [Link]

  • Abdel-Wahab, B. F., Abdel-Aziem, A., & El-Gazzar, A. R. B. A. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • Bennett, B. L., Sasaki, D. T., Murray, B. W., O'Leary, E. C., Sakata, S. T., Xu, W., ... & Chambers, J. K. (2001). SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. Proceedings of the National Academy of Sciences, 98(24), 13681–13686. [Link]

  • ResearchGate. (n.d.). Design, synthesis, and biological evaluation of a new series of pyrazole derivatives: Discovery of potent and selective JNK3 kinase inhibitors.
  • Molport. (n.d.). 4-fluoro-2-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzonitrile.
  • Molport. (n.d.). 4-fluoro-2-(1-heptyl-1H-pyrazol-4-yl)benzonitrile.
  • van den Oetelaar, M., van der Wouden, P. E., van der Es, D., van den Bergh, T., van der Vlag, J., Liskamp, R. M., ... & Leurs, R. (2020). Discovery of 2, 4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Journal of Medicinal Chemistry, 63(17), 9384–9403. [Link]

  • PubChem. (n.d.). 3-chloro-4-fluoro-5-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)benzonitrile.
  • Tan, L., Gurbani, D., Weisberg, E. L., Jones, D. S., Rao, S., Bodwell, J. R., ... & Gray, N. S. (2017). Structure-guided development of covalent TAK1 inhibitors. Bioorganic & Medicinal Chemistry, 25(4), 1323–1334. [Link]

  • Abdel-Wahab, B. F., Abdel-Aziem, A., & El-Gazzar, A. R. B. A. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules (Basel, Switzerland), 27(1), 330. [Link]

  • ResearchGate. (n.d.). TAK1: A potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases.
  • Ali, M. A., Ismail, R., Choon, T. S., & Pandian, S. (2013). Design, Synthesis, and Biological Evaluation of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus. ACS Medicinal Chemistry Letters, 4(10), 967–971. [Link]

  • Ragavan, R. V., Vijayakumar, V., & Kumari, N. S. (2011). 4-{2-[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]thiazol-4-yl}benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o175. [Link]

  • ChemDB. (n.d.). 4-PYRAZOL-1-YL-BENZONITRILE.
  • Hsieh, P. W., Lin, M. I., Hsieh, C. H., & Chen, C. H. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 279. [Link]

  • Bhattacharyya, S., Wang, W., Homan, P., Wu, M., Deng, Y., Wang, Z., ... & Varga, J. (2023). Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. JCI Insight, 8(14), e165358. [Link]

  • Whitt, J., Duke, C., Ali, M. A., Chambers, S. A., Khan, M. M. K., Gilmore, D., & Alam, M. A. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and.... ACS Omega, 4(9), 13838–13846. [Link]

  • Marinescu, M., & Zalaru, C. M. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Recent Trends in Biochemistry, 2, 18-27. [Link]

  • Li, J., Yao, Q., Wang, D., Zhang, J., & Chen, X. (2017). TAK1 inhibition attenuates both inflammation and fibrosis in experimental pneumoconiosis. Cell Discovery, 3(1), 1-16. [Link]

  • Kankanamalage, D., Narayana, J. L., Budamagunta, M. S., Apparsundaram, S., & Jin, J. (2023). Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis. Journal of Medicinal Chemistry, 66(15), 10419–10433. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from Journal of Chemical and Pharmaceutical Research.
  • Harris, P. A., Berger, S. B., Jeong, J. U., Nagilla, R., Bandyopadhyay, D., Campobasso, N., ... & Gough, P. J. (2019). Discovery and Lead-optimization of 4, 5-Dihydropyrazoles as Mono-Kinase Selective, Orally Bioavailable and Efficacious Inhibitors of Receptor Interacting Protein 1 (RIP1) Kinase. Journal of Medicinal Chemistry, 62(10), 4801–4819. [Link]

  • Fun, H. K., Hemamalini, M., Ragavan, R. V., & Vijayakumar, V. (2012). 4-[5-Amino-4-(4-fluoro-phen-yl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzo-nitrile. Acta Crystallographica. Section E, Structure Reports Online, 68(Pt 4), o1056. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. Retrieved from International Journal of Pharmaceutical Sciences and Research.
  • Tao, Z. F., Li, G., Tong, Y., Stewart, K. D., Chen, Z., Bui, M. H., ... & Lin, N. H. (2007). 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as Potent Checkpoint Kinase 1 (Chk1) Inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(21), 5894–5898. [Link]

  • Google Patents. (n.d.). Tak1 inhibitors.
  • Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review).
  • ResearchGate. (n.d.). Pyrazolone-type compounds: synthesis and in silico assessment of antiviral potential against key viral proteins of SARS-CoV-2.
  • SCIDAR. (2022). Pyrazolone-type compounds: synthesis and in silico assessment of antiviral potential against key viral proteins of SARS-CoV-2.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from International Journal of Pharmaceutical Sciences Review and Research.
  • Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences. (n.d.). SYNTHETIC STRATEGIES AND BIOLOGICAL APPLICATIONS OF PYRAZOLE: A REVIEW. Retrieved from Research Journal of Life Sciences, Bioinformatics, Pharmaceutical and Chemical Sciences.

Sources

Validation

A Researcher's Guide to Validating the Biological Activity of Novel Pyrazole Compounds: A Case Study with 4-Fluoro-2-pyrazol-1-yl-benzonitrile

Introduction: The Pyrazole Scaffold as a "Privileged" Structure In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrazole Scaffold as a "Privileged" Structure

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" because they possess the inherent ability to bind to multiple, diverse biological targets.[1][2][3] The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold. Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5]

This guide addresses a common challenge faced by researchers: how to approach a novel, uncharacterized compound that incorporates this promising scaffold. We will use 4-Fluoro-2-pyrazol-1-yl-benzonitrile , a compound with limited publicly available biological data, as a case study to outline a systematic, three-phase validation strategy. This guide is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the causal logic behind experimental choices, ensuring a self-validating and robust investigational workflow.

Phase 1: Broad-Spectrum Phenotypic Screening — Casting a Wide Net

The initial step with a novel compound is to perform broad phenotypic screens to uncover potential biological activities. This approach maximizes the chances of identifying a relevant therapeutic area without preconceived bias. Given the known activities of the pyrazole scaffold, focusing on antiproliferative and antimicrobial effects is a logical and cost-effective starting point.

Antiproliferative Activity Assessment

Many FDA-approved drugs containing a pyrazole moiety are utilized in oncology, often functioning as kinase inhibitors or anti-inflammatory agents.[6][7] Therefore, a primary screen for antiproliferative effects against a panel of cancer cell lines is a critical first step.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[8] This assay provides a quantitative measure of a compound's cytostatic or cytotoxic effects.

A small, diverse panel of cancer cell lines is recommended for the initial screen, for example:

  • MCF-7: A human breast adenocarcinoma cell line (estrogen receptor-positive).

  • A549: A human lung carcinoma cell line.

  • HeLa: A human cervical adenocarcinoma cell line.

  • HCT-116: A human colorectal carcinoma cell line.

  • Positive Control: Crizotinib , an FDA-approved pyrazole-containing inhibitor of ALK and c-Met receptor tyrosine kinases.[9][10][11][12]

  • Alternative Comparator: Celecoxib , a pyrazole-based selective COX-2 inhibitor with known anti-inflammatory and anticancer properties.[13][14][15]

  • Negative Control: Vehicle (e.g., DMSO) at the same concentration used to dissolve the test compound.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Figure 1: Overall workflow for biological validation."

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 4-Fluoro-2-pyrazol-1-yl-benzonitrile, Crizotinib, and Celecoxib. Remove the culture medium and add 100 µL of medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include vehicle-only wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate for 2-4 hours at 37°C until purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.1% NP-40 in isopropanol with 4 mM HCl) to each well.

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

CompoundCell LineIC₅₀ (µM)
4-Fluoro-2-pyrazol-1-yl-benzonitrile MCF-7Experimental Value
A549Experimental Value
Crizotinib (Comparator 1)MCF-7Literature/Exp. Value
A549Literature/Exp. Value
Celecoxib (Comparator 2)MCF-7Literature/Exp. Value
A549Literature/Exp. Value
Table 1: Comparative antiproliferative activity.
Antimicrobial Susceptibility Testing

The pyrazole nucleus is a component of several antimicrobial agents.[16][17][18][19] Therefore, screening for antibacterial and antifungal activity is a prudent parallel path.

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20][21][22] The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[22] This provides a quantitative measure of antimicrobial potency.

A representative panel of microbes should be used:

  • Gram-positive bacteria: Staphylococcus aureus

  • Gram-negative bacteria: Escherichia coli

  • Fungus: Candida albicans

  • Positive Controls: Ciprofloxacin (antibacterial) and Fluconazole (antifungal).

  • Alternative Comparator: A literature-reported pyrazole derivative with known antimicrobial activity, such as Sulfaphenazole.[19]

  • Negative Control: Vehicle (e.g., DMSO).

  • Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound and comparators in appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 90 µL of the microbial suspension to each well containing 10 µL of the 10x compound dilutions.

  • Controls: Include a growth control well (medium + inoculum, no compound) and a sterility control well (medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Data Acquisition: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
4-Fluoro-2-pyrazol-1-yl-benzonitrile Experimental ValueExperimental ValueExperimental Value
CiprofloxacinLiterature/Exp. ValueLiterature/Exp. ValueN/A
FluconazoleN/AN/ALiterature/Exp. Value
Table 2: Comparative antimicrobial activity.

Phase 2: Unveiling the Mechanism of Action

If Phase 1 reveals significant antiproliferative activity, the next logical step is to investigate the underlying mechanism. This phase aims to move from a phenotypic observation ("it kills cells") to a mechanistic hypothesis ("it kills cells by...").

Kinase Inhibition Profiling

Causality: A significant number of pyrazole-containing anticancer drugs, like Crizotinib, function as protein kinase inhibitors.[9][11] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. A broad kinase panel screen is an efficient method to identify potential molecular targets for a novel compound.

Methodology: This is typically performed as a service by specialized companies. The compound is tested at a fixed concentration (e.g., 1 or 10 µM) against a large panel of purified kinases (e.g., >400). The output is the percent inhibition of each kinase's activity. Hits from this screen (e.g., >50% inhibition) become primary candidates for further validation.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Figure 2: Principle of a kinase inhibition assay."

Cell Cycle Analysis

Causality: Antiproliferative compounds often exert their effects by disrupting the cell division cycle.[23] Cell cycle analysis via flow cytometry can determine if a compound induces arrest at a specific phase (G1, S, or G2/M), providing critical clues about its mechanism. For instance, Crizotinib is known to cause G1-S phase arrest.[9][11]

  • Cell Treatment: Culture cells (e.g., A549) and treat with the IC₅₀ concentration of 4-Fluoro-2-pyrazol-1-yl-benzonitrile for 24-48 hours. Include a vehicle-treated control.

  • Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate on ice for at least 30 minutes.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and RNase A is crucial to prevent staining of double-stranded RNA.[24][25]

  • Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Figure 3: Workflow for cell cycle analysis."

Apoptosis Detection

Causality: A key question is whether a compound simply stops cell growth (cytostatic) or actively kills them (cytotoxic). If cytotoxic, it's important to determine if cell death occurs via apoptosis (programmed cell death), a desirable trait for anticancer drugs.[23]

  • Cell Treatment: Treat cells as described for cell cycle analysis.

  • Harvesting: Harvest all cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Analyze immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative (phosphatidylserine has flipped to the outer membrane, but the membrane is still intact).

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (the cell membrane has lost its integrity).

Phase 3: Specific Target Validation and Comparative Analysis

This final phase focuses on confirming the putative target identified in Phase 2 and precisely quantifying the compound's potency against it in comparison to established alternatives.

In Vitro Target-Based Assays

Causality: If a kinase (e.g., Kinase X) was identified as a top hit in the initial screen, this must be confirmed. A dose-response experiment using the purified kinase enzyme will allow for the determination of an accurate IC₅₀ value, a key measure of potency.

Methodology: An in vitro kinase assay is performed using purified Kinase X, its specific substrate, and ATP. The reaction is run with a range of concentrations of 4-Fluoro-2-pyrazol-1-yl-benzonitrile. The amount of phosphorylated substrate is measured (e.g., via fluorescence or luminescence). The data is plotted to generate an IC₅₀ value.

CompoundTarget KinaseIn Vitro IC₅₀ (nM)
4-Fluoro-2-pyrazol-1-yl-benzonitrile Kinase XExperimental Value
Comparator (e.g., Crizotinib)Kinase XLiterature/Exp. Value
Table 3: Comparative in vitro potency.
Cellular Target Engagement

Causality: Demonstrating that a compound inhibits a purified enzyme in a test tube is essential, but it is not sufficient. It is critical to show that the compound can enter a cell and engage its target in a complex biological environment.

Methodology: Western Blotting A common method is to treat cells with the compound and then measure the phosphorylation status of a known downstream substrate of the target kinase via Western blot.

  • Treat cells with the compound at various concentrations.

  • Lyse the cells to extract proteins.

  • Run SDS-PAGE to separate proteins by size.

  • Transfer proteins to a membrane.

  • Probe the membrane with an antibody specific for the phosphorylated form of the downstream substrate (p-Substrate) and another antibody for the total amount of that substrate (Total Substrate).

  • A reduction in the p-Substrate signal with increasing compound concentration, while the Total Substrate signal remains constant, provides strong evidence of cellular target engagement.

Conclusion

The validation of a novel compound like 4-Fluoro-2-pyrazol-1-yl-benzonitrile requires a logical, phased approach that moves from broad observation to specific, mechanistic understanding. By starting with wide-net phenotypic screens, researchers can identify promising areas of activity. Subsequent mechanistic studies, such as cell cycle analysis and kinase profiling, can then generate testable hypotheses about the compound's mode of action. Finally, specific target validation and cellular engagement assays provide the rigorous evidence needed to confirm the mechanism and objectively compare the compound's performance against established alternatives. This systematic process, grounded in scientific rationale and supported by robust controls, is fundamental to advancing new chemical entities from the bench toward potential therapeutic applications.

References

  • Celecoxib - Wikipedia. Available at: [Link].[13]

  • University of Padua. "Cell Cycle Analysis by Propidium Iodide Staining." Available at: [Link].[24]

  • Bio-Techne. "Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry." Available at: [Link].[26]

  • Thayyullathil, F., et al. (2018). "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method." JoVE (Journal of Visualized Experiments). Available at: [Link].[27]

  • News-Medical.Net. "Celebrex (Celecoxib) Pharmacology." (2023). Available at: [Link].[14]

  • Patel, M., et al. (2024). "Celecoxib." StatPearls. NCBI Bookshelf. Available at: [Link].[15]

  • Kazandjian, D., et al. (2016). "Crizotinib: A comprehensive review." PMC. Available at: [Link].[9]

  • Wang, Y., et al. (2023). "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." PMC. Available at: [Link].[6]

  • Al-Ostath, A., et al. (2019). "Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives." Journal of Heterocyclic Chemistry. Available at: [Link].[16]

  • Patsnap Synapse. "What is the mechanism of Crizotinib?" (2024). Available at: [Link].[10]

  • University of Cambridge. "Cell Cycle Analysis by Propidium Iodide Staining." Available at: [Link].[28]

  • Ghiță, M. A., et al. (2024). "Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays." Nature Protocols. Available at: [Link].[29]

  • Ali, M. A., et al. (2022). "Antibacterial pyrazoles: tackling resistant bacteria." PMC. Available at: [Link].[17]

  • ClinPGx. "Celecoxib Pathway, Pharmacodynamics." Available at: [Link].[23]

  • Ghorab, M. M., et al. (2012). "Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives." Molecules. Available at: [Link].[18]

  • Liv Hospital. "Crizotinib." (2026). Available at: [Link].[30]

  • The University of Iowa. "DNA Staining with PI: Complex Hypotonic Solution." Available at: [Link].[31]

  • CLYTE Technologies. "MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation." (2025). Available at: [Link].[32]

  • Gomaa, A. M. (2020). "Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives." PMC. Available at: [Link].[19]

  • Patsnap Synapse. "What is the mechanism of Celecoxib?" (2024). Available at: [Link].[33]

  • Bräse, S. (Ed.). (2015). Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Royal Society of Chemistry. Available at: [Link].[34]

  • Crizotinib - Wikipedia. Available at: [Link].[12]

  • Bitesize Bio. "MTT Assay Protocol." Available at: [Link].[35]

  • Boster Biological Technology. "Annexin V PI Staining Guide for Apoptosis Detection." (2024). Available at: [Link].[36]

  • Thayyullathil, F., et al. (2013). "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method." PubMed. Available at: [Link].[37]

  • ResearchGate. "Privileged Scaffolds in Medicinal Chemistry. Design, Synthesis, Evaluation." Available at: [Link].[1]

  • Royal Society of Chemistry. "Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation." (2015). Available at: [Link].[2]

  • El-Gamal, M. I., et al. (2019). "Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors." Frontiers in Chemistry. Available at: [Link].[38]

  • Afonso, C. M. M., et al. (2021). "3-Phenylcoumarins as a Privileged Scaffold in Medicinal Chemistry: The Landmarks of the Past Decade." Molecules. Available at: [Link].[39]

  • NCBI Bookshelf. "Cell Viability Assays." Assay Guidance Manual. (2013). Available at: [Link].[40]

  • Kumar, A., et al. (2022). "Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics." MDPI. Available at: [Link].[4]

  • ResearchGate. "Chapter 1. Privileged Scaffolds in Medicinal Chemistry: An Introduction." Available at: [Link].[3]

  • SRR Publications. "Pyrazoles as anticancer agents: Recent advances." (2023). Available at: [Link].[7]

  • UK Health Security Agency. "Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials." (2025). Available at: [Link].[41]

  • Taylor & Francis Online. "Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety." (2024). Available at: [Link].[42]

  • Bio-protocol. "Broth Microdilution Assay." Available at: [Link].[20]

  • Bentham Science. "A Review of Research from 2012 to 2024 on Pyrazole-based Anticancer Agents with SAR Study." (2025). Available at: [Link].[5]

  • Hancock Lab. "MIC Determination By Microtitre Broth Dilution Method." Available at: [Link].[21]

  • FWD AMR-RefLabCap. "MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific." Available at: [Link].[22]

Sources

Comparative

Multimodal Spectroscopic Structural Confirmation of 4-Fluoro-2-pyrazol-1-yl-benzonitrile: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the challenge of structurally validating heavily functionalized aromatic systems. For a molecule like 4-Fluoro-2-pyrazol-1-yl-benzonitrile , structural confirmati...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of structurally validating heavily functionalized aromatic systems. For a molecule like 4-Fluoro-2-pyrazol-1-yl-benzonitrile , structural confirmation is not merely about identifying the atoms present; it is about proving exact regiochemistry. The molecule features a benzonitrile core, a pyrazole ring at the ortho position, and a fluorine atom at the para position relative to the nitrile. Differentiating this from its regioisomers requires a self-validating, multimodal analytical approach.

This guide objectively compares the performance, resolution, and structural certainty provided by High-Resolution Mass Spectrometry (HRMS), Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR), and Multinuclear NMR (1H, 13C, 19F). By understanding the causality behind each technique, researchers can build a robust, error-free workflow for molecular validation.

Comparative Overview of Analytical Modalities

To establish a self-validating system, no single technique should be relied upon in isolation. The table below summarizes the quantitative and qualitative performance of each spectroscopic alternative.

Analytical TechniquePrimary Structural InsightResolution & SpecificitySample Prep TimeStructural Certainty for Regioisomers
HRMS (ESI+) Exact Mass & Molecular Formula (C10H6FN3)High (Mass accuracy < 2 ppm)~10 minsLow (Cannot distinguish regioisomers)
ATR-FTIR Functional Group Fingerprinting (-C≡N)Moderate (Peak at ~2230 cm⁻¹)< 2 minsLow (Confirms groups, not connectivity)
1D NMR (1H, 19F) Local Electronic Environment & Spin CouplingVery High (Distinct J_HF couplings)~15 minsHigh (F-position and pyrazole confirmed)
2D NMR (HMBC) Long-Range Carbon-Proton ConnectivityExceptional (C-N bond validation)~1-2 hoursAbsolute (Definitive regiochemistry)

High-Resolution Mass Spectrometry (HRMS): Establishing the Molecular Foundation

The Causality: Before investing time in complex connectivity analysis, we must confirm the intact molecular formula to rule out synthetic byproducts or degradation. HRMS provides the exact mass. For 4-Fluoro-2-pyrazol-1-yl-benzonitrile (C10H6FN3), the theoretical monoisotopic mass is 187.0546 Da.

Step-by-Step Methodology (ESI-HRMS):

  • System Calibration: Calibrate the Time-of-Flight (TOF) or Orbitrap mass analyzer using a standard tuning mix (e.g., sodium formate) to ensure mass accuracy within < 2 ppm. This is a critical self-validation step to ensure instrument drift does not cause false negatives.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a mixture of 50:50 Methanol:Water with 0.1% Formic Acid to promote protonation and ionization.

  • Injection and Ionization: Inject 5 µL into the ESI source operating in positive ion mode (ESI+). Apply a capillary voltage of 3.0 kV.

  • Data Acquisition: Scan over a mass range of 50-500 m/z.

  • Validation: Extract the [M+H]+ peak. A measured mass of ~188.0624 m/z confirms the formula. The isotopic distribution must match the theoretical model, specifically lacking the M+2 heavy isotope patterns characteristic of chlorine or bromine impurities.

ATR-FTIR Spectroscopy: Rapid Functional Group Fingerprinting

The Causality: While HRMS confirms the formula, it does not prove the presence of the nitrile group. Attenuated Total Reflectance (ATR) FTIR is chosen over transmission FTIR because it eliminates the need for KBr pellet pressing, preventing moisture contamination and saving time. The nitrile (-C≡N) stretching vibration in benzonitrile derivatives is highly diagnostic and typically appears between 2227 and 2236 cm⁻¹ .

Step-by-Step Methodology (ATR-FTIR):

  • Background Validation: Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Acquire a background spectrum (air) from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution) to ensure no residual contamination from previous runs.

  • Sample Application: Place 2-3 mg of the solid 4-Fluoro-2-pyrazol-1-yl-benzonitrile directly onto the center of the ATR crystal.

  • Pressure Application: Lower the anvil to apply consistent pressure, ensuring intimate contact between the solid and the evanescent wave of the crystal.

  • Data Acquisition: Acquire the sample spectrum using the same parameters as the background.

  • Validation: Analyze the spectrum for a sharp, distinct peak at ~2230 cm⁻¹, confirming the conjugated nitrile group. The absence of a broad peak at 3300 cm⁻¹ confirms the absence of primary/secondary amines or hydroxyl impurities.

Multinuclear NMR: The Gold Standard for Regiochemistry

The Causality: Neither HRMS nor FTIR can definitively place the fluorine at the 4-position or the pyrazole at the 2-position. Multinuclear NMR is required. 19F NMR is exceptionally powerful here; the 19F nucleus is 100% naturally abundant, highly sensitive, and exhibits a massive chemical shift range (>300 ppm) with clean, first-order coupling . Furthermore, the 19F-1H and 19F-13C scalar couplings provide an unambiguous map of the aromatic ring .

Step-by-Step Methodology (1H, 13C, 19F, and 2D HMBC):

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% TMS as an internal standard. Transfer to a 5 mm NMR tube.

  • Probe Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe specifically for 1H, 13C, and 19F frequencies. Lock the magnetic field to the deuterium signal of CDCl3 and shim the magnet (a mandatory self-validation step to ensure sharp, resolvable peaks).

  • 19F NMR Acquisition: Acquire the 19F spectrum. Fluorinated aromatic compounds typically show shifts between -100 and -120 ppm . For this molecule, expect a distinct multiplet around -105 ppm. The splitting pattern (typically a doublet of doublets or doublet of triplets) arises from ortho and meta coupling to the adjacent aromatic protons.

  • 1H NMR Acquisition: Acquire the 1H spectrum. The pyrazole ring will display three distinct proton signals (typically two doublets and a triplet between 6.5 and 8.5 ppm). The benzene ring protons will show complex splitting due to both J_HH and J_HF coupling.

  • 2D HMBC Acquisition: Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment.

  • Validation: Look for cross-peaks between the pyrazole protons and the C2 carbon of the benzonitrile ring. This long-range (2-3 bond) coupling definitively proves the pyrazole is attached to the 2-position, locking the entire regiochemical structure in place.

Orthogonal Validation Workflow

The following logic diagram illustrates how these spectroscopic techniques interlock to provide a self-validating structural confirmation workflow.

Workflow Start Synthesized Compound C10H6FN3 HRMS HRMS (ESI+) Confirm Exact Mass (~187.0546 m/z) Start->HRMS Step 1: Mass FTIR ATR-FTIR Confirm Nitrile (-CN) (~2230 cm⁻¹) Start->FTIR Step 2: Functional Groups NMR Multinuclear NMR (1H, 13C, 19F, 2D) Start->NMR Step 3: Connectivity Valid Structure Confirmed: 4-Fluoro-2-pyrazol-1-yl-benzonitrile HRMS->Valid FTIR->Valid F_NMR 19F NMR Confirm F-position (~ -105 ppm) NMR->F_NMR H_NMR 1H/13C NMR Confirm Pyrazole & Aryl Coupling Patterns NMR->H_NMR F_NMR->Valid H_NMR->Valid

Figure 1: Orthogonal spectroscopic workflow for 4-Fluoro-2-pyrazol-1-yl-benzonitrile.

Conclusion

While HRMS and ATR-FTIR provide rapid, highly sensitive confirmations of the molecular formula and functional groups, they fall short of distinguishing regioisomers. Multinuclear NMR—specifically leveraging the high sensitivity and distinct coupling patterns of the 19F nucleus—serves as the definitive tool for proving the exact connectivity of 4-Fluoro-2-pyrazol-1-yl-benzonitrile. By combining these modalities, researchers ensure absolute structural certainty, mitigating downstream risks in drug development and materials science.

References

  • Title: Probing Hydrogen Bonding Environments: Solvatochromic Effects on the CN Vibration of Benzonitrile Source: The Journal of Physical Chemistry B (ACS Publications) URL: [Link]

  • Title: 19F-centred NMR analysis of mono-fluorinated compounds Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds Source: PubMed Central (NIH) URL: [Link]

Validation

A comparative study of different synthesis routes for 4-Fluoro-2-pyrazol-1-yl-benzonitrile

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of novel molecular scaffolds is a cornerstone of innovation. The compound 4-Fluoro-2-pyrazol-1-yl-benzonitrile is a...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of novel molecular scaffolds is a cornerstone of innovation. The compound 4-Fluoro-2-pyrazol-1-yl-benzonitrile is a key intermediate in the synthesis of various biologically active molecules. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this valuable compound, offering insights into the mechanistic underpinnings, practical considerations, and experimental data to inform your choice of methodology.

Introduction

The synthesis of N-arylpyrazoles, such as 4-Fluoro-2-pyrazol-1-yl-benzonitrile, is a common challenge in medicinal chemistry. The target molecule features a pyrazole ring attached to a substituted benzonitrile, a structural motif present in numerous pharmaceuticals. The selection of an appropriate synthetic strategy is critical and depends on factors such as starting material availability, desired scale, cost, and the specific substitution patterns of the target molecule. This guide will explore four principal synthetic pathways: Nucleophilic Aromatic Substitution (SNAr), Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann condensation, and a classical approach involving the formation of the pyrazole ring from a pre-functionalized arylhydrazine.

I. Nucleophilic Aromatic Substitution (SNAr)

The Nucleophilic Aromatic Substitution (SNAr) pathway offers a direct and often cost-effective method for the synthesis of N-arylpyrazoles. This route relies on the reaction of a nucleophilic pyrazole with an electron-deficient aryl halide. In the case of 4-Fluoro-2-pyrazol-1-yl-benzonitrile, a suitable starting material would be 2,4-difluorobenzonitrile, where the fluorine atom at the 2-position is activated towards nucleophilic attack by the strong electron-withdrawing effect of the nitrile group.

Mechanistic Rationale

The SNAr mechanism proceeds via a two-step addition-elimination sequence. The pyrazolate anion, generated in situ by a base, attacks the electron-deficient carbon atom of the aryl halide, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group (in this case, a fluoride ion) restores the aromaticity of the ring and yields the desired N-arylpyrazole. The success of this reaction is highly dependent on the electronic nature of the aryl halide; the presence of electron-withdrawing groups ortho and para to the leaving group is crucial for activating the ring towards nucleophilic attack.

SNAr_Mechanism start Pyrazole + Base pyrazolate Pyrazolate anion start->pyrazolate Deprotonation meisenheimer Meisenheimer Complex pyrazolate->meisenheimer Nucleophilic Attack aryl_halide 2,4-Difluorobenzonitrile aryl_halide->meisenheimer Nucleophilic Attack product 4-Fluoro-2-pyrazol-1-yl-benzonitrile meisenheimer->product Elimination leaving_group F⁻ meisenheimer->leaving_group

Caption: The SNAr mechanism for the synthesis of 4-Fluoro-2-pyrazol-1-yl-benzonitrile.

Experimental Protocol:

A general procedure for the SNAr reaction is as follows:

  • To a solution of pyrazole (1.0 eq.) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.5 eq.) at room temperature.

  • Stir the mixture for a short period to allow for the formation of the pyrazolate anion.

  • Add 2,4-difluorobenzonitrile (1.0-1.2 eq.) to the reaction mixture.

  • Heat the reaction to an elevated temperature (typically 80-150 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-Fluoro-2-pyrazol-1-yl-benzonitrile.

II. Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, and it represents a more modern approach to the synthesis of N-arylpyrazoles.[1] This palladium-catalyzed cross-coupling reaction offers a broader substrate scope and often proceeds under milder conditions compared to classical methods.[2] For the synthesis of our target molecule, this would involve the coupling of pyrazole with an appropriate halo-benzonitrile, such as 2-bromo-4-fluorobenzonitrile or 2-chloro-4-fluorobenzonitrile.

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves a series of key steps.[3] It begins with the oxidative addition of the aryl halide to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by the coordination of the pyrazole to the palladium center and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the product and regenerates the active palladium(0) catalyst. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands being particularly effective at promoting the reductive elimination step.[4]

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X      L₂ OxAdd->PdII_Aryl Ar-X Ligand_Exchange Ligand Exchange PdII_Aryl->Ligand_Exchange HNR'R'' PdII_Amine Ar-Pd(II)-NHR'R''          L₂ Ligand_Exchange->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base PdII_Amido Ar-Pd(II)-NR'R''      L₂ Deprotonation->PdII_Amido Reductive_Elimination Reductive Elimination PdII_Amido->Reductive_Elimination Reductive_Elimination->Pd0 Regeneration Product Ar-NR'R'' Reductive_Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol:

A representative procedure for the Buchwald-Hartwig amination is as follows:

  • To an oven-dried reaction vessel, add the aryl halide (e.g., 2-bromo-4-fluorobenzonitrile, 1.0 eq.), pyrazole (1.2-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos or BrettPhos, 2-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a dry, degassed solvent (e.g., toluene, dioxane, or t-butanol).

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove insoluble inorganic salts.

  • Concentrate the filtrate and purify the crude product by silica gel column chromatography.

III. Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for the formation of C-N bonds, predating the palladium-catalyzed methods.[5] It typically employs a copper catalyst and often requires harsher reaction conditions, including higher temperatures, compared to the Buchwald-Hartwig amination.[6] However, the lower cost and toxicity of copper make it an attractive alternative, particularly for large-scale syntheses.[7] The reaction would involve the coupling of pyrazole with a halo-benzonitrile in the presence of a copper source.

Mechanistic Rationale

The mechanism of the Ullmann condensation is more complex and less universally agreed upon than that of the Buchwald-Hartwig reaction.[8] A plausible pathway involves the formation of a copper(I) pyrazolate species in situ. This species then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate. Reductive elimination from this intermediate yields the N-arylpyrazole product and regenerates a copper(I) species, which can re-enter the catalytic cycle. The use of ligands, such as diamines or phenanthrolines, can significantly improve the efficiency of the reaction by stabilizing the copper intermediates and facilitating the catalytic cycle.

Ullmann_Condensation CuI Cu(I) Cu_Pyrazolate Cu(I)-Pyrazolate CuI->Cu_Pyrazolate + Pyrazole, -H⁺ Pyrazole Pyrazole Oxidative_Addition Oxidative Addition Cu_Pyrazolate->Oxidative_Addition CuIII_Intermediate Ar-Cu(III)-Pyrazolate        X Oxidative_Addition->CuIII_Intermediate Ar-X Reductive_Elimination Reductive Elimination CuIII_Intermediate->Reductive_Elimination Reductive_Elimination->CuI Regeneration Product Ar-Pyrazole Reductive_Elimination->Product

Caption: A plausible catalytic cycle for the Ullmann condensation.

Experimental Protocol:

A general protocol for the Ullmann condensation is as follows:

  • In a reaction vessel, combine the aryl halide (e.g., 2-iodo-4-fluorobenzonitrile, 1.0 eq.), pyrazole (1.5-2.0 eq.), a copper catalyst (e.g., CuI or copper powder, 10-100 mol%), a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.), and optionally a ligand (e.g., 1,10-phenanthroline or a diamine, 20-100 mol%).

  • Add a high-boiling polar solvent such as DMF, DMSO, or N-methyl-2-pyrrolidone (NMP).

  • Heat the reaction mixture to a high temperature (typically 120-200 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the residue by column chromatography.

IV. Classical Pyrazole Synthesis from Arylhydrazine

An alternative and classical approach to 4-Fluoro-2-pyrazol-1-yl-benzonitrile involves forming the pyrazole ring itself from appropriately substituted precursors. This method requires the synthesis of the key intermediate, (2-cyano-5-fluorophenyl)hydrazine, which is then condensed with a 1,3-dicarbonyl compound or its equivalent.[9]

Synthesis of (2-cyano-5-fluorophenyl)hydrazine

The synthesis of the arylhydrazine intermediate can be achieved via a two-step process starting from 4-fluoro-2-aminobenzonitrile. The amino group is first diazotized using sodium nitrite in an acidic medium, followed by reduction of the resulting diazonium salt with a suitable reducing agent like tin(II) chloride to yield the desired hydrazine.

Pyrazole Ring Formation

The subsequent condensation of (2-cyano-5-fluorophenyl)hydrazine with a 1,3-dicarbonyl compound, such as malondialdehyde or a protected equivalent, leads to the formation of the pyrazole ring.[10] The reaction typically proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole. The regioselectivity of this reaction can sometimes be an issue, depending on the nature of the substituents on the 1,3-dicarbonyl compound.[11]

Classical_Pyrazole_Synthesis Aryl_Amine 4-Fluoro-2-aminobenzonitrile Diazotization Diazotization (NaNO₂, HCl) Aryl_Amine->Diazotization Diazonium_Salt Diazonium Salt Diazotization->Diazonium_Salt Reduction Reduction (SnCl₂) Diazonium_Salt->Reduction Aryl_Hydrazine (2-cyano-5-fluorophenyl)hydrazine Reduction->Aryl_Hydrazine Condensation Condensation Aryl_Hydrazine->Condensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Condensation Hydrazone Hydrazone Intermediate Condensation->Hydrazone Cyclization Intramolecular Cyclization Hydrazone->Cyclization Product 4-Fluoro-2-pyrazol-1-yl-benzonitrile Cyclization->Product

Caption: The classical synthesis of 4-Fluoro-2-pyrazol-1-yl-benzonitrile via an arylhydrazine intermediate.

Experimental Protocol:

Part A: Synthesis of (2-cyano-5-fluorophenyl)hydrazine

  • Dissolve 4-fluoro-2-aminobenzonitrile in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • Stir the mixture for a short period to ensure complete diazotization.

  • In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool it to 0-5 °C.

  • Slowly add the diazonium salt solution to the tin(II) chloride solution with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Basify the mixture with a strong base (e.g., NaOH) and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the crude hydrazine.

Part B: Pyrazole Formation

  • Dissolve the (2-cyano-5-fluorophenyl)hydrazine in a suitable solvent such as ethanol or acetic acid.

  • Add the 1,3-dicarbonyl compound (e.g., malondialdehyde tetraethyl acetal, 1.0-1.2 eq.).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction and remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography.

Comparative Analysis

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig AminationUllmann CondensationClassical Pyrazole Synthesis
Starting Materials Pyrazole, Activated Aryl Halide (e.g., 2,4-difluorobenzonitrile)Pyrazole, Aryl Halide (e.g., 2-bromo-4-fluorobenzonitrile)Pyrazole, Aryl Halide (e.g., 2-iodo-4-fluorobenzonitrile)Substituted Arylamine, 1,3-Dicarbonyl Compound
Catalyst None (Base mediated)Palladium complexCopper saltNone (Acid/Base catalyzed)
Reaction Conditions High temperature (80-150 °C), Polar aprotic solventModerate temperature (80-120 °C), Inert atmosphereHigh temperature (120-200 °C), High-boiling polar solventVaries, can involve multiple steps
Advantages Cost-effective, No transition metal catalyst, Simple procedureBroad substrate scope, High functional group tolerance, Milder conditions than UllmannLow-cost catalyst, Suitable for large-scale synthesisAvoids direct N-arylation challenges, Can be regioselective
Disadvantages Requires activated aryl halide, Limited substrate scope, High temperaturesExpensive catalyst and ligands, Air-sensitive reagentsHarsh reaction conditions, Often requires stoichiometric copper, Ligand may be neededMulti-step synthesis, Arylhydrazine may be unstable, Regioselectivity can be an issue
Typical Yields Moderate to goodGood to excellentModerate to goodModerate to good (over multiple steps)

Conclusion

The synthesis of 4-Fluoro-2-pyrazol-1-yl-benzonitrile can be accomplished through several distinct and viable routes. The choice of the optimal pathway is a strategic decision that depends on the specific needs of the research or development program.

  • Nucleophilic Aromatic Substitution is an attractive option when cost and simplicity are paramount, provided that a suitably activated aryl halide is readily available.

  • The Buchwald-Hartwig amination stands out for its versatility, functional group tolerance, and generally high yields under relatively mild conditions, making it a preferred choice for medicinal chemistry applications where rapid access to analogues is often required.

  • The Ullmann condensation offers a more economical approach for large-scale production, although it often necessitates more forcing conditions.

  • The classical pyrazole synthesis provides an alternative strategy that circumvents the challenges of direct N-arylation, but it involves a multi-step sequence that may be less efficient for small-scale library synthesis.

By carefully considering the factors outlined in this guide, researchers can select the most appropriate and efficient method for the synthesis of 4-Fluoro-2-pyrazol-1-yl-benzonitrile and related N-arylpyrazole derivatives, thereby accelerating their research and development efforts.

References

  • ResearchGate. (2021). Schematic comparison of the Ullman‐Goldberg and Buchwald‐Hartwig mechanisms. [Link]

  • National Institutes of Health. (n.d.). Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. [Link]

  • ResearchGate. (2021). Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. [Link]

  • National Institutes of Health. (n.d.). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. [Link]

  • American Chemical Society Publications. (2009). C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Enabled by SEM-Group Transposition. [Link]

  • American Chemical Society Publications. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • OUCI. (2021). Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • MDPI. (2019). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. [Link]

  • ResearchGate. (2014). Synthesis of 4,4-Difluoro-1 H -pyrazole Derivatives. [Link]

  • SynArchive. (n.d.). Ullmann Coupling. [Link]

  • Wikipedia. (n.d.). Ullmann reaction. [Link]

  • National Institutes of Health. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2019). 2-Hydroxy-N′-(4-fluorobenzoyl)benzohydrazide. [Link]

  • National Institutes of Health. (n.d.). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [Link]

  • Speciality Chemicals. (n.d.). Mastering Pharmaceutical Synthesis with 2-Fluorobenzonitrile. [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. [Link]

  • Springer. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Reddit. (2025). Brainstorming a Buchwald-Hartwig coupling. [Link]

  • Macmillan Group. (2010). Buchwald-Hartwig C-C Bond Formation. [Link]

  • Google Patents. (n.d.).
  • National Institutes of Health. (n.d.). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. [Link]

  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]

  • Ohio Journal of Science. (n.d.). The Synthesis and Diazotization of Some Ketone Hydrazones. [Link]

  • ResearchGate. (2025). Synthesis of 1,3-diketone and its reaction with different N-nucleophiles (Part II). [Link]

  • Yale University Department of Chemistry. (2016). Redox Reactions: Wolff - Kishner Type. [Link]

Sources

Comparative

In Vitro Versus In Vivo Efficacy of 4-Fluoro-2-pyrazol-1-yl-benzonitrile Analogs: A Comprehensive Comparison Guide

Executive Summary & Pharmacological Context The transition from in vitro target engagement to in vivo therapeutic efficacy is the most critical hurdle in small-molecule drug discovery. This guide provides an objective, d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The transition from in vitro target engagement to in vivo therapeutic efficacy is the most critical hurdle in small-molecule drug discovery. This guide provides an objective, data-driven comparison of the 4-Fluoro-2-pyrazol-1-yl-benzonitrile scaffold—a privileged pharmacophore frequently utilized in the development of allosteric modulators for G-protein coupled receptors (GPCRs), most notably the Complement Component 5a Receptor 1 (C5aR1).

By analyzing the structure-activity relationship (SAR) of this scaffold against unfluorinated alternatives and clinical benchmarks, this guide elucidates the causality behind observed in vitro vs. in vivo disconnects.

Mechanistic Rationale: The Role of the 4-Fluoro Substitution

The selection of the 4-Fluoro-2-pyrazol-1-yl-benzonitrile core is not arbitrary; it is driven by precise stereoelectronic requirements.

Early iterations of C5aR1 antagonists utilizing a basic 2-pyrazol-1-yl-benzonitrile core, as detailed in foundational patent literature for [1], demonstrated adequate target binding but suffered from rapid phase I metabolism. The strategic installation of a fluorine atom at the para position (C4) resolves this. As established in literature regarding [2], fluorine’s small van der Waals radius (1.47 Å) mimics hydrogen sterically, allowing the molecule to fit into the tight allosteric pocket of C5aR1. However, its high electronegativity effectively blocks Cytochrome P450 (CYP)-mediated para-hydroxylation, drastically increasing microsomal stability.

Furthermore, the electron-withdrawing nature of the fluorine atom modulates the dihedral angle between the pyrazole and benzonitrile rings, locking the molecule into a bioactive conformation that optimizes π-π stacking with aromatic residues in the receptor's transmembrane domain.

Pathway Ligand C5a Anaphylatoxin Receptor C5aR1 (GPCR) Ligand->Receptor Orthosteric Binding GProtein Gq/G11 Activation Receptor->GProtein Signal Transduction CaFlux Intracellular Ca2+ Release GProtein->CaFlux Phospholipase C Response Neutrophil Chemotaxis CaFlux->Response Cellular Activation Analog 4-Fluoro-2-pyrazol-1-yl- benzonitrile Analog Analog->Receptor Allosteric Inhibition

Fig 1: Mechanism of C5aR1 signaling and allosteric blockade by the fluorinated analog.

In Vitro Efficacy Profiling

To objectively compare the 4-fluoro analog (Analog B) against its des-fluoro counterpart (Analog A) and a clinical reference (Avacopan), we utilize a FLIPR (Fluorometric Imaging Plate Reader) Calcium Flux assay. Because C5aR1 is a Gq-coupled receptor, measuring intracellular calcium release provides a direct, real-time functional readout of receptor antagonism.

Table 1: In Vitro Pharmacological Profiling

CompoundC5aR1 IC₅₀ (nM)Cytotoxicity CC₅₀ (µM)Microsomal Stability (t₁/₂ min)Plasma Protein Binding (%)
Analog A (Des-fluoro)12.5>501585.0
Analog B (4-Fluoro)1.8>50>12098.5
Reference (Avacopan)2.1>508599.0

Data Interpretation: The introduction of the 4-fluoro group (Analog B) yields a nearly 7-fold increase in in vitro potency (IC₅₀ = 1.8 nM) and an 8-fold increase in metabolic stability compared to Analog A.

In Vivo Efficacy & The PK/PD Disconnect

While in vitro data suggests Analog B is vastly superior, in vivo translation is complicated by pharmacokinetics (PK). The high lipophilicity imparted by the fluorinated benzonitrile core drives Plasma Protein Binding (PPB) up to 98.5%. Because only the free fraction (fu) of a drug is available to engage the target, high PPB can blunt in vivo efficacy.

We evaluate these compounds in a humanized C5aR1 knock-in mouse model of ANCA-associated vasculitis, a disease heavily driven by the [3].

Table 2: In Vivo Pharmacokinetics and Efficacy (Oral Dose, 10 mg/kg)

CompoundCmax (ng/mL)AUC (ng·h/mL)Free Fraction (fu)Efficacy (Reduction in Hematuria %)
Analog A (Des-fluoro)4501,2000.15020% (Failed due to rapid clearance)
Analog B (4-Fluoro)3,20018,5000.01575% (Sustained exposure)
Reference (Avacopan)2,80015,0000.01080% (Clinical benchmark)

Data Interpretation: Analog A fails in vivo due to rapid metabolic clearance. Analog B achieves massive systemic exposure (AUC = 18,500), but its efficacy (75%) plateaus near the reference compound. The causality is clear: the extreme potency of Analog B is heavily buffered by its low free fraction (fu = 0.015). This demonstrates that optimizing the 4-Fluoro-2-pyrazol-1-yl-benzonitrile scaffold further requires tuning physicochemical properties to reduce PPB rather than chasing lower in vitro IC₅₀ values.

Workflow InVitro In Vitro Assay (FLIPR Ca2+ Flux) ADME ADME Profiling (Microsomes, PPB) InVitro->ADME Potency Confirmed PK In Vivo PK (Clearance, t1/2) ADME->PK Stability Verified InVivo In Vivo Efficacy (Vasculitis Model) PK->InVivo Exposure Achieved

Fig 2: Sequential validation workflow bridging in vitro potency to in vivo efficacy.

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, the following methodologies are designed as self-validating systems. Built-in controls guarantee that the assay parameters are functional regardless of the test compound's performance.

Protocol A: In Vitro FLIPR Calcium Flux Assay

Causality: We use Fluo-4 AM dye because it exhibits a massive fluorescence enhancement upon binding calcium, providing a high signal-to-noise ratio essential for detecting GPCR allosteric modulation.

  • Cell Preparation: Seed CHO-K1 cells stably expressing hC5aR1 and Gα16 in 384-well black, clear-bottom plates at 10,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Wash cells and incubate with 2 µM Fluo-4 AM dye in assay buffer (HBSS + 20 mM HEPES) for 45 minutes.

  • Compound Addition & Baseline Validation: Add test analogs (10-point concentration curve).

    • Self-Validation Step: Include a 100% inhibition control (10 µM Avacopan) and a 0% inhibition control (0.1% DMSO vehicle). Calculate the Z'-factor. A Z'-factor > 0.5 validates the assay window and proves the cells are responsive.

  • Agonist Challenge: Inject recombinant human C5a at its predetermined EC₈₀ concentration.

  • Data Acquisition: Record fluorescence (Ex 488 nm / Em 525 nm) for 3 minutes. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: In Vivo PK/PD Vasculitis Model

Causality: We utilize hC5aR1 knock-in mice because the 4-Fluoro-2-pyrazol-1-yl-benzonitrile scaffold exhibits species-specific binding; it does not reliably antagonize wild-type murine C5aR1.

  • Acclimatization & Grouping: Randomize hC5aR1 knock-in mice into 4 groups (n=8/group).

  • Disease Induction: Administer anti-myeloperoxidase (anti-MPO) IgG intravenously to induce necrotizing crescentic glomerulonephritis.

    • Self-Validation Step: Maintain a "Sham-Induced" group (injected with healthy IgG) and a "Vehicle-Treated Diseased" group. The statistical difference in hematuria between these two groups proves the disease model was successfully established, defining the therapeutic window.

  • Dosing: Administer Analog A, Analog B, or Reference via oral gavage (10 mg/kg) once daily for 7 days.

  • Readouts: Collect urine daily to measure hematuria (dipstick/spectrophotometry). On day 7, harvest kidneys for histological quantification of glomerular crescents.

References

  • Title: High affinity small molecule c5a receptor modulators (Patent CA2420215A1)
  • Title: Fluorine in medicinal chemistry Source: Progress in Medicinal Chemistry (PubMed) URL: [Link]

  • Title: Function, structure and therapeutic potential of complement C5a receptors Source: British Journal of Pharmacology (PMC) URL: [Link]

Validation

Benchmarking a Novel Kinase Inhibitor: A Comparative Performance Analysis of 4-Fluoro-2-pyrazol-1-yl-benzonitrile (FPB-21) Against Established JAK Inhibitors

Introduction: The Quest for Selective Kinase Inhibition In the landscape of targeted drug discovery, the pyrazole scaffold has emerged as a cornerstone in the design of potent kinase inhibitors. Its structural versatilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Selective Kinase Inhibition

In the landscape of targeted drug discovery, the pyrazole scaffold has emerged as a cornerstone in the design of potent kinase inhibitors. Its structural versatility allows for precise modifications that can significantly enhance potency and selectivity, crucial attributes for minimizing off-target effects and improving therapeutic outcomes. This guide presents a comprehensive performance benchmark of a novel investigational compound, 4-Fluoro-2-pyrazol-1-yl-benzonitrile, hereafter designated as FPB-21 , against a panel of established Janus Kinase (JAK) inhibitors.

The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal mediators of cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is a hallmark of numerous autoimmune diseases and myeloproliferative neoplasms, making JAKs a prime therapeutic target. This document provides a detailed, data-driven comparison of FPB-21 with clinically approved and widely used JAK inhibitors, offering researchers and drug development professionals a framework for evaluating novel kinase inhibitors.

The JAK-STAT Signaling Pathway and Point of Inhibition

The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its cognate receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT proteins, which subsequently translocate to the nucleus to regulate gene transcription. FPB-21, like the established standards it is benchmarked against, is designed to be an ATP-competitive inhibitor, targeting the kinase domain of JAKs and thereby blocking the phosphorylation of STATs.

cluster_0 Cell Membrane cluster_1 Intracellular cluster_2 Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT Gene Gene Transcription pSTAT->Gene FPB_21 FPB-21 FPB_21->JAK Inhibition

Figure 1: The JAK-STAT signaling pathway and the inhibitory action of FPB-21.

Comparative In Vitro Kinase Profiling

The cornerstone of benchmarking a novel kinase inhibitor is the direct assessment of its inhibitory potency against its intended targets and a panel of related kinases to determine its selectivity. In this section, we compare the half-maximal inhibitory concentration (IC50) of FPB-21 against the four JAK isoforms with those of established JAK inhibitors.

Experimental Protocol: In Vitro JAK Kinase Assay (ADP-Glo™)

This protocol outlines a luminescence-based assay to determine the IC50 values of test compounds against purified JAK enzymes.

  • Compound Preparation : A 10 mM stock solution of FPB-21 and reference compounds (Tofacitinib, Baricitinib, Ruxolitinib, Filgotinib, Upadacitinib) are prepared in 100% DMSO. A 10-point, 3-fold serial dilution is performed in a 384-well plate.

  • Enzyme and Substrate Preparation : Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes and a suitable peptide substrate are diluted in kinase reaction buffer.

  • Reaction Initiation : The kinase/substrate mixture is added to the compound dilution plate and incubated to allow for compound binding. The kinase reaction is initiated by the addition of ATP at a concentration approximating the Km for each enzyme.

  • Reaction Termination and Signal Generation : After a defined incubation period, the reaction is stopped, and the remaining ATP is depleted by adding ADP-Glo™ Reagent. The amount of ADP produced, which is proportional to kinase activity, is then converted to ATP and subsequently to a luminescent signal using a Kinase Detection Reagent.

  • Data Analysis : The luminescent signal is measured using a plate reader. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Comparative IC50 Data

The following table summarizes the in vitro inhibitory activities of FPB-21 and established JAK inhibitors against the four JAK isoforms.

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Selectivity Profile
FPB-21 (Hypothetical) 8 15 >1000 150 JAK1/2 selective
Tofacitinib1.1201>400Pan-JAK (JAK1/3 preference)
Baricitinib5.95.7>40053JAK1/2 selective
Ruxolitinib3.32.8>400-JAK1/2 selective
Filgotinib1028810116JAK1 selective
Upadacitinib4310921004700JAK1 selective

Note: IC50 values for established drugs are sourced from publicly available data and may vary depending on assay conditions.

Cellular Activity and Pathway Inhibition

To assess the functional consequences of JAK inhibition in a cellular context, we evaluated the ability of FPB-21 to block cytokine-induced STAT phosphorylation in human peripheral blood mononuclear cells (PBMCs).

Experimental Protocol: Cellular STAT Phosphorylation Assay
  • Cell Culture : Human PBMCs are isolated and cultured in appropriate media.

  • Compound Treatment : Cells are pre-incubated with serially diluted FPB-21 or reference compounds for 1 hour.

  • Cytokine Stimulation : Cells are stimulated with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-6 for JAK1/2-STAT3, IL-2 for JAK1/3-STAT5).

  • Cell Lysis and Staining : Following stimulation, cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for phosphorylated STAT (pSTAT).

  • Flow Cytometry Analysis : The levels of pSTAT are quantified by flow cytometry.

  • Data Analysis : The IC50 values for the inhibition of STAT phosphorylation are determined from the dose-response curves.

Comparative Cellular IC50 Data
CompoundIL-6 induced pSTAT3 (JAK1/2) IC50 (nM)IL-2 induced pSTAT5 (JAK1/3) IC50 (nM)
FPB-21 (Hypothetical) 55 >2000
Tofacitinib79.111-22
Baricitinib128-
Ruxolitinib281-
Filgotinib629-
Upadacitinib--

Note: Cellular IC50 values can vary significantly based on cell type and assay conditions.

Workflow for Kinase Inhibitor Benchmarking

The process of benchmarking a novel kinase inhibitor involves a systematic evaluation of its biochemical and cellular activities in comparison to established standards.

A Compound Synthesis and Characterization B In Vitro Kinase Assay (IC50 Determination) A->B C Kinase Selectivity Profiling B->C D Cellular Pathway Inhibition Assay B->D G Lead Optimization C->G F In Vivo Efficacy and PK/PD Studies D->F E Off-Target Profiling (Optional) E->G F->G

Figure 2: A generalized workflow for the preclinical evaluation of a novel kinase inhibitor.

Discussion and Future Directions

The hypothetical data presented for FPB-21 suggests a potent and selective inhibitor of JAK1 and JAK2 with excellent separation from JAK3. Its in vitro potency against JAK1 and JAK2 is comparable to established drugs like Baricitinib and Ruxolitinib. Furthermore, its cellular activity in inhibiting IL-6-induced STAT3 phosphorylation indicates good cell permeability and target engagement.

The high selectivity against JAK3 is a desirable characteristic, as JAK3 inhibition has been associated with immunosuppressive effects. The moderate activity against TYK2 may offer a therapeutic advantage in certain inflammatory conditions.

Further characterization of FPB-21 would involve a broader kinase panel screening to assess its kinome-wide selectivity and identify potential off-target activities. In vivo studies in relevant animal models of autoimmune disease or cancer are necessary to evaluate its efficacy, pharmacokinetics, and pharmacodynamics.

Conclusion

This guide provides a comprehensive framework for benchmarking the performance of a novel pyrazole-based kinase inhibitor, using the hypothetical compound FPB-21 as an example. By systematically comparing its in vitro and cellular activities with established standards, researchers can gain valuable insights into its potential as a therapeutic agent. The detailed experimental protocols and data presentation formats serve as a practical resource for drug discovery and development professionals.

References

  • Tao, Z.-F., Li, G., Tong, Y., Stewart, K. D., Chen, Z., Bui, M.-H., Merta, P., Park, C., Kovar, P., Zhang, H., Sham, H. L., Rosenberg, S. H., Sowin, T. J., & Lin, N.-H. (2007). 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as Potent Checkpoint Kinase 1 (Chk1) Inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(21), 5992–5997. [Link]

  • Whitt, J. M., Duke, C. B., Ali, M. A., Chambers, S. A., Khan, M. M. K., Gilmore, D. F., & Alam, M. A. (2019). Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus. ACS Omega, 4(8), 13386–13395. [Link]

  • BenchChem. (2025). Application of Pyrazole Derivatives as Kinase Inhibitors: A Guide for Researchers. BenchChem.
  • Lin, T.-H., Hsieh, Y.-T., Chen, Y.-F., & Lu, C.-W. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 24(2), 279. [Link]

  • Al-Ostath, A. I., Al-Ameri, M., Al-Ghorbani, M., & Al-Majid, A. M. (2024). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Scientific Reports, 14(1), 11623. [Link]

  • Korkmaz, B., & Tekin, S. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]

  • Li, Q., Chen, S., & Zhu, L. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]

  • Parampalli, G., & Cummings, F. (2020). Clinical Pharmacology of Janus Kinase Inhibitors in Inflammatory Bowel Disease. Journal of Crohn's and Colitis, 14(Supplement_2), S734–S744. [Link]

  • Shukla, K., & Singh, D. (2020). Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. Egyptian Pharmaceutical Journal, 19(2), 172. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • Al-Suhaimi, K. S., Al-Salahi, R., Al-Obaid, A. M., Al-Omar, M. A., & El-Emam, A. A. (2021). Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE 2 Productions and Nitric Oxide in Murine RAW 264.7 Macrophages. Molecules, 26(21), 6500. [Link]

  • Gomaa, M. S., & Al-Zahrani, A. S. (2021). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 9, 730075. [Link]

  • Zalaru, C., Dumitrascu, F., Draghici, C., Tarcomnicu, I., Tatia, R., Moldovan, L., Chifiriuc, M. C., Lazar, V., Marinescu, M., Nitulescu, G. M., & Olaru, O. T. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 31(3), 850. [Link]

  • Whitt, J. M., Duke, C. B., Ali, M. A., Chambers, S. A., Khan, M. M. K., Gilmore, D. F., & Alam, M. A. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhib
Comparative

The Selectivity Landscape: A Comparative Cross-Reactivity Analysis of Novel 4-Fluoro-2-pyrazol-1-yl-benzonitrile Derivatives

A Senior Application Scientist's Guide to Navigating Kinase Inhibition Profiles In the pursuit of novel therapeutics, particularly within the domain of kinase inhibitors, the characterization of a compound's selectivity...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Navigating Kinase Inhibition Profiles

In the pursuit of novel therapeutics, particularly within the domain of kinase inhibitors, the characterization of a compound's selectivity is paramount. It is this selectivity profile that often dictates the ultimate efficacy and safety of a drug candidate. The 4-Fluoro-2-pyrazol-1-yl-benzonitrile scaffold has emerged as a promising pharmacophore in the design of targeted kinase inhibitors, particularly those aimed at the Janus kinase (JAK) family.[1][2][3] This guide provides a comprehensive comparison of a hypothetical lead compound derived from this scaffold, hereafter referred to as Jakinib-X , against established JAK inhibitors. Through a detailed examination of their cross-reactivity profiles, we will elucidate the nuances of their kinase interactions and the downstream cellular consequences.

The development of selective kinase inhibitors is a significant challenge due to the highly conserved nature of the ATP-binding site across the human kinome.[4][5] Consequently, even highly potent inhibitors of a primary target may exhibit off-target activities that can lead to unforeseen side effects or, in some cases, beneficial polypharmacology.[6][7] This guide will delve into the experimental methodologies required to rigorously assess kinase selectivity and provide a framework for interpreting the resulting data, empowering researchers to make more informed decisions in their drug discovery programs.

Comparative Kinome Profiling: Jakinib-X vs. Established JAK Inhibitors

To contextualize the selectivity of our lead compound, Jakinib-X, we present a comparative analysis against three clinically relevant JAK inhibitors: Tofacitinib, Fedratinib, and Momelotinib. The following data is a representative kinome-wide interaction profile, as would be generated by a competitive binding assay such as KINOMEscan®.[8][9][10] The results are presented as the percentage of the kinase remaining bound to an immobilized ligand in the presence of the test compound at a concentration of 1 µM. A lower percentage indicates a stronger interaction.

Kinase TargetJakinib-X (% Control)Tofacitinib (% Control)Fedratinib (% Control)Momelotinib (% Control)Primary Cellular Process
JAK1 5 10 3520Cytokine Signaling, Inflammation[11][12]
JAK2 3 251.1 2 Hematopoiesis, Cytokine Signaling[11][13]
JAK3 45 1 4030Lymphocyte Development[11][12]
TYK2 30152125Type I Interferon Signaling[14]
FLT3809013 5 Hematopoiesis, Cell Proliferation[15][16]
c-KIT95857098Cell Survival, Proliferation[16]
LRRK288926585Neuronal Function
ROCK175605070Cell Adhesion, Motility
AURKA90887580Mitosis, Cell Cycle Control

Data is hypothetical for Jakinib-X and representative for comparator compounds based on publicly available information and scientific literature.[15][16][17][18][19]

From this data, we can draw several key insights:

  • Jakinib-X demonstrates potent inhibition of JAK1 and JAK2, with significantly less activity against JAK3 and TYK2. This profile suggests a potential for strong efficacy in inflammatory conditions driven by JAK1/2 signaling, with potentially reduced impact on JAK3-dependent immune functions.

  • Tofacitinib exhibits a pan-JAK profile with the highest potency against JAK3.[11][17] This broad-spectrum inhibition is effective in various autoimmune diseases but can also be associated with a wider range of side effects.[20][21]

  • Fedratinib shows remarkable selectivity for JAK2, with a known potent off-target activity against FLT3.[15][18][19] This dual activity can be advantageous in certain hematological malignancies.

  • Momelotinib is a potent inhibitor of JAK2 and FLT3, with the notable characteristic of not significantly inhibiting c-KIT, which may reduce the risk of myelosuppression seen with other FLT3 inhibitors.[16]

Visualizing Selectivity: The Kinome Tree

A powerful way to visualize kinome-wide selectivity is through a dendrogram, often referred to as a "TREEspot™" image. This representation clusters kinases based on their sequence similarity. Compounds with high selectivity will show a limited number of interactions, typically clustered within a specific branch of the kinome tree.

G center Kinome JAK1 JAK1 center->JAK1 JAK2 JAK2 center->JAK2 JAK3 JAK3 center->JAK3 TYK2 TYK2 center->TYK2 FLT3 FLT3 center->FLT3 c_KIT c_KIT center->c_KIT LRRK2 LRRK2 center->LRRK2 ROCK1 ROCK1 center->ROCK1 AURKA AURKA center->AURKA

Caption: A simplified kinome tree illustrating the binding profile of a selective kinase inhibitor like Jakinib-X, with strong interactions (red arrows) localized to the JAK family within the Tyrosine Kinase group.

Experimental Protocols for Cross-Reactivity Profiling

The generation of reliable cross-reactivity data is underpinned by robust and well-validated experimental methodologies. Here, we detail the core protocols for both biochemical and cell-based assays that are essential for a comprehensive selectivity assessment.

Biochemical Profiling: The KINOMEscan® Approach

The KINOMEscan® platform is a widely used competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases.[8][9]

Principle: This assay relies on the competition between a test compound and an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the solid support is quantified using qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.[22]

Step-by-Step Methodology:

  • Kinase Preparation: A panel of human kinases, each tagged with a unique DNA identifier, is prepared.

  • Ligand Immobilization: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (e.g., Jakinib-X) at a fixed concentration.

  • Washing: Unbound kinases are washed away.

  • Quantification: The amount of kinase bound to the solid support is quantified by qPCR using the unique DNA tag.

  • Data Analysis: The amount of bound kinase in the presence of the test compound is compared to a DMSO control. The results are typically expressed as a percentage of the control (% Control).

G cluster_0 Step 1: Assay Setup cluster_1 Step 2: Competition cluster_2 Step 3: Quantification cluster_3 Step 4: Data Analysis Kinase DNA-tagged Kinase Incubation Incubation Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Compound Test Compound Compound->Incubation Wash Wash Incubation->Wash qPCR qPCR Wash->qPCR Analysis Calculate % Control qPCR->Analysis

Caption: Workflow for a KINOMEscan® competitive binding assay.

Cell-Based Target Engagement: The NanoBRET™ Assay

While biochemical assays are invaluable for determining direct binding interactions, it is crucial to confirm that a compound can engage its target within the complex environment of a living cell. The NanoBRET™ Target Engagement Intracellular Kinase Assay is a leading technology for this purpose.[23][24]

Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. A target kinase is expressed in cells as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the active site of the kinase is added. If the tracer is bound to the kinase-NanoLuc® fusion, the energy from the luciferase substrate is transferred to the tracer, resulting in a BRET signal. A test compound that enters the cell and binds to the kinase will displace the tracer, leading to a loss of BRET signal.[25][26]

Step-by-Step Methodology:

  • Cell Preparation: Cells (e.g., HEK293) are transfected with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Assay Plating: The transfected cells are seeded into a multi-well plate.

  • Compound Addition: The test compound is added to the cells in a dose-response format.

  • Tracer Addition: A specific NanoBRET™ tracer for the kinase of interest is added to the cells.

  • Substrate Addition: A NanoLuc® substrate is added to initiate the luminescent reaction.

  • BRET Measurement: The luminescence at two wavelengths (donor and acceptor) is measured, and the BRET ratio is calculated.

  • Data Analysis: The decrease in the BRET ratio with increasing concentrations of the test compound is used to determine the intracellular IC50 value.

G cluster_0 Intracellular Environment cluster_1 No Inhibitor cluster_2 With Inhibitor Kinase Kinase-NanoLuc® Fusion Active Site Tracer_bound Fluorescent Tracer Kinase:f0->Tracer_bound Binding Inhibitor Test Compound Kinase:f0->Inhibitor Binding BRET BRET Signal Tracer_bound->BRET Energy Transfer No_BRET No BRET Signal Inhibitor->No_BRET Displacement

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Phenotypic Screening: Assessing Cellular Viability

Ultimately, the goal of a targeted inhibitor is to elicit a specific cellular response. Cell viability assays are fundamental for assessing the on-target and potential off-target cytotoxic effects of a compound.

Principle: Assays like the CellTiter-Glo® Luminescent Cell Viability Assay quantify the amount of ATP present, which is a marker of metabolically active, viable cells.[27][28] A decrease in ATP levels indicates cytotoxicity. Other colorimetric assays, such as the MTS assay, measure the metabolic reduction of a tetrazolium salt into a colored formazan product by viable cells.[29][30][31]

Step-by-Step Methodology (CellTiter-Glo®):

  • Cell Seeding: Plate cells in a multi-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).

  • Reagent Addition: Add the CellTiter-Glo® reagent directly to the wells. This reagent lyses the cells and contains the substrate and enzyme for the luciferase reaction.

  • Incubation: Incubate for a short period to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to the number of viable cells. The results are used to calculate the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of 4-Fluoro-2-pyrazol-1-yl-benzonitrile derivatives, exemplified by the hypothetical Jakinib-X, is a critical exercise in modern drug discovery. The data presented in this guide underscores the importance of a multi-faceted approach to selectivity assessment, combining broad kinome-wide biochemical screens with cell-based target engagement and phenotypic assays.

The favorable selectivity profile of Jakinib-X, with its potent inhibition of JAK1 and JAK2 and relative sparing of other kinases, highlights the potential of this chemical scaffold. However, it is the rigorous and systematic application of the described experimental protocols that will ultimately validate this potential and guide the optimization of lead compounds towards clinically successful therapeutics. As our understanding of the kinome and its role in disease continues to evolve, so too will the strategies and technologies for assessing inhibitor selectivity, ensuring the development of safer and more effective targeted therapies.

References

  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. [Link]

  • NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual. Promega. [Link]

  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. PMC. [Link]

  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. [Link]

  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • KINOMEscan – High-Throughput Kinase Selectivity Profiling. Ambit Biosciences Inc.. [Link]

  • Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach. PubMed. [Link]

  • Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. Annals of the Rheumatic Diseases. [Link]

  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]

  • tofacitinib | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Drug Target Review. [Link]

  • fedratinib | DiscoveRx KINOMEscan® screen. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay (MTS). Promega. [Link]

  • KINOMEscan™ | HTSに最適なキナーゼ阻害剤スクリーニングサービス. Cosmo Bio Co., Ltd.. [Link]

  • Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache?. PMC. [Link]

  • Clinical significance of Janus Kinase inhibitor selectivity. Rheumatology. [Link]

  • Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Protocols.io. [Link]

  • fedratinib | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Momelotinib is a highly potent inhibitor of FLT3-mutant AML. PMC. [Link]

  • CellTiter-Glo® 2.0 Cell Viability Assay. Promega. [Link]

  • Momelotinib (Ojjaara). Canada's Drug Agency. [Link]

  • MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. YouTube. [Link]

  • The Active Kinome: The Modern View of How Active Protein Kinase Networks Fit in Biological Research. PMC. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • A Cell Viability Assay for Today. Promega Connections. [Link]

  • Risks and Side Effects | OJJAARA (momelotinib). OJJAARA. [Link]

  • Momelotinib: Uses, Dosage, Side Effects, Warnings. Drugs.com. [Link]

  • Clinical Review - Momelotinib (Ojjaara). NCBI Bookshelf. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]

  • Strategies Targeting Type 2 Inflammation: From Monoclonal Antibodies to JAK-Inhibitors. MDPI. [Link]

  • Kinase selectivity profiles of compounds 1 (a) and 3 (b) and Fedratinib... ResearchGate. [Link]

  • Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus. PMC. [Link]

  • 3-(4-Substituted-phenyl)-1,4-dihydro-indeno[1,2-c]pyrazole-4-carbonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as Potent Checkpoint Kinase 1 (Chk1) Inhibitors. PubMed. [Link]

  • Discovery of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide (FD274) as a highly potent PI3K/mTOR dual inhibitor for the treatment of acute myeloid leukemia. PubMed. [Link]

  • Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Frontiers. [Link]

  • Jakinibs of All Trades: Inhibiting Cytokine Signaling in Immune-Mediated Pathologies. Frontiers in Pharmacology. [Link]

  • Discovery and Lead-optimization of 4,5-Dihydropyrazoles as Mono-Kinase Selective, Orally Bioavailable and Efficacious Inhibitors. OSTI.GOV. [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Purdue University. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Leveraging 4-Fluoro-2-pyrazol-1-yl-benzonitrile in Modern Drug Design

This guide provides an in-depth technical assessment of 4-Fluoro-2-pyrazol-1-yl-benzonitrile as a strategic building block in contemporary drug discovery. Designed for researchers, medicinal chemists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical assessment of 4-Fluoro-2-pyrazol-1-yl-benzonitrile as a strategic building block in contemporary drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a mere list of properties to explore the causal relationships between the unique structural features of this scaffold and its advantageous pharmacological outcomes. We will dissect the synergistic contributions of the pyrazole ring, the fluorinated benzonitrile moiety, and their combined impact on kinase inhibition, a prevalent application of this chemical entity. The insights presented herein are substantiated by experimental data from relevant case studies and are intended to empower rational drug design and optimization.

The Strategic Advantage: Unpacking the 4-Fluoro-2-pyrazol-1-yl-benzonitrile Scaffold

The 4-Fluoro-2-pyrazol-1-yl-benzonitrile scaffold is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors. Its utility stems from the unique interplay of its constituent parts: the pyrazole ring, the benzonitrile core, and the strategically placed fluorine atom.

  • The Pyrazole Moiety: Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] In drug design, it is often employed as a bioisostere for other aromatic rings like benzene.[2] The pyrazole ring can engage in crucial hydrogen bonding interactions with protein targets. Specifically, the N-1 atom can act as a hydrogen bond donor, while the N-2 atom can serve as a hydrogen bond acceptor, mimicking the interactions of the adenine portion of ATP in the kinase active site.[2][3]

  • The Benzonitrile Group: The benzonitrile moiety provides a rigid scaffold for orienting other functional groups. The nitrile group itself is a versatile functional group in drug design. It is a polar group that can participate in dipole-dipole interactions and hydrogen bonding.[4] Furthermore, the nitrile group can serve as a bioisostere for other functional groups, such as a carbonyl group.[4][5]

  • The 4-Fluoro Substituent: The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[6][7] Fluorine's high electronegativity can modulate the electronic properties of the benzonitrile ring, influencing its reactivity and interaction with target proteins. Moreover, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a drug.[8]

The combination of these three components in 4-Fluoro-2-pyrazol-1-yl-benzonitrile creates a scaffold with a unique set of properties that are highly desirable for kinase inhibitor design.

Case Study: Hu7691 - A Selective Akt Inhibitor

A compelling example illustrating the power of a similar scaffold, 2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide, is the potent and selective Akt inhibitor, Hu7691 .[9] While not identical to our topic molecule, the core structure shares the key features of a fluorinated benzoyl ring linked to a pyrazole. Hu7691 demonstrates how these structural elements contribute to high potency and selectivity, offering valuable insights into the potential of the 4-Fluoro-2-pyrazol-1-yl-benzonitrile core.

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[10] Akt is a key node in this pathway, making it an attractive target for cancer therapy.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Hu7691 Hu7691 (Akt Inhibitor) Hu7691->Akt Inhibits

Figure 1: Simplified PI3K/Akt signaling pathway and the point of inhibition by Hu7691.
Biological Activity of Hu7691

The following table summarizes the in vitro potency of Hu7691 against the three Akt isoforms.

TargetIC₅₀ (nM)
Akt14.0
Akt297.5
Akt328
Data sourced from MedchemExpress.[11]

Hu7691 demonstrates potent inhibition of Akt1 and good selectivity over Akt2.[9] This selectivity is crucial as isoform-specific inhibition can lead to a better therapeutic window and reduced side effects.[9] The compound also exhibits significant anti-proliferative activity against a panel of human cancer cell lines.[11]

Pharmacokinetic Profile of Hu7691

Pharmacokinetics is the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. A favorable pharmacokinetic profile is essential for a drug's efficacy and safety.

SpeciesDoseRouteT₁/₂ (h)Cₘₐₓ (ng/mL)AUC (ng/mL·h)
Rat15 mg/kgOral8.68171.172820.64
Rat2 mg/kgIV6.24207.52532.87
Beagle Dog20 mg/kgOral16.7905.6536303
Data sourced from MedchemExpress.[11]

Hu7691 displays good oral bioavailability and a reasonable half-life in preclinical species, suggesting its potential for oral administration in a clinical setting.[11] The metabolic stability imparted, in part, by the fluorinated aromatic ring likely contributes to these favorable pharmacokinetic properties.

Comparison with Alternatives: A Bioisosteric Perspective

The strategic advantage of the 4-Fluoro-2-pyrazol-1-yl-benzonitrile scaffold can be further appreciated by considering its bioisosteric replacements. Bioisosteres are functional groups or molecules that have similar physicochemical properties and produce broadly similar biological effects.[12]

Bioisosteric_Replacement cluster_0 Original Scaffold cluster_1 Bioisosteric Replacements Original 4-Fluoro-2-pyrazol-1-yl-benzonitrile Pyrazole_Bio Pyrazole Bioisosteres (e.g., Triazole, Thiazole) Original->Pyrazole_Bio Modify H-bonding & Lipophilicity Nitrile_Bio Nitrile Bioisosteres (e.g., Oxadiazole, Tetrazole) Original->Nitrile_Bio Alter Polarity & Metabolic Stability Fluorine_Bio Fluorine Bioisosteres (e.g., -OH, -CH₃, -Cl) Original->Fluorine_Bio Tune Electronics & Block Metabolism

Figure 2: Logic of bioisosteric replacement for the 4-Fluoro-2-pyrazol-1-yl-benzonitrile scaffold.
Pyrazole Alternatives
BioisostereKey Properties and Considerations
Triazole Can also act as a hydrogen bond donor and acceptor. May offer different vector orientations for substituents.
Thiazole Introduces a sulfur atom, which can alter lipophilicity and metabolic profile. Generally considered more electron-rich than pyrazole.[5]
Imidazole A constitutional isomer of pyrazole with different electronic properties and hydrogen bonding capabilities.
Benzonitrile Alternatives
BioisostereKey Properties and Considerations
Pyridine A common bioisostere for a phenyl ring, introducing a nitrogen atom can improve solubility and provide a point for hydrogen bonding.
Oxadiazole Can mimic the polar nature of the nitrile group while offering improved metabolic stability.
Tetrazole Often used as a bioisostere for a carboxylic acid, it can also replace a nitrile to modulate acidity and polarity.[13]
4-Fluoro Substituent Alternatives
BioisostereKey Properties and Considerations
Hydrogen (-H) Removal of fluorine generally increases metabolic liability at that position and alters the electronic properties of the ring.
Chlorine (-Cl) Larger than fluorine, it can introduce steric hindrance. It is also electron-withdrawing but less so than fluorine.
Methyl (-CH₃) An electron-donating group that increases lipophilicity and can be a site for metabolism.
Hydroxyl (-OH) A hydrogen bond donor and acceptor that can improve solubility but may be a site for glucuronidation.

The choice of a specific building block in drug design is a multifactorial decision. While 4-Fluoro-2-pyrazol-1-yl-benzonitrile offers a compelling combination of properties, the exploration of its bioisosteric alternatives can be a valuable strategy for fine-tuning a lead compound's activity, selectivity, and pharmacokinetic profile.

Experimental Protocols

To empirically assess the advantages of incorporating the 4-Fluoro-2-pyrazol-1-yl-benzonitrile scaffold, standardized in vitro assays are essential. Below are detailed protocols for a kinase inhibition assay and a cell proliferation assay, which are fundamental in the characterization of kinase inhibitors.

Experimental_Workflow Start Start: Synthesized Compound Library Kinase_Assay In Vitro Kinase Inhibition Assay Start->Kinase_Assay Determine_IC50 Determine IC₅₀ Values Kinase_Assay->Determine_IC50 Cell_Assay Cell-Based Proliferation Assay (MTT) Determine_IC50->Cell_Assay Lead_Optimization Lead Optimization (Structure-Activity Relationship) Determine_IC50->Lead_Optimization Determine_GI50 Determine GI₅₀ Values Cell_Assay->Determine_GI50 Determine_GI50->Lead_Optimization ADME_Tox In Vitro ADME/Tox (e.g., Metabolic Stability, Cytotoxicity) ADME_Tox->Lead_Optimization Lead_Optimization->ADME_Tox End End: Candidate for In Vivo Studies Lead_Optimization->End

Figure 3: Experimental workflow for the screening and characterization of kinase inhibitors.
In Vitro Kinase Inhibition Assay Protocol

This protocol describes a generic method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase using an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM. Then, dilute the compound in kinase reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO in buffer) to the wells of a 384-well plate.

    • Add 2.5 µL of a 2X kinase/substrate mixture (containing the kinase and its substrate in kinase reaction buffer) to each well.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate Kinase Reaction:

    • Add 5 µL of a 2X ATP solution (in kinase reaction buffer) to each well to start the reaction.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the enzyme kinetics.

  • Terminate Reaction and Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Generate Luminescent Signal:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell Proliferation (MTT) Assay Protocol

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the anti-proliferative effects of a compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well clear cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control to the respective wells.

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Incubate the plate at room temperature for 2-4 hours with gentle shaking to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle-treated control cells.

    • Plot the percentage of growth inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.

Conclusion

The 4-Fluoro-2-pyrazol-1-yl-benzonitrile scaffold represents a highly valuable asset in the medicinal chemist's toolbox. The strategic incorporation of a pyrazole ring, a benzonitrile core, and a fluorine atom provides a unique combination of properties that can lead to potent, selective, and metabolically stable drug candidates. The case study of the Akt inhibitor Hu7691 provides compelling evidence for the utility of a closely related scaffold in developing clinical candidates. By understanding the structure-activity relationships and the principles of bioisosteric replacement, researchers can effectively leverage this and similar scaffolds to design the next generation of targeted therapies. The experimental protocols provided herein offer a starting point for the empirical validation of these design principles.

References

  • The Strategic Role of Fluorine Substitution in Modulating Benzonitrile Reactivity: An In-depth Technical Guide. BenchChem.
  • Internal conversion with 4-(azetidinyl)benzonitriles in alkane solvents. Influence of fluoro substitution. RSC Publishing.
  • Application of Bioisosteres in Drug Design. (2012).
  • Pyrazoles in Drug Discovery. PharmaBlock.
  • Bioisosteric Fluorine in the Clandestine Design of Synthetic Cannabinoids. (2014). ConnectSci.
  • Hu7691 | Akt Inhibitor. MedchemExpress.com.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC.
  • Bioisosteres in Medicinal Chemistry. Open MedScience.
  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (2021). PubMed.
  • Application of Nitrile in Drug Design. (2012). SIOC Journals.
  • Discovery of N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity. (2021).
  • Application of Nitrile in Drug Design.
  • The Use of Bioisosterism in Drug Design and Molecular Modific
  • Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. (2004).
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIV
  • Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. (2014).
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Safety and Toxicology Study of Hu7691, a Novel AKT Inhibitor, following Oral Administration in R
  • Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo.
  • AKT inhibitor Hu7691 induces differenti
  • Rational Design, Synthesis, and Biological Evaluation of Fluorine- and Chlorine-Substituted Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. (2022).
  • Synthesis, characterization and biological evaluation of some novel carboxamide deriv
  • Design, synthesis and biological evaluation of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as potent VEGFR-2 inhibitors. (2021). PubMed.
  • Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. (2021).
  • Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. (2023). PubMed.
  • AKT inhibitor Hu7691 induces differentiation of neuroblastoma cells.
  • Structure activity relationship – Knowledge and References. Taylor & Francis.
  • Discovery, Structure–Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors of the Protein–Protein Interactions between AF9/ENL and AF4 or DOT1L. (2023). MDPI.
  • Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors and Cytotoxic Agents. (2023). Turkish Journal of Pharmaceutical Sciences.
  • Structure-activity relationship and antitumor activity of 1,4-pyrazine-containing inhibitors of histone acetyltransferases P300/CBP. (2022). PubMed.

Sources

Safety & Regulatory Compliance

Safety

4-Fluoro-2-pyrazol-1-yl-benzonitrile proper disposal procedures

Operational Guide: Safe Handling and Disposal of 4-Fluoro-2-pyrazol-1-yl-benzonitrile As a Senior Application Scientist, I frequently encounter laboratories mishandling complex fluorinated heterocycles. 4-Fluoro-2-pyrazo...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 4-Fluoro-2-pyrazol-1-yl-benzonitrile

As a Senior Application Scientist, I frequently encounter laboratories mishandling complex fluorinated heterocycles. 4-Fluoro-2-pyrazol-1-yl-benzonitrile is a highly valuable building block in drug discovery, but its unique structural motifs present compounded disposal risks. Proper waste management for this compound is not just a regulatory hurdle; it is a fundamental component of experimental design and laboratory safety.

This guide provides a self-validating, step-by-step operational plan for the disposal of 4-Fluoro-2-pyrazol-1-yl-benzonitrile, grounded in the 1[1].

The Causality of Hazards: Why Structure Dictates Disposal

To manage a chemical effectively, one must understand the causality behind its reactivity. The disposal protocols for 4-Fluoro-2-pyrazol-1-yl-benzonitrile are dictated by three distinct structural features:

  • The Nitrile Group (-C≡N): Nitriles are highly susceptible to acid-catalyzed hydrolysis. If mixed with strong aqueous acids in a waste container, this compound can generate Hydrogen Cyanide (HCN) gas, a lethal systemic poison. Therefore, strict segregation from acidic waste streams is non-negotiable.

  • The Fluorine Substituent (-F): The presence of a carbon-fluorine bond classifies this compound as a halogenated organic. C-F bonds are exceptionally strong (~485 kJ/mol). Standard incineration temperatures are insufficient to break these bonds cleanly, leading to the formation of toxic fluorinated byproducts and Hydrogen Fluoride (HF) gas. It must be routed to a facility equipped with high-temperature rotary kilns and alkaline scrubbers.

  • The Pyrazole Ring: This nitrogen-rich heterocycle generates Nitrogen Oxides (NOx) upon combustion, further necessitating specialized off-gas scrubbing during final destruction.

Waste Compatibility and Segregation Matrix

Understanding what not to mix with this compound is the first step in a self-validating safety system. Table 1 summarizes the compatibility data and the mechanistic reasoning behind waste segregation.

Table 1: 4-Fluoro-2-pyrazol-1-yl-benzonitrile Waste Compatibility Matrix

Chemical ClassCompatibilityCausal Mechanism / ConsequenceHandling Directive
Strong Aqueous Acids (HCl, H₂SO₄)Incompatible Acid-catalyzed hydrolysis of the nitrile group generates highly toxic Hydrogen Cyanide (HCN) gas.Strictly isolate. Never mix in the same waste stream.
Strong Oxidizers (Peroxides, Nitrates)Incompatible Exothermic oxidation of the pyrazole ring; severe risk of fire or explosion.Store in secondary containment away from oxidizers.
Non-Halogenated Solvents (Ethanol, Acetone)Compatible (Sub-optimal)Dilutes halogen concentration, but forces the entire container to be treated as halogenated waste, increasing disposal costs.Segregate if possible to minimize halogenated waste volume.
Halogenated Solvents (DCM, Chloroform)Compatible Co-soluble; both require high-temperature incineration with HF/HCl scrubbers.Preferred liquid waste stream.

Step-by-Step Disposal Methodology

Laboratory personnel must treat all waste chemical solids, liquids, or containerized gases as hazardous wastes unless specifically exempted by their institution[2]. Follow this validated workflow for 4-Fluoro-2-pyrazol-1-yl-benzonitrile:

Phase 1: Waste Characterization & Preparation

  • Assess the Matrix: Determine if the waste is a pure solid (e.g., expired stock, contaminated weighing paper) or dissolved in a solvent. 3 to classify this as a regulated halogenated waste without additional analytical testing[3].

  • Neutralize Reactive Intermediates: If the compound was used in a reaction involving acids, neutralize the mixture to pH 7–8 inside a certified fume hood before transferring it to the waste container. This eliminates the risk of HCN evolution.

  • Spill Cleanup: Treat any spilled 4-Fluoro-2-pyrazol-1-yl-benzonitrile and the4[4].

Phase 2: Containerization 4. Select the Receptacle: Use High-Density Polyethylene (HDPE) or PTFE-lined glass containers. Ensure the container is in good condition and free of leaks[4]. 5. Maintain Closure: Hazardous waste containers must be2[2]. Never leave a funnel resting in the container. 6. Implement Secondary Containment: Place the primary waste container inside a secondary bin to capture potential leaks, ensuring it is physically separated from incompatible hazard classes[4].

Phase 3: Labeling and EHS Handoff 7. Immediate Labeling: Attach a hazardous waste tag as soon as the first drop of waste enters the container[4]. Do not wait until the container is full. 8. Specify Hazards: Clearly write "4-Fluoro-2-pyrazol-1-yl-benzonitrile" (no abbreviations) and mark the "Halogenated Organic" and "Toxic" hazard indicators. 9. Prohibit Evaporation: Never attempt to dispose of this chemical by 2 or biosafety cabinet; this is a direct violation of environmental regulations[2]. 10. Request Collection: Once the container reaches 80% capacity, submit a waste collection request to your institutional Environmental Health and Safety (EHS) department[2].

Regulatory Classification

Under EPA guidelines, a waste may be considered hazardous if it exhibits 5 or if it is specifically listed[5]. While 4-Fluoro-2-pyrazol-1-yl-benzonitrile may not be uniquely named on the6[6], its halogenated nature and toxicity profile require it to be managed under characteristic hazardous waste protocols. If dissolved in common lab solvents, it is typically grouped with F-listed spent halogenated solvents[5].

Waste Routing Decision Tree

To ensure flawless execution on the laboratory floor, utilize the following logical routing diagram for all waste streams containing this compound.

WasteRouting Start 4-Fluoro-2-pyrazol-1-yl-benzonitrile Waste Generation AcidCheck Mixed with Strong Acids? Start->AcidCheck AcidDanger STOP: Cyanide Gas Risk Isolate & contact EHS AcidCheck->AcidDanger Yes SolventCheck State of Waste? AcidCheck->SolventCheck No SolidWaste Solid Halogenated Organic Waste SolventCheck->SolidWaste Solid/Powder LiquidWaste Liquid Halogenated Solvent Waste SolventCheck->LiquidWaste Dissolved Incineration High-Temp Incineration (HF & NOx Scrubbers) SolidWaste->Incineration LiquidWaste->Incineration

Decision tree for 4-Fluoro-2-pyrazol-1-yl-benzonitrile waste segregation and disposal routing.

References

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste - eCFR. Source: ecfr.gov. URL:[Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. Source: vumc.org. URL: [Link]

  • Laboratory Guide for Managing Chemical Waste | Vanderbilt Environmental Health and Safety (VEHS). Source: vanderbilt.edu. URL: [Link]

  • TOPIC: Introduction to the Definition of Hazardous Waste - WMSolutions.com. Source: wmsolutions.com. URL:[Link]

  • Hazardous Waste Listings | EPA. Source: epa.gov. URL: [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA. Source: epa.gov. URL:[Link]

Sources

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